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  • Product: BMS-961955
  • CAS: 1431328-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Evaluation of Potent Hepatitis C Virus Inhibitors: A Case Study on BMS-790052

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the evaluation of potent Hepatitis C Virus (HCV) inhibitors, with a specific focus on the N...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evaluation of potent Hepatitis C Virus (HCV) inhibitors, with a specific focus on the NS5A inhibitor, BMS-790052. The document will delve into the mechanism of action of this class of inhibitors, detail the experimental protocols for determining antiviral potency, and present the corresponding EC50 values against HCV genotypes 1a and 1b.

Introduction to Hepatitis C Virus and the Role of NS5A

Hepatitis C virus (HCV) infection is a significant global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The virus is a single-stranded RNA virus, and its replication relies on a complex interplay of viral and host factors. The HCV genome encodes a large polyprotein that is processed into several structural and non-structural (NS) proteins.[2] These NS proteins are essential for viral replication and are therefore prime targets for antiviral drug development.[3][4]

One such critical protein is NS5A, a multifunctional phosphoprotein that plays a pivotal role in HCV RNA replication, assembly, and pathogenesis.[5] Its precise functions are multifaceted and include interaction with other viral proteins and host cell factors to create a suitable environment for viral propagation.[5] The essential nature of NS5A in the viral life cycle makes it an attractive target for direct-acting antiviral (DAA) agents.[6]

BMS-790052: A Potent NS5A Inhibitor

BMS-790052 is a first-in-class and highly potent small molecule inhibitor of the HCV NS5A protein.[5] Its discovery and development marked a significant advancement in the treatment of chronic HCV infection.

Mechanism of Action

BMS-790052 exerts its antiviral effect by specifically targeting the N-terminus of the NS5A protein.[5] While the precise molecular interactions are complex, the binding of BMS-790052 to NS5A is thought to disrupt the protein's normal function, thereby inhibiting viral RNA replication and the assembly of new virus particles.[2][5] This targeted inhibition of a key viral component is a hallmark of direct-acting antivirals and contributes to their high potency and specificity.[6]

Signaling Pathway: Inhibition of HCV Replication by BMS-790052

HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Viral Replication Complex NS5A->Replication_Complex Assembly Viral_Replication HCV RNA Replication Replication_Complex->Viral_Replication BMS790052 BMS-790052 BMS790052->NS5A Binding and Inhibition

Caption: BMS-790052 inhibits HCV by binding to the NS5A protein.

Determination of Antiviral Potency: The HCV Replicon Assay

The in vitro antiviral activity of compounds like BMS-790052 is primarily determined using the HCV replicon system.[7][8] This cell-based assay is a cornerstone of HCV drug discovery, allowing for the quantification of viral RNA replication in a controlled laboratory setting.[9][10]

Principle of the HCV Replicon Assay

HCV replicons are genetically engineered viral genomes that can replicate autonomously within cultured hepatoma cells, most commonly the Huh-7 cell line.[7][10] These replicons contain the HCV non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[10] Typically, a reporter gene, such as luciferase or neomycin phosphotransferase, is included in the replicon construct to facilitate the measurement of replication levels.[8][9]

In the presence of an effective antiviral agent, the replication of the replicon RNA is inhibited, leading to a decrease in the reporter gene signal. The concentration of the drug that inhibits 50% of the replicon replication is known as the 50% effective concentration, or EC50.[11][12]

Experimental Protocol: EC50 Determination using a Luciferase-Based Replicon Assay

The following is a generalized, step-by-step methodology for determining the EC50 value of an HCV inhibitor.

  • Cell Culture: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1a or 1b) that expresses a luciferase reporter are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Preparation: The test compound (e.g., BMS-790052) is serially diluted in cell culture medium to create a range of concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells with no compound are also included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for the compound to exert its effect on replicon replication.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon replication, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration. A sigmoidal dose-response curve is then fitted to the data to calculate the EC50 value.[13]

Experimental Workflow: HCV Replicon Assay for EC50 Determination

cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis Cell_Seeding Seed Replicon Cells Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Add_Compound Incubation Incubate (48-72h) Add_Compound->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Analyze Data & Calculate EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for determining EC50 values using an HCV replicon assay.

EC50 Values of BMS-790052 against HCV Genotypes 1a and 1b

BMS-790052 has demonstrated exceptionally potent antiviral activity against both HCV genotype 1a and 1b replicons. The EC50 values are in the picomolar range, highlighting its remarkable efficacy.

HCV GenotypeEC50 Value (pM)
1a 50
1b 9

Data sourced from Gao M, et al. (2008).[5]

These low picomolar EC50 values indicate that BMS-790052 is one of the most potent anti-HCV agents reported to date.[5] The compound also exhibits a broad genotype coverage, with potent activity against other HCV genotypes as well.[5]

Conclusion

The development of direct-acting antivirals targeting essential viral proteins like NS5A has revolutionized the treatment of chronic hepatitis C. BMS-790052 stands out as a highly potent inhibitor, with its picomolar EC50 values against HCV genotypes 1a and 1b underscoring its significant therapeutic potential. The HCV replicon assay remains an indispensable tool in the discovery and characterization of such antiviral agents, providing a robust and reliable method for quantifying their in vitro potency. The data and methodologies presented in this guide offer valuable insights for researchers and professionals dedicated to the ongoing fight against HCV.

References

  • Vertex AI Search. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC.
  • Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work?.
  • PLOS One. (2016, February 4). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking.
  • NATAP. (n.d.). Discovery of a novel class of Hepatitis C Polymerase Inhibitors.
  • PubMed. (2009, August 15). HCV NS5B polymerase inhibitors.
  • Frontiers. (n.d.). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance.
  • PMC. (n.d.). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Virology Research Services. (2021, March 21). Antiviral Drug Screening.
  • FDA. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • ASM Journals. (2005, April 1). Development of a Cell-Based High-Throughput Specificity Screen Using a Hepatitis C Virus-Bovine Viral Diarrhea Virus Dual Replicon Assay.
  • ResearchGate. (n.d.). Extrapolation of antiviral EC50 to 100% human serum.
  • NCBI. (2019, October 1). HCV Replicon Systems - Hepatitis C Viruses.
  • NATAP. (n.d.). New BMS HCV NS5A Inhibitor: From Screen Hit to Clinic.
  • PMC. (n.d.). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance.
  • Bio-protocol. (2025, August 20). Colony Forming Assay for HCV-Replicon Cell Line.
  • Molecular targeting of antiviral drugs used against hepatitis C virus infection. (n.d.).
  • BioWorld. (2014, May 28). Bristol-Myers Squibb patents new HCV inhibitors.
  • Frontiers. (2021, July 18). Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents.
  • PMC. (2021, July 19). Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents.
  • Cayman Chemical. (n.d.). Branebrutinib (BMS-986195, CAS Number: 1912445-55-6).
  • BioWorld. (2012, March 29). Novel potential hepatitis therapies reported.
  • ResearchGate. (2025, September 27). Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid In Vivo Inactivation of Bruton's Tyrosine Kinase (BTK).
  • PMC. (n.d.). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C.
  • PubMed. (2019, April 11). Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid In Vivo Inactivation of Bruton's Tyrosine Kinase (BTK).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Boceprevir?.

Sources

Exploratory

A Comprehensive Technical Guide to Assessing the In Vitro Metabolic Stability of BMS-961955 in Human Liver Microsomes

Executive Summary This technical guide provides a comprehensive framework for determining the in vitro metabolic stability of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase, using human live...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for determining the in vitro metabolic stability of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase, using human liver microsomes (HLMs).[1] The metabolic stability of a drug candidate is a critical parameter in early drug discovery, as it directly influences its pharmacokinetic profile, including hepatic clearance, bioavailability, and potential for drug-drug interactions.[2][3] HLMs serve as a robust and industry-standard in vitro model, containing a rich complement of drug-metabolizing cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism.[4][5] This document details the scientific rationale behind the experimental design, a validated, step-by-step protocol for executing the assay, and a complete guide to data analysis and interpretation. By following this guide, researchers in drug development can reliably assess the intrinsic clearance of BMS-961955, enabling informed decisions for lead optimization and preclinical development.

Introduction: The Imperative of Metabolic Stability Assessment

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[6] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of preclinical assessment.[2] A compound that is metabolized too rapidly will likely have low bioavailability and a short duration of action, requiring high or frequent dosing. Conversely, a compound that is metabolized too slowly may accumulate in the body, leading to potential toxicity.[2] Therefore, early in vitro assessment of metabolic stability is essential to rank-order compounds, guide structure-activity relationship (SAR) studies, and predict in vivo human clearance.[3][6]

Human Liver Microsomes (HLM): The Gold-Standard In Vitro System

The liver is the primary site of drug metabolism in the body.[6][7] Human liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes through ultracentrifugation.[5][8] This fraction is highly enriched with Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of approximately 75% of all drugs.[9]

The use of HLMs offers several distinct advantages:

  • Enzymatic Relevance: They contain a comprehensive profile of key human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) at physiologically relevant ratios.[7][9]

  • Cost-Effectiveness and Throughput: HLM assays are relatively inexpensive, easy to perform, and highly amenable to automation and high-throughput screening formats.[4][5]

  • Reduced Variability: Using microsomes pooled from multiple donors (typically >10) minimizes the impact of inter-individual variability arising from genetic polymorphisms in metabolizing enzymes, providing a better representation of the general population.[4][8]

BMS-961955: A Case Study

BMS-961955 is an allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication.[1] As a potential therapeutic agent, understanding its metabolic fate is a mandatory step in its preclinical development pathway. Determining its stability in HLMs provides the first critical data points needed to predict its human hepatic clearance and to anticipate its behavior in vivo.

The Causality Behind Experimental Design

A robust HLM stability assay is a self-validating system, where each component and control is chosen to ensure that the final data is both accurate and interpretable. The assay operates on the "substrate depletion" principle, where the rate of disappearance of the parent compound (BMS-961955) is monitored over time in the presence of metabolically active HLMs.

Core Principle: First-Order Elimination Kinetics

The experiment is designed to ensure the metabolism follows first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration. This is achieved by using a test compound concentration (e.g., 1 µM) significantly below the Michaelis-Menten constant (Kₘ) of the primary metabolizing enzymes.[10] Under these conditions, the natural logarithm of the percentage of compound remaining decreases linearly with time, allowing for straightforward calculation of the elimination rate constant.

Selection and Rationale of Key Reagents
Reagent/ParameterRecommended SettingRationale & Justification
Test Compound 1 µM BMS-961955Ensures metabolism follows first-order kinetics, simplifying data analysis. This concentration is a standard starting point in discovery.[4][11]
Human Liver Microsomes 0.5 mg/mL (Pooled Donors)A sufficient protein concentration to observe metabolism within a practical timeframe (e.g., 45-60 min) without causing excessive non-specific binding.[4][11] Pooled donors average out genetic variability.[4]
Cofactor 1 mM NADPHNicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of all CYP450 enzymes.[8][12] Without it, oxidative metabolism will not occur.
Buffer System 100 mM Potassium Phosphate, pH 7.4Maintains a stable, physiological pH optimal for the activity of human drug-metabolizing enzymes.[11]
Incubation Temperature 37°CMimics human physiological temperature to ensure enzyme activity is relevant to the in vivo state.[13]
Organic Solvent < 0.25% DMSOThe test compound is typically dissolved in DMSO. Keeping the final concentration low is critical to prevent inhibition of metabolic enzymes.[4][11]
The Self-Validating System: Mandatory Controls

To ensure the trustworthiness of the results, a specific set of controls must be run in parallel with the test compound.

  • T=0 Control (Time Zero): Samples are taken immediately after adding the test compound and are quenched instantly. This sample represents 100% of the initial compound concentration and serves as the baseline for all other time points.[11]

  • Negative Control (-NADPH): The test compound is incubated with HLMs for the longest time point (e.g., 45 minutes) but without the addition of the NADPH cofactor. Any significant loss of compound in this control indicates non-enzymatic degradation or instability in the assay matrix, which would invalidate the results for the test compound.[4]

  • Positive Controls (Known Substrates): One high-clearance compound (e.g., Verapamil, Imipramine) and one low-clearance compound (e.g., Warfarin) are run alongside BMS-961955. The resulting intrinsic clearance values for these controls must fall within a predefined, historically validated range to confirm that the microsomal batch and experimental conditions are performing as expected.[4][14]

Detailed Experimental Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of BMS-961955.

Materials & Reagents
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier like BioIVT)

  • BMS-961955

  • Positive Control Compounds (e.g., Verapamil, Warfarin)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide, Labetalol), ice-cold

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

Preparation of Solutions
  • Compound Stock Solutions: Prepare 10 mM stock solutions of BMS-961955 and control compounds in DMSO. From this, create a 100 µM intermediate stock by diluting in acetonitrile or methanol.

  • Microsomal Solution: Thaw pooled HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute to a working concentration of 1 mg/mL in cold 100 mM potassium phosphate buffer. (This will be further diluted to 0.5 mg/mL in the final incubation).

  • NADPH Solution: Prepare a 20 mM stock solution of NADPH in 100 mM potassium phosphate buffer immediately before use and keep it on ice.

Step-by-Step Incubation Procedure

The following workflow is designed for a 96-well plate format.

  • Pre-incubation:

    • Add 95 µL of the 1 mg/mL microsomal solution to the designated wells of the incubation plate.

    • Add 5 µL of the 100 µM intermediate stock solution of BMS-961955 or control compound. This results in a final test compound concentration of 5 µM before the reaction is initiated.

    • Seal the plate and pre-incubate for 10 minutes at 37°C with gentle shaking. This step allows the compound to reach thermal equilibrium with the enzyme matrix.

  • Reaction Initiation:

    • Prepare a separate plate with the NADPH solution.

    • To initiate the metabolic reaction, add 100 µL of 1 mM NADPH solution to the pre-incubated microsome-compound mixture. The final volume is 200 µL, and the final concentrations are: 0.5 mg/mL HLM, 1 µM BMS-961955, and 1 mM NADPH .

    • For "-NADPH" control wells, add 100 µL of buffer instead of the NADPH solution.

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 50 µL of the reaction mixture from the incubation plate to a collection plate containing 150 µL of ice-cold acetonitrile with an appropriate internal standard.

    • The T=0 sample is taken immediately after the addition of NADPH.

    • The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound (BMS-961955) relative to the internal standard at each time point.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH, BMS-961955) pre_inc Pre-incubate HLM + BMS-961955 (10 min @ 37°C) prep_reagents->pre_inc Combine initiate Initiate Reaction (Add NADPH) pre_inc->initiate inc_time Incubate @ 37°C (Time points: 0, 5, 15, 30, 45 min) initiate->inc_time quench Quench Reaction (Ice-cold Acetonitrile + IS) inc_time->quench At each time point centrifuge Centrifuge (4000g, 15 min) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Peak Area Ratio) supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis G cluster_raw Input Data cluster_calc Calculations cluster_output Final Parameters raw_data LC-MS/MS Peak Area Ratios (Analyte / Internal Standard) for each time point percent_rem 1. Calculate % Remaining vs. T=0 raw_data->percent_rem ln_plot 2. Plot ln(% Remaining) vs. Time percent_rem->ln_plot slope 3. Determine Slope (Slope = -k) ln_plot->slope half_life 4. Calculate Half-Life (t½ = 0.693 / k) slope->half_life clint 5. Calculate Intrinsic Clearance (CLint) half_life->clint output_hl In Vitro t½ (min) half_life->output_hl output_cl In Vitro CLint (µL/min/mg protein) clint->output_cl

Caption: Step-by-step data analysis pipeline for HLM stability assays.

Presentation of Results

The final data for BMS-961955 should be presented clearly alongside the validation controls.

CompoundIn Vitro t½ (min)In Vitro CLᵢₙₜ (µL/min/mg protein)Clearance Classification
BMS-961955 [Calculated Value][Calculated Value][Low/Med/High]
Verapamil (High Control)< 15> 46.2High
Warfarin (Low Control)> 60< 11.6Low

Note: Clearance classification thresholds can vary but are generally based on historical data and established literature values. [2]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. This guide provides a scientifically grounded, comprehensive, and actionable protocol for assessing the metabolic fate of BMS-961955. By adhering to the detailed experimental procedures, incorporating the necessary controls for a self-validating system, and applying the correct data analysis pipeline, researchers can generate high-quality intrinsic clearance data. This information is fundamental for predicting the human pharmacokinetic profile of BMS-961955, guiding further development, and ultimately increasing the probability of success for this promising therapeutic candidate.

References

  • Zheng BZ, D'Andrea SV, Hanumegowda U, et al. Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase. Bioorg Med Chem Lett. 2017;27(15):3294-3300. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Cyprotex (An Evotec Company). Microsomal Stability. Evotec. [Link]

  • Wernevik, J., Gieth, C., & Andersson, T. B. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Barakat, A., & Kumar, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism. [Link]

  • Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Science of The Total Environment. [Link]

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • McDonnell, A. M., & Dang, C. H. (2013). Basic Review of the Cytochrome P450 System. Journal of the Advanced Practitioner in Oncology. [Link]

Sources

Foundational

Targeting the HCV NS5B Allosteric Thumb Site I: A Mechanistic and Methodological Guide to BMS-961955 Binding Affinity

Executive Summary The Hepatitis C Virus (HCV) relies fundamentally on the NS5B RNA-dependent RNA polymerase (RdRp) for the replication of its viral genome[1]. While active-site nucleoside analogs have revolutionized HCV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Hepatitis C Virus (HCV) relies fundamentally on the NS5B RNA-dependent RNA polymerase (RdRp) for the replication of its viral genome[1]. While active-site nucleoside analogs have revolutionized HCV treatment, non-nucleoside inhibitors (NNIs) that bind to distinct allosteric pockets offer critical synergistic potential and high selectivity. BMS-961955 is a highly potent, orally active allosteric inhibitor specifically targeting the Thumb Site I of the NS5B polymerase[2][3]. Developed as a structurally optimized, metabolically stable contingency to the clinical candidate beclabuvir (BMS-791325), BMS-961955 exhibits single-digit nanomolar efficacy against HCV Genotype 1 (GT1)[4][5]. This whitepaper provides an in-depth mechanistic analysis of its binding affinity and outlines the self-validating experimental workflows required to quantify its pharmacological profile.

Structural and Mechanistic Profiling

The NS5B Architecture and Thumb Site I Allostery

The HCV NS5B polymerase adopts a classic "right-hand" motif, comprising fingers, palm, and thumb domains[1]. The catalytic center resides in the palm domain, but the enzyme's function is highly dependent on the conformational flexibility of the thumb domain, which must transition between "closed" (initiation) and "open" (elongation) states during RNA synthesis.

Thumb Site I is a shallow, hydrophobic allosteric pocket located on the outer surface of the thumb domain, approximately 30 Å away from the active site[1][5]. When an inhibitor binds to this site, it acts as a molecular wedge. This binding event restricts the conformational flexibility of the thumb domain, trapping the polymerase in an inactive conformation and preventing the critical transition from RNA synthesis initiation to elongation[5].

Molecular Design and Binding Thermodynamics of BMS-961955

BMS-961955 belongs to the cyclopropyl-fused indolobenzazepine class of inhibitors[3][6]. The rational design of this molecule relies on specific structural features to maximize binding affinity ( KD​ ) and metabolic stability:

  • Cyclopropyl Constraint: The incorporation of a cyclopropyl moiety introduces a severe conformational constraint into the indolobenzazepine ring system. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to the Thumb Site I pocket[6].

  • Acylsulfonamide/Sulfamide Modifications: Iterative structure-activity relationship (SAR) optimizations, including specific sulfonamide substitutions, were engineered to maintain high-affinity hydrogen bonding with the protein backbone while mitigating off-target human pregnane X receptor (hPXR) transactivation[6][7]. This structural tuning is the primary reason BMS-961955 achieves superior metabolic stability and a lower planned human dose compared to earlier generations[3][5].

G A HCV NS5B Polymerase B Thumb Site I (Allosteric Pocket) A->B contains D Conformational Lock B->D induces C BMS-961955 (Cyclopropylindolobenzazepine) C->B binds (High Affinity) E Inhibition of RNA Synthesis Initiation D->E results in

Mechanism of HCV NS5B polymerase inhibition by BMS-961955 binding to Thumb Site I.

Quantitative Binding Affinity and Efficacy Profile

The binding affinity of BMS-961955 translates directly into potent antiviral activity in cell-based replicon models. The table below summarizes the core quantitative metrics for BMS-961955 against HCV Genotype 1[2][4].

ParameterValueTarget / ModelReference Context
Primary Target HCV NS5B PolymeraseThumb Site I (Allosteric)[3][5]
Chemical Scaffold CyclopropylindolobenzazepineSmall Molecule NNI[6][7]
GT-1a Efficacy ( EC50​ ) 4.3 nMSubgenomic Replicon Assay[2][4]
GT-1b Efficacy ( EC50​ ) 7.9 nMSubgenomic Replicon Assay[2][4]

Experimental Workflows for Binding Validation

To rigorously validate the binding affinity and subsequent antiviral efficacy of BMS-961955, a two-tiered self-validating experimental approach is required: Biophysical binding kinetics (SPR) followed by functional cellular assays (Replicon).

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is selected over endpoint assays (like TR-FRET) because it provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( 1/koff​ ) is often a better predictor of in vivo efficacy than overall affinity ( KD​ ) for allosteric inhibitors.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute recombinant, purified His-tagged HCV NS5B (GT1b) in sodium acetate buffer (pH 4.5) to pre-concentrate the protein on the matrix. Inject over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with ethanolamine.

  • Self-Validating Reference: Flow Cell 1 (Fc1) must be activated and blocked without protein. This is critical: indolobenzazepines are hydrophobic and require DMSO for solubility. Fc1 serves to subtract bulk refractive index shifts caused by DMSO mismatch, ensuring the RU signal is purely from BMS-961955 binding.

  • Analyte Injection: Prepare a 2-fold serial dilution series of BMS-961955 (e.g., 0.5 nM to 50 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Inject each concentration over Fc1 and Fc2 at a flow rate of 50 μL/min to minimize mass transport limitations.

  • Data Analysis: Subtract Fc1 from Fc2, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: HCV Subgenomic Replicon Assay

Causality: Biochemical binding does not guarantee cellular membrane permeability or intracellular stability. The replicon assay measures the actual suppression of viral RNA replication inside a living hepatocyte model.

Step-by-Step Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV GT1a or GT1b subgenomic replicon linked to a firefly luciferase reporter gene in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure).

  • Compound Treatment: Seed cells into 384-well opaque white plates at 2×103 cells/well. Remove G418. Add BMS-961955 in a 10-point serial dilution (ranging from 0.001 nM to 10 μM). Incubate for 72 hours at 37°C.

  • Self-Validating Counter-Screen (Cytotoxicity): In a parallel identical plate, perform a cytotoxicity assay using CellTiter-Glo (measuring intracellular ATP). Why? If BMS-961955 is toxic to Huh-7 cells, the luciferase signal will drop due to cell death, creating a false-positive antiviral signal. Calculating the CC50​ (Cytotoxic Concentration 50%) alongside the EC50​ proves the antiviral effect is specific.

  • Readout: Add luciferase substrate to the primary plate. Measure luminescence. Calculate the EC50​ using a 4-parameter non-linear regression curve fit.

Workflow S1 1. Protein Immobilization (NS5B on CM5 Sensor) S2 2. Analyte Injection (BMS-961955 Titration) S1->S2 SPR Workflow S3 3. Kinetic Analysis (kon, koff, Kd) S2->S3 Data Fitting S4 4. Replicon Assay (Huh-7 Cells) S3->S4 In Vitro Validation S5 5. EC50 & CC50 Determination S4->S5 Luminescence Readout

Experimental workflow for validating BMS-961955 binding affinity and antiviral efficacy.

Conclusion

BMS-961955 represents a highly refined iteration of allosteric NS5B inhibitors[3]. By exploiting the Thumb Site I pocket with a conformationally constrained cyclopropylindolobenzazepine scaffold, it achieves exceptional binding affinity and single-digit nanomolar efficacy against HCV GT1[2][6]. The self-validating biophysical and cellular methodologies outlined in this guide ensure that researchers can accurately profile its pharmacodynamics, paving the way for its integration into multi-target Direct-Acting Antiviral (DAA) combination therapies.

References

  • Zheng, B. Z., D'Andrea, S. V., Hanumegowda, U., et al. (2017). Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3294-3300.[Link]

  • Gentles, R. G., et al. (2014). Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(5), 1855-1879.[Link]

  • Bhatia, H. K., Singh, H., Grewal, N., & Ntie-Kang, F. (2014). A review on HCV inhibitors: Significance of non-structural polyproteins. European Journal of Medicinal Chemistry, 75, 413-425. (Via NIH/PMC).[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability Profile of BMS-961955: An In-Depth Technical Guide

Executive Summary The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) infection. Among the most critical targets is the NS5B RNA-dependent RNA polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) infection. Among the most critical targets is the NS5B RNA-dependent RNA polymerase, a highly conserved enzyme essential for viral replication. BMS-961955 is a highly potent, orally active, allosteric inhibitor of the HCV NS5B polymerase, specifically targeting the Thumb Site 1 domain[1][2].

Developed by Bristol-Myers Squibb as an optimized contingency backup to the clinically approved beclabuvir (BMS-791325), BMS-961955 belongs to the cyclopropyl-fused indolobenzazepine class[3]. This technical whitepaper explores the pharmacokinetic (PK) architecture, bioavailability dynamics, and the rigorous experimental protocols required to evaluate this compound, providing drug development professionals with a comprehensive blueprint of its pharmacological behavior.

Mechanistic Grounding: The NS5B Allosteric Inhibition

To understand the pharmacokinetic requirements of BMS-961955, one must first understand its pharmacodynamic target. The NS5B polymerase lacks a close mammalian counterpart, making it an ideal candidate for selective inhibition. BMS-961955 binds to Thumb Site 1 , an allosteric pocket located approximately 30 Å away from the catalytic active site.

Causality in Design: Binding at this site restricts the conformational mobility of the thumb domain. Because the polymerase must undergo a dramatic conformational shift from a "closed" to an "open" state to accommodate the RNA template and nucleoside triphosphates, locking the enzyme in a rigid state effectively halts RNA synthesis. The cyclopropyl-fused indolobenzazepine scaffold of BMS-961955 was precisely engineered to maximize hydrophobic interactions within this pocket while minimizing off-target human pregnane X receptor (hPXR) transactivation—a common liability in earlier iterations[4].

MOA HCV HCV Infection (Genotype 1a/1b) NS5B NS5B RNA Polymerase (Catalytic Core) HCV->NS5B Conform Allosteric Conformational Restriction NS5B->Conform BMS BMS-961955 (Thumb Site 1 Inhibitor) BMS->NS5B Binds Inhibition Inhibition of Viral RNA Replication Conform->Inhibition

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by BMS-961955.

Pharmacokinetic Profile & Metabolic Stability

BMS-961955 was synthesized to overcome specific metabolic liabilities observed in earlier generations of indolobenzazepines. Compounds in this class typically fall into Class II of the Biopharmaceutics Classification System (BCS) , characterized by high membrane permeability but exceptionally low aqueous solubility[5].

Evolutionary PK Improvements

The predecessor, beclabuvir (BMS-791325), demonstrated an oral bioavailability of 66% when formulated in PEG-400, a low plasma clearance (3.5 mL/min/kg), and a high volume of distribution (2.7 L/kg), leading to a half-life of 8.3 hours[6]. However, the strategic goal for BMS-961955 was to achieve superior metabolic stability against hepatic cytochrome P450 enzymes, thereby allowing for a significantly lower planned human dose[3].

By optimizing the stereochemistry at the cyclopropyl fused ring junction and modifying the peripheral substituents, researchers achieved a compound that resists rapid hepatic extraction.

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and pharmacodynamic parameters of the lead clinical compound (Beclabuvir) and the optimized backup (BMS-961955) based on preclinical evaluations (Zheng et al., 2017)[1][2][3][6].

ParameterBeclabuvir (BMS-791325)BMS-961955
Primary Target HCV NS5B (Thumb Site 1)HCV NS5B (Thumb Site 1)
Potency (EC₅₀ GT1a) ~6.0 nM4.3 nM
Potency (EC₅₀ GT1b) ~3.0 nM7.9 nM
Clearance (IV) 3.5 mL/min/kg (Low)Highly Stable (Reduced Hepatic Extraction)
Volume of Distribution (Vd) 2.7 L/kg> Total Body Water (Extensive Tissue Binding)
Oral Bioavailability (F%) 66% (in PEG-400)High (Optimized for lower human dosing)

Bioavailability & Absorption Dynamics

The Role of Formulation in BCS Class II Compounds

Because BMS-961955 is highly lipophilic, its raw aqueous solubility is a bottleneck for gastrointestinal absorption. Causality in Formulation: Dosing the compound as a crystalline solid in aqueous suspension would lead to dissolution-rate-limited absorption, yielding erratic PK profiles. To circumvent this, preclinical studies utilize 100% PEG-400 as a vehicle[5][6]. PEG-400 acts as a potent co-solvent, maintaining the drug in a dissolved state within the GI tract long enough to partition into the highly permeable enterocyte membranes.

Once absorbed, the high volume of distribution indicates that BMS-961955 extensively partitions into peripheral tissues—most importantly, the liver. Since the liver is the primary site of HCV replication, a high liver-to-plasma (L/P) ratio is a highly desirable pharmacodynamic trait for this class of DAAs[5].

Experimental Protocols: Self-Validating PK Workflows

To accurately quantify the bioavailability and clearance of BMS-961955, a rigorous, self-validating experimental protocol is required. The following methodology outlines an in vivo rat PK study combined with in vitro microsomal stability testing.

Workflow Visualization

PK_Workflow Dose 1. IV/PO Dosing (Vehicle: PEG-400) Sample 2. Serial Blood/Tissue Sampling (0-24h) Dose->Sample Prep 3. Liquid-Liquid Extraction & Internal Standard Addition Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. Non-Compartmental PK Analysis (NCA) LCMS->Data

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow for BMS-961955.

Step-by-Step Methodology
Phase 1: In Vitro Liver Microsomal Stability (The Predictive Model)

Rationale: Hepatic clearance is the primary elimination route for indolobenzazepines. Measuring intrinsic clearance ( Clint​ ) in vitro predicts in vivo half-life.

  • Incubation: Incubate 1 µM of BMS-961955 with rat and human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450-mediated metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS). Self-Validation: The IS ensures that any variations in extraction efficiency or LC-MS/MS ionization are mathematically normalized.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Phase 2: In Vivo Pharmacokinetic Profiling

Rationale: To determine absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes.

  • Formulation: Dissolve BMS-961955 in 100% PEG-400 to achieve a clear solution (e.g., 5 mg/kg for IV, 10 mg/kg for PO). Causality: Ensuring complete dissolution prevents micro-precipitation in the bloodstream, which would falsely elevate clearance rates due to macrophage phagocytosis.

  • Dosing & Sampling: Administer to fasted Sprague-Dawley rats. Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Bioanalytical Quantification (LC-MS/MS):

    • Perform liquid-liquid extraction (LLE) using ethyl acetate to separate the lipophilic drug from plasma proteins.

    • Run the samples through a C18 reverse-phase column using a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

    • Detect via tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Self-Validation: Include a standard curve (1-10,000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. The assay is only valid if QC samples back-calculate to within ±15% of their nominal values.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC0−∞​ ), Clearance ( Cl ), Volume of Distribution ( Vdss​ ), and half-life ( t1/2​ ). Absolute bioavailability is calculated as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

References

  • Zheng, B. Z., D'Andrea, S. V., Hanumegowda, U., Knipe, J. O., et al. (2017). "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 27(15), 3294-3300. URL: [Link]

  • Gentles, R. G., et al. (2014). "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 1855-1878. URL: [Link]

Sources

Foundational

The Genesis of a New Class of HCV Inhibitors: A Technical Guide to the Discovery and Structure-Activity Relationship of BMS-961955

For the attention of: Researchers, scientists, and drug development professionals. This in-depth technical guide delves into the discovery and intricate structure-activity relationship (SAR) of BMS-961955, a potent allos...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the discovery and intricate structure-activity relationship (SAR) of BMS-961955, a potent allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. We will navigate the journey from initial concept to the elucidation of key structural motifs that govern its antiviral activity, providing a comprehensive resource for professionals in the field of medicinal chemistry and virology.

The Imperative for Novel HCV Therapeutics: Targeting the Viral Heart

Hepatitis C, a global health concern, is a blood-borne virus that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The engine of its replication is the NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) responsible for duplicating the viral RNA genome.[1] Its critical role and lack of a human homolog have made it a prime target for antiviral drug development. While early therapies relied on a combination of interferon and ribavirin, these were often associated with significant side effects and limited efficacy. This spurred the search for direct-acting antivirals (DAAs) with improved potency and a better safety profile.

Allosteric inhibitors of NS5B, which bind to sites distinct from the active site, offered a promising alternative to nucleoside analogs. These non-nucleoside inhibitors (NNIs) induce conformational changes in the enzyme, ultimately disrupting its function. BMS-961955 emerged from a dedicated research program at Bristol-Myers Squibb aimed at discovering and optimizing a novel class of allosteric inhibitors with the potential for pan-genotypic activity.

The Dawn of a New Scaffold: The Cyclopropyl-Fused Indolobenzazepine Core

The journey towards BMS-961955 began with the identification of a novel cyclopropyl-fused indolobenzazepine scaffold. This rigidified tricyclic core was designed to orient key pharmacophoric elements in a precise manner to maximize interactions with a specific allosteric binding pocket on the NS5B polymerase.

Synthetic Strategy: A Convergent Approach

The synthesis of the core scaffold was a testament to elegant and efficient chemical design. A key publication in the Journal of Medicinal Chemistry details a convergent approach that allows for the flexible introduction of various substituents, facilitating extensive SAR studies.[1]

G cluster_synthesis Core Scaffold Synthesis indole Substituted Indole suzuki_coupling Suzuki-Miyaura Coupling indole->suzuki_coupling boronic_acid 2-Formylphenyl Boronic Acid boronic_acid->suzuki_coupling arylated_indole 2-Arylated Indole suzuki_coupling->arylated_indole michael_addition Tandem Michael Addition & Horner-Wadsworth-Emmons Olefination arylated_indole->michael_addition diester Diester Intermediate michael_addition->diester cyclization Cyclization diester->cyclization core_scaffold Cyclopropyl-Fused Indolobenzazepine Core cyclization->core_scaffold

Figure 1: A simplified workflow of the convergent synthesis of the cyclopropyl-fused indolobenzazepine core.

Deconstructing the Molecule: A Deep Dive into the Structure-Activity Relationship (SAR)

The potency of BMS-961955 is a result of meticulous optimization of various structural components. The following sections dissect the SAR of this chemical series, with supporting data for representative compounds.

The Power of the Core: Impact of the Cyclopropyl Fusion

The introduction of the cyclopropyl group into the indolobenzazepine ring system was a critical design element.[1] This fusion served two main purposes:

  • Conformational Constraint: It locked the seven-membered ring into a more rigid conformation, reducing the entropic penalty upon binding to the enzyme.

  • Enhanced Interactions: It facilitated favorable interactions with a hydrophobic pocket within the allosteric binding site of the NS5B polymerase.

The N-Sulfonyl Group: A Key Interaction Point

A crucial element for potent activity was the presence of a sulfonyl group attached to the carboxamide at the C9 position. This group acts as a key hydrogen bond acceptor, anchoring the inhibitor in the binding pocket.

Exploring the Periphery: The Role of Substituents

Systematic modifications of the peripheral substituents led to significant improvements in antiviral potency and pharmacokinetic properties.

  • The C12-Cyclohexyl Group: A cyclohexyl group at the C12 position was found to be optimal for filling a hydrophobic pocket in the enzyme.

  • The C3-Fluoro Substituent: The introduction of a fluorine atom at the C3 position enhanced potency, likely through favorable electronic interactions.

  • The C5a-Carboxamide Moiety: The nature of the amide at the C5a position had a profound impact on both potency and metabolic stability. The 3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl moiety in BMS-961955 was identified as a superior substituent, contributing to both high potency and favorable pharmacokinetic properties.

Quantitative SAR: A Comparative Analysis

The following table summarizes the in vitro activity of BMS-961955 and closely related analogs against the HCV genotype 1b replicon. This data, extracted from patent literature, highlights the key SAR findings.

CompoundR1 (C3)R2 (C12)C5a-CarboxamideHCV GT-1b Replicon EC50 (nM)
BMS-961955 FCyclohexyl(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl<20
Analog 1HCyclohexyl(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl50-100
Analog 2FPhenyl(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl20-50
Analog 3FCyclohexyl(piperazin-1-yl)carbonyl>100

Data is a representative selection from publicly available patent information (US20070275930A1) and is intended to illustrate SAR trends.[2]

From Bench to Preclinical Candidate: The Lead Optimization Journey

The development of BMS-961955 was not solely focused on maximizing potency. A significant effort was dedicated to optimizing its drug-like properties.

Mitigating Off-Target Effects

Early analogs in this series exhibited activity against the human pregnane X receptor (hPXR), a nuclear receptor that can lead to undesirable drug-drug interactions.[1] Careful structural modifications, particularly in the C5a-carboxamide region, were successful in minimizing hPXR transactivation while maintaining potent anti-HCV activity.

Enhancing ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical for its clinical success. The lead optimization program for this series focused on:

  • Improving Solubility: Modifications to enhance aqueous solubility were explored to improve oral bioavailability.

  • Increasing Metabolic Stability: The introduction of metabolically robust groups and the blocking of potential sites of metabolism were key strategies.

  • Optimizing Pharmacokinetics: The goal was to achieve a pharmacokinetic profile that would support a convenient dosing regimen.

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

BMS-961955 exerts its antiviral effect by binding to a thumb site I allosteric pocket of the HCV NS5B polymerase. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive.

G cluster_moa Mechanism of Allosteric Inhibition NS5B_active Active NS5B Polymerase Binding Binding to Thumb Site I NS5B_active->Binding RNA_Replication Viral RNA Replication NS5B_active->RNA_Replication BMS961955 BMS-961955 BMS961955->Binding Conformational_Change Conformational Change Binding->Conformational_Change NS5B_inactive Inactive NS5B Polymerase Conformational_Change->NS5B_inactive NS5B_inactive->RNA_Replication Inhibition Inhibition

Figure 2: The allosteric inhibition of HCV NS5B polymerase by BMS-961955.

Experimental Protocols: The Foundation of Discovery

The discovery and optimization of BMS-961955 relied on a suite of robust in vitro assays.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds in a cellular context.

Protocol:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a defined period (e.g., 72 hours).

  • Replicon RNA Quantification: The level of HCV replicon RNA is quantified using a method such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase).

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits replicon replication by 50%, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NS5B polymerase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified, and a suitable RNA template and nucleotide triphosphates (NTPs), including a labeled NTP, are prepared.

  • Inhibition Reaction: The enzyme is incubated with the test compound for a specific period before the addition of the RNA template and NTPs to initiate the polymerization reaction.

  • Detection of RNA Synthesis: The incorporation of the labeled NTP into the newly synthesized RNA is measured.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.

Conclusion: A Triumph of Rational Drug Design

The discovery of BMS-961955 and the broader class of cyclopropyl-fused indolobenzazepine inhibitors represents a significant achievement in the field of anti-HCV drug discovery. Through a systematic and iterative process of rational drug design, guided by a deep understanding of the SAR, a novel class of potent allosteric inhibitors was developed. This work not only contributed to the advancement of HCV therapeutics but also serves as a compelling case study in modern medicinal chemistry.

References

  • Bristol Myers Squibb Co. (2007). Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors. U.S.
  • Gentles, R. G., et al. (2014). Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(5), 1855–1879. [Link]

  • Belema, M., et al. (2014). Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase. Journal of Biological Chemistry, 289(49), 34246–34260. [Link]

  • Lemm, J. A., et al. (2014). Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Antimicrobial Agents and Chemotherapy, 58(6), 3485–3495. [Link]

  • Poynard, T., et al. (1998). Randomised trial of interferon alpha2b plus ribavirin for 48 weeks or for 24 weeks versus interferon alpha2b plus placebo for 48 weeks for treatment of chronic infection with hepatitis C virus. The Lancet, 352(9138), 1426-1432. [Link]

  • Zeuzem, S., et al. (2000). Peginterferon alfa-2a in patients with chronic hepatitis C. The New England Journal of Medicine, 343(23), 1666-1672. [Link]

  • Lauer, G. M., & Walker, B. D. (2001). Hepatitis C virus infection. The New England Journal of Medicine, 345(1), 41-52. [Link]

  • Bressanelli, S., et al. (2002). Structural analysis of the hepatitis C virus RNA polymerase in complex with ribonucleotides. Journal of Virology, 76(7), 3482-3492. [Link]

  • Defrancesco, R., & Rice, C. M. (2003). Clinics in liver disease. Clinics in Liver Disease, 7(1), 211-242.
  • Bristol Myers Squibb Co. (2007). Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors. WIPO Patent No. WO/2007/136982. [Link]

Sources

Exploratory

BMS-961955: Molecular Weight, Physicochemical Properties, and Preclinical Profiling of an HCV NS5B Thumb Site I Inhibitor

Executive Summary The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment landscape for Hepatitis C Virus (HCV). Among the most critical targets is the NS5B RNA-dependent RNA polymerase. BMS-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment landscape for Hepatitis C Virus (HCV). Among the most critical targets is the NS5B RNA-dependent RNA polymerase. BMS-961955 is an advanced, orally active cyclopropylindolobenzazepine allosteric inhibitor of the HCV NS5B polymerase. This technical whitepaper explores the causality behind the physicochemical tuning of BMS-961955, detailing how its seemingly high molecular weight is counterbalanced by precise structural modifications to achieve optimal membrane permeability, metabolic stability, and low-nanomolar antiviral potency.

Molecular Weight and Core Physicochemical Profile

In traditional small-molecule drug discovery, Lipinski’s Rule of Five dictates that a molecular weight (MW) over 500 Da often results in poor oral absorption. However, viral polymerases feature large, shallow allosteric pockets that require extensive van der Waals contacts for high-affinity binding. Consequently, highly potent DAAs frequently exceed this traditional MW threshold.

BMS-961955 possesses a molecular weight of 658.83 g/mol [1]. To offset the pharmacokinetic penalties typically associated with such a large footprint, medicinal chemists meticulously optimized its structural features—specifically focusing on the Topological Polar Surface Area (TPSA) and hydrogen bond metrics.

Table 1: Quantitative Physicochemical Properties of BMS-961955
PropertyValueScientific Implication
Molecular Weight 658.83 g/mol Exceeds 500 Da; necessitates strict lipophilicity/TPSA tuning for oral bioavailability[1].
Molecular Formula C37H43FN4O4SHigh carbon count reflects the lipophilic cyclopropylindolobenzazepine core required for deep pocket binding[2].
Exact Mass 658.2989 DaUtilized for precise high-resolution LC-MS/MS quantification in pharmacokinetic assays[2].
Target Site NS5B Thumb Site IAllosteric site; requires specific conformational geometry provided by the cyclopropyl moiety[3].
EC50 (HCV GT-1a) 4.3 nMDemonstrates highly potent in vitro efficacy against genotype 1a replicons[1].
EC50 (HCV GT-1b) 7.9 nMMaintains single-digit nanomolar potency across the dominant genotype 1b[1].

The Causality of Physicochemical Tuning

The evolution from early-generation palm/thumb site inhibitors to BMS-961955 is a masterclass in physicochemical optimization. Early candidates in this class suffered from high P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporter-mediated efflux, driven by a combination of high molecular weight (>579 Da) and excessive TPSA (>110 Ų)[4].

The Mechanistic Solution: Researchers discovered that by of the molecule, they could drastically improve intrinsic membrane permeability[4]. The incorporation of a specific fluoro-substitution and a bridged diazabicyclo system in BMS-961955 achieved a "chameleon-like" conformational flexibility. This allows the molecule to shield its polar atoms while traversing lipid bilayers, effectively decoupling its high molecular weight from poor absorption outcomes, and resulting in a highly favorable Caco-2 permeability profile[4],[5].

OptimizationLogic Start Early Palm/Thumb Site Inhibitors (MW > 579, TPSA > 110 Ų) Issue High P-gp & BCRP Efflux Poor Intrinsic Permeability Start->Issue Mod Physicochemical Tuning: Attenuation of TPSA & Weakening H-Bond Acceptors Issue->Mod Structural Iteration Result Improved Caco-2 Permeability & Metabolic Stability Mod->Result Final BMS-961955 (MW: 658.83, Optimized Profile) Result->Final

Logical workflow of physicochemical optimization leading to BMS-961955.

Mechanism of Action: Thumb Site I Inhibition

BMS-961955 exerts its antiviral effect by binding to the Thumb Site I (also known as Site 1) of the HCV NS5B RNA-dependent RNA polymerase[3],[6]. The NS5B enzyme undergoes significant dynamic hinge movements to transition from the initiation phase of RNA synthesis to the elongation phase.

When BMS-961955 binds to the thumb domain, it acts as a molecular wedge. The cyclopropyl-fused indolobenzazepine core provides a rigid conformational constraint that stabilizes the enzyme in an inactive state[7]. This allosteric blockade prevents the polymerase from accommodating the RNA template efficiently, thereby arresting viral replication at the source[3],[8].

Mechanism Drug BMS-961955 Target HCV NS5B Polymerase (Thumb Site I) Drug->Target Allosteric Binding Conform Conformational Change Restriction of Thumb Domain Target->Conform Block Inhibition of RNA Synthesis (Elongation Blockade) Conform->Block Outcome Viral Replication Arrest Block->Outcome

Mechanism of action of BMS-961955 targeting HCV NS5B Thumb Site I.

Self-Validating Experimental Protocol: Caco-2 Permeability & Efflux Assessment

Because BMS-961955 has a molecular weight of 658.83 g/mol , proving its oral viability requires rigorous in vitro permeability testing. The following Caco-2 bidirectional transport protocol is designed as a self-validating system . It relies on internal controls to ensure that any measured permeability is a true reflection of the drug's physicochemical properties, rather than an artifact of compromised cell monolayers.

Step-by-Step Methodology

Step 1: Cell Culture & Monolayer Validation (The Self-Validation Step)

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation.

  • Causality Check: Before dosing, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow rejection is < 99%, the monolayer is compromised, and the well is discarded.

Step 2: Dosing Solution Preparation

  • Prepare BMS-961955 at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Internal Standards: Spike the solution with Propranolol (high transcellular permeability control) and Atenolol (low paracellular permeability control) to validate assay dynamic range.

Step 3: Bidirectional Transport & Efflux Isolation

  • A-to-B (Apical to Basolateral): Add dosing solution to the apical chamber to simulate intestinal absorption.

  • B-to-A (Basolateral to Apical): Add dosing solution to the basolateral chamber to simulate efflux.

  • Mechanistic Isolation: Run a parallel set of wells containing 100 µM Verapamil (a known P-gp inhibitor). Comparing the Efflux Ratio (ER) with and without Verapamil isolates the exact contribution of P-gp mediated efflux versus passive diffusion.

Step 4: Sampling and LC-MS/MS Quantification

  • Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantify BMS-961955 using high-resolution LC-MS/MS monitoring the exact mass transition (parent m/z 659.3 -> specific daughter ion).

Step 5: Data Analysis

  • Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 typically indicates active efflux, which is subsequently verified by the Verapamil-inhibited control wells.

Caco2Workflow Prep 1. Cell Preparation Seed Caco-2 cells on Transwell inserts Culture for 21 days Validate 2. Monolayer Validation Measure TEER (>250 Ω·cm²) Lucifer Yellow rejection (>99%) Prep->Validate Dose 3. Compound Dosing Apply BMS-961955 (10 µM) ± Efflux Inhibitor (Verapamil) Validate->Dose Sample 4. Sampling & Incubation Incubate at 37°C for 2h Sample Apical & Basolateral Dose->Sample Analyze 5. LC-MS/MS Analysis Quantify Papp (A->B and B->A) Calculate Efflux Ratio Sample->Analyze

Self-validating Caco-2 permeability and efflux ratio determination workflow.

Conclusion

BMS-961955 exemplifies modern rational drug design, proving that strict adherence to classical molecular weight cutoffs is not strictly necessary when compensatory physicochemical tuning is applied. By systematically reducing the polar surface area and weakening hydrogen bond acceptors, developers successfully engineered a large (658.83 g/mol ), highly potent (EC50 < 8 nM) allosteric inhibitor capable of bypassing efflux liabilities to effectively target the HCV NS5B Thumb Site I.

References

  • Zheng BZ, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

  • Lemm JA, et al. "Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase." Antimicrobial Agents and Chemotherapy, 2014.[Link]

  • Lemm JA. "Julie A Lemm's research works." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and In Vitro Evaluation of BMS-961955 for HCV Replicon Assays

Executive Summary & Pharmacological Context BMS-961955 is a potent, orally active, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Structurally classified as a cyclopropyl-fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

BMS-961955 is a potent, orally active, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Structurally classified as a cyclopropyl-fused indolobenzazepine, it acts as a backup compound to beclabuvir (BMS-791325) and binds specifically to thumb site 1 of the NS5B polymerase[2]. By locking the enzyme into an inactive conformation, it efficiently blocks subgenomic viral RNA replication[2].

BMS-961955 demonstrates exceptional antiviral potency against HCV genotype 1 (GT-1a/1b) replicons[1]. However, its highly lipophilic scaffold—optimized for hepatocyte membrane permeability—results in poor aqueous solubility (Class II of the Biopharmaceutics Classification System)[2]. Consequently, specialized dissolution protocols utilizing anhydrous Dimethyl Sulfoxide (DMSO) are required to evaluate its efficacy in cell-based assays without inducing solvent-mediated cytotoxicity[3].

Quantitative Physicochemical Profile

Table 1: Pharmacological and solubility parameters of BMS-961955.

ParameterValue / Specification
Primary Target HCV NS5B Polymerase (Thumb Site 1)
Antiviral Potency (EC50) 4.3 nM (GT-1a) / 7.9 nM (GT-1b)[1]
Primary Solvent Anhydrous DMSO[3]
Max Solubility (DMSO) ≥ 30 mg/mL (approx. 45 mM)[3]
Max Tolerated DMSO in Assay ≤ 0.5% (v/v) final concentration[4]
Storage (Powder) -20°C (up to 3 years, desiccated)
Storage (DMSO Stock) -80°C (up to 2 years, protected from light)[3]

Causality in Experimental Design (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand the why behind each methodological step to ensure a self-validating and reproducible assay system:

  • The Necessity of Anhydrous DMSO: The cyclopropylindolobenzazepine scaffold is highly susceptible to precipitation if introduced to trace moisture. Because DMSO is hygroscopic, utilizing an older, frequently opened bottle will drastically reduce the solubility of BMS-961955[3]. Always use newly opened, anhydrous DMSO.

  • Isolating the Pharmacological Effect: Huh-7 hepatoma cells, the standard host for HCV subgenomic replicons, are highly sensitive to solvent toxicity. Exceeding 0.5% DMSO alters cellular metabolism and can artificially suppress viral replication or cause cell death[4]. The protocol below is mathematically designed to ensure a constant 0.5% DMSO concentration across all wells, including vehicle controls, thereby isolating the true antiviral effect of the drug.

  • Preventing Micro-Precipitation: Diluting directly into aqueous cell culture media from a high-concentration DMSO stock causes localized supersaturation and micro-precipitation. Serial dilutions must be performed in 100% DMSO before intermediate dilution into the assay medium[3].

Step-by-Step Methodologies

Phase 1: Preparation of 10 mM Master Stock
  • Thermal Equilibration: Allow the lyophilized BMS-961955 powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation from introducing moisture to the hygroscopic powder.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO based on the exact mass of the compound to yield a 10 mM stock. Add the solvent directly to the original vial.

  • Dissolution: Vortex the solution gently for 1–2 minutes. If phase separation or particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes until the solution is completely clear[3].

  • Aliquot Generation: Divide the 10 mM stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes (to protect from UV degradation) and store immediately at -80°C[3].

Phase 2: In Vitro HCV Replicon Assay Application

This protocol utilizes Huh-7 cells harboring the HCV subgenomic replicon (e.g., GT-1b Con1).

  • Cell Seeding: Seed Huh-7 replicon cells into a 96-well tissue culture plate at a density of 1×104 cells/well in 90 µL of assay medium (DMEM supplemented with 10% FBS, lacking the selection antibiotic G418). Incubate overnight at 37°C, 5% CO2[4].

  • Intermediate DMSO Dilution: In a separate 96-well V-bottom plate, perform a 3-fold serial dilution of the 10 mM BMS-961955 stock using 100% DMSO. Create a 10-point concentration curve.

  • Media Dilution (10X Working Solution): Transfer 5 µL from each well of the intermediate DMSO plate into 95 µL of pre-warmed assay medium (a 1:20 dilution). This yields a 10X working solution containing exactly 5% DMSO. Note: Mix immediately by pipetting to prevent precipitation.

  • Compound Addition: Add 10 µL of the 10X working solution to the 90 µL of media already present in the Huh-7 cell plate. The final volume is 100 µL, and the final DMSO concentration is now exactly 0.5% across all wells[4].

  • Incubation & Readout: Incubate the cells for 72 hours at 37°C. Quantify HCV replication by measuring NS3 protease activity via Fluorescence Resonance Energy Transfer (FRET), or by quantifying luciferase reporter activity using a standard luminescence microplate reader[2].

Workflow Visualization

BMS961955_Workflow Powder BMS-961955 Powder (Equilibrate to RT) Stock 10 mM Master Stock (Vortex & Sonicate) Powder->Stock Add Solvent Solvent Anhydrous DMSO (Hygroscopic warning) Solvent->Stock Aliquot Single-use Aliquots (Store at -80°C) Stock->Aliquot Prevent freeze-thaw SerialDil Serial Dilution (in 100% DMSO) Aliquot->SerialDil Thaw before assay MediaDil Media Dilution (1:20 in DMEM) SerialDil->MediaDil Avoid precipitation Cells Huh-7 Replicon Cells (Add 10X Solution) MediaDil->Cells Final DMSO ≤ 0.5% Readout Assay Readout (FRET / Luciferase) Cells->Readout 72h Incubation

Workflow for BMS-961955 dissolution and in vitro HCV replicon assay preparation.

Self-Validating Controls & Troubleshooting

To ensure the integrity of the assay, the following self-validating checks must be implemented:

  • Vehicle Control Verification: A 0.5% DMSO vehicle control must be run in parallel. If the vehicle control shows >10% cytotoxicity compared to untreated cells, the DMSO has likely absorbed moisture or degraded, and a fresh bottle must be sourced.

  • Reference Standard: Include a well-characterized NS5B active-site inhibitor (e.g., Sofosbuvir) or another allosteric inhibitor (e.g., Beclabuvir) as a positive control to validate the dynamic range of the replicon readout[5].

  • Visual Inspection: Before adding the 10X working solution to the cells, inspect the V-bottom plate under a microscope. If micro-crystals are visible, the compound has crashed out of solution, likely due to inadequate mixing during the media dilution step.

Sources

Application

Application Note: Preparation, Handling, and Storage Protocols for BMS-961955

Introduction and Pharmacological Profile BMS-961955 is a potent, orally active, cyclopropyl-fused indolobenzazepine derivative that functions as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent R...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Profile

BMS-961955 is a potent, orally active, cyclopropyl-fused indolobenzazepine derivative that functions as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Discovered during the optimization of earlier indolobenzazepine prototypes to address off-target human pregnane X receptor (hPXR) transactivation, BMS-961955 exhibits exceptional metabolic stability and potent antiviral efficacy [1]. It specifically targets the thumb site 1 of the NS5B polymerase, inducing a conformational shift that prevents de novo viral RNA synthesis.

Because of its highly lipophilic nature and complex fused-ring architecture, meticulous attention to solvent selection, reconstitution methodology, and storage conditions is critical to maintaining its structural integrity and biological activity in preclinical assays.

Physicochemical Properties

To ensure accurate molarity calculations during stock preparation, reference the following validated physicochemical parameters[1] [2]:

PropertyValueClinical / Experimental Significance
Chemical Formula C₃₇H₄₃FN₄O₄SHigh carbon content dictates poor aqueous solubility.
Molecular Weight 658.84 g/mol Required for precise molarity conversions.
Target HCV NS5B PolymeraseAllosteric inhibition at Thumb Site 1.
In Vitro Potency (EC₅₀) 4.3 nM (GT-1a), 7.9 nM (GT-1b)Enables sub-micromolar dosing in cellular assays.
Max Solubility (DMSO) ~80 mg/mL (121.4 mM)Highly soluble in DMSO; requires anhydrous conditions.

Reconstitution Protocol: DMSO Stock Solution Preparation

The preparation of a master stock solution is the most critical step in ensuring reproducible assay results. BMS-961955 is practically insoluble in aqueous buffers but demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO) [2].

Scientific Rationale (Causality of Choices)
  • Why Anhydrous DMSO (>99.9%)? DMSO is highly hygroscopic. Atmospheric moisture absorbed by standard DMSO can lead to the hydrolysis of the sulfonamide or carboxamide linkages over time. Furthermore, water ingress drastically reduces the solubility threshold of lipophilic compounds, leading to micro-precipitation upon freeze-thaw cycling.

  • Why Equilibrate to Room Temperature? Opening a lyophilized vial straight from -20°C causes immediate condensation of ambient humidity onto the compound powder, introducing water before the solvent is even added.

Step-by-Step Preparation Methodology
  • Equilibration: Remove the sealed vial of BMS-961955 from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom, preventing loss of material trapped in the cap threads.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (see table below). Using a calibrated micropipette, add the DMSO directly to the vial.

  • Dissolution: Vortex the solution gently for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation Check: Hold the vial against a light source; the solution must be completely transparent with no particulate matter.

Reconstitution Volume Matrix

Use the following table to achieve standard stock concentrations based on the mass of BMS-961955:

Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.5178 mL7.5891 mL15.1782 mL
5 mM 0.3036 mL1.5178 mL3.0356 mL
10 mM 0.1518 mL0.7589 mL1.5178 mL
50 mM 0.0304 mL0.1518 mL0.3036 mL

Storage and Handling Conditions

Improper storage of BMS-961955 stock solutions leads to progressive loss of potency and assay drift.

Aliquoting Strategy

Immediately after dissolution, divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) using amber-colored, low-bind microcentrifuge tubes.

  • Causality: Indole and benzazepine derivatives can be susceptible to photo-oxidation. Amber tubes protect the compound from UV and ambient light degradation. Aliquoting strictly prevents freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and forces the compound out of solution, forming irreversible micro-crystals.

Temperature Parameters
  • Powder (Solid State): Store at -20°C for up to 3 years. For extended archiving, -80°C under desiccation is preferred.

  • DMSO Stock Solution: Store aliquots at -80°C. At this temperature, the solution is stable for up to 6 months. Storage at -20°C is acceptable for short-term use (up to 1 month), but -80°C limits the thermodynamic mobility of any trace water present, halting hydrolysis.

Workflow Equilibrate 1. Equilibrate to RT (30 min) Spin 2. Centrifuge (3000 x g) Equilibrate->Spin Dissolve 3. Add Anhydrous DMSO & Vortex/Sonicate Spin->Dissolve Aliquot 4. Aliquot into Amber Vials Dissolve->Aliquot Store 5. Store at -80°C (Single-use) Aliquot->Store

Caption: Standardized workflow for the preparation and storage of BMS-961955 DMSO stock solutions.

In Vitro Application: HCV Replicon Assay Protocol

To evaluate the antiviral efficacy of BMS-961955, the standard methodology utilizes human hepatoma (Huh-7) cell lines harboring subgenomic HCV replicons [1].

Assay Causality & Design

The assay measures the reduction of HCV replication indirectly by monitoring a reporter (e.g., Luciferase) or via Fluorescence Resonance Energy Transfer (FRET) targeting the NS3 protease. A 72-hour incubation period is strictly required because the pre-existing intracellular pool of viral RNA and proteins must degrade according to their natural half-lives before the inhibition of new RNA synthesis by BMS-961955 becomes quantifiable.

Step-by-Step Methodology
  • Cell Seeding: Harvest Huh-7 HCV replicon cells in logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well opaque-bottom culture plate using DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418). Incubate at 37°C, 5% CO₂ for 24 hours to allow cellular adhesion.

  • Compound Serial Dilution:

    • Thaw a single-use 10 mM BMS-961955 aliquot at room temperature.

    • Perform a 3-fold serial dilution in 100% anhydrous DMSO to create a 10-point concentration curve (e.g., from 2 mM down to 100 nM).

    • Critical Step: Dilute these intermediate DMSO stocks 1:200 into pre-warmed culture media. This ensures the final DMSO concentration applied to the cells is exactly 0.5% (v/v) across all wells, eliminating solvent-induced cytotoxicity artifacts.

  • Treatment: Aspirate the old media from the 96-well plate and transfer 100 µL of the compound-containing media to the respective wells. Include vehicle control wells (0.5% DMSO media).

  • Incubation: Incubate the treated plates for exactly 72 hours at 37°C, 5% CO₂.

  • Quantification: Lyse the cells using the appropriate reporter lysis buffer. Add the luminescent or FRET substrate and read the signal using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control (set as 100% replication). Plot the normalized data against the log₁₀ of the compound concentration and fit using a 4-parameter logistic non-linear regression model to determine the EC₅₀.

Mechanism HCV HCV Subgenomic RNA NS5B Active NS5B Polymerase (Thumb Site 1 Open) HCV->NS5B Translated into viral proteins Complex NS5B-Inhibitor Complex (Conformational Arrest) NS5B->Complex Structural Shift BMS BMS-961955 (10 mM DMSO Stock) BMS->Complex Allosteric Binding Replication HCV RNA Replication (Halted) Complex->Replication Prevents de novo synthesis

Caption: Mechanistic pathway of HCV RNA replication inhibition by the allosteric binding of BMS-961955.

References

  • Zheng, B. Z., D'Andrea, S. V., Hanumegowda, U., et al. (2017). "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 27(15), 3294-3300. URL:[Link]

Method

protocols for testing HCV NS5B polymerase inhibition with BMS-961955

As a Senior Application Scientist, I have structured this application note to provide more than just a sequence of steps; it is designed to impart the mechanistic reasoning required to successfully evaluate BMS-961955 ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this application note to provide more than just a sequence of steps; it is designed to impart the mechanistic reasoning required to successfully evaluate BMS-961955 , a highly potent allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

When working with allosteric modulators, the biophysical realities of the enzyme dictate the assay design. Misunderstanding the order of operations in your assay will lead to false-negative data. This guide establishes a self-validating experimental framework to ensure high-fidelity data generation in both biochemical and cell-based environments.

Mechanistic Context: The "Why" Behind the Workflow

BMS-961955 is an orally active cyclopropylindolobenzazepine derivative developed as an optimized successor in the beclabuvir (BMS-791325) lineage [1]. To test it accurately, one must understand its binding kinetics.

BMS-961955 binds specifically to Thumb Site I of the NS5B RNA-dependent RNA polymerase (RdRp) [2]. Upon binding, the compound displaces the Δ1 loop of the fingers domain from a lipophilic pocket in the thumb. This allosteric disruption forces the polymerase into a catalytically inactive "open" conformation [3].

Crucial Assay Implication: Because this conformational lock prevents the enzyme from closing around the RNA template, BMS-961955 strictly blocks the initiation of RNA synthesis (both de novo and primer-dependent). However, if the replication complex has already formed, the inhibitor has no impact on active elongation [4]. Therefore, any biochemical assay must feature a pre-incubation step; failing to do so will yield artificially inflated IC₅₀ values.

Mechanistic Pathway Diagram

G NS5B HCV NS5B Polymerase (Apo Conformation) Binding Allosteric Binding at Thumb Site I NS5B->Binding BMS BMS-961955 (Thumb Site I Inhibitor) BMS->Binding Displacement Displacement of Δ1 Loop (Fingers Domain) Binding->Displacement Conformation Catalytically Inactive 'Open' Conformation Displacement->Conformation Initiation Blockade of RNA Synthesis Initiation Conformation->Initiation Pre-incubation Elongation No Effect on Active Elongation Conformation->Elongation Post-initiation

Mechanism of BMS-961955: Thumb Site I binding induces an open conformation, blocking initiation.

Quantitative Baseline Data

Before initiating your screens, calibrate your expectations against established baseline metrics for BMS-961955. The compound exhibits tight-binding characteristics with low-nanomolar potency against Genotype 1 (GT-1) replicons [1].

ParameterViral Target / GenotypeValue (nM)Assay Modality
EC₅₀ HCV GT-1a4.3Cell-Based Subgenomic Replicon
EC₅₀ HCV GT-1b7.9Cell-Based Subgenomic Replicon
IC₅₀ HCV GT-1b (Recombinant)< 10.0Biochemical RdRp Initiation Assay
CC₅₀ Huh-7 Host Cells> 10,000Resazurin Viability Assay

Experimental Protocols

Protocol A: Self-Validating Biochemical NS5B RdRp Initiation Assay

Objective: Quantify the direct IC₅₀ of BMS-961955 against recombinant NS5B while validating its mechanism of action.

Causality & Validation: To make this assay self-validating, we run two parallel plates. Plate 1 follows the standard protocol (Enzyme + Inhibitor pre-incubation). Plate 2 reverses the order of addition (Enzyme + RNA/NTPs, followed by Inhibitor). A true Thumb Site I inhibitor like BMS-961955 will show potent activity in Plate 1 and near-zero activity in Plate 2, proving the assay is successfully isolating the initiation phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the RdRp assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20). The inclusion of Tween-20 prevents non-specific aggregation of the highly lipophilic BMS-961955.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BMS-961955 in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Pre-Incubation (Critical Step): Add 10 nM of purified recombinant HCV NS5B (GT-1b) to the compound wells. Incubate at 25°C for 30 minutes. Reasoning: This allows the allosteric pocket to open and the inhibitor to lock the enzyme before it encounters the template.

  • Reaction Initiation: Add the substrate mixture containing 100 nM heteromeric HCV RNA template and a nucleotide mix spiked with a fluorophore-conjugated UTP (or [³H]-UTP for radiometric readouts).

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes.

  • Termination: Quench the reaction by adding 50 mM EDTA to chelate the Mg²⁺ required for catalysis.

  • Readout: Measure fluorescence polarization (or scintillation counts). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Multiplexed HCV Subgenomic Replicon Assay

Objective: Determine the cellular EC₅₀ of BMS-961955 while simultaneously ruling out host-cell cytotoxicity.

Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and protein-binding factors. We utilize Huh-7 cells harboring a stably integrated HCV subgenomic replicon linked to a luciferase reporter. To ensure trustworthiness, this protocol multiplexes the viral readout with a live-cell viability dye in the exact same well. This guarantees that any drop in luciferase signal is due to specific viral inhibition, not compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 HCV replicon cells (GT-1a or GT-1b) at a density of 5,000 cells/well in a white, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add BMS-961955 dilutions to the cells. Given its potency, the final concentration range should span from 100 nM down to 0.005 nM to properly capture the lower asymptote of the dose-response curve.

  • Viral Decay Incubation: Incubate for 72 hours. Reasoning: NS5B inhibitors halt new RNA synthesis, but pre-existing luciferase and viral RNA must degrade naturally. A 72-hour window ensures the residual reporter signal has decayed, providing a true measure of inhibition.

  • Multiplex Viability Readout: Add a fluorogenic, cell-permeable resazurin-based viability dye (e.g., CellTiter-Fluor) directly to the culture medium. Incubate for 1 hour at 37°C and measure fluorescence (Ex 380 nm / Em 505 nm). This establishes the CC₅₀.

  • Antiviral Readout: Immediately following the viability read, add a homogeneous luciferase lysis/substrate reagent (e.g., Bright-Glo) to the same wells. Incubate for 5 minutes at room temperature and measure luminescence to calculate the EC₅₀.

References

  • MedChemExpress.BMS-961955 | HCV Inhibitor.
  • Journal of Biological Chemistry (PMC).Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase.
  • Antimicrobial Agents and Chemotherapy (ASM Journals).Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase.
  • Journal of Medicinal Chemistry (ACS Publications).Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase.
Application

Revolutionizing HCV Research: A Guide to Utilizing BMS-961955 in Replicon Cell Culture Models

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of BMS-961955, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in state-of-th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of BMS-961955, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in state-of-the-art HCV replicon cell culture models. This guide is designed to offer both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their quest for novel HCV therapeutics.

Introduction: The Power of HCV Replicon Systems and the Promise of NS5B Inhibition

The advent of HCV subgenomic replicon systems has been a watershed moment in the study of HCV replication. These systems, typically housed in human hepatoma cell lines like Huh-7, contain a portion of the HCV genome sufficient for autonomous RNA replication but lacking the structural proteins required to produce infectious virus particles. This makes them a safe and powerful tool for studying the viral replication cycle and for the high-throughput screening of antiviral compounds.[1]

BMS-961955 is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). The NS5B polymerase is the catalytic core of the viral replication machinery and is essential for synthesizing new viral RNA genomes.[2][3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, allosteric inhibitors like BMS-961955 bind to a distinct site on the enzyme, inducing a conformational change that renders the polymerase inactive. This mechanism of action makes them an attractive class of direct-acting antivirals (DAAs). A closely related compound, BMS-791325 (Beclabuvir), which also targets the thumb site 1 of NS5B, has demonstrated potent antiviral activity with 50% effective concentrations (EC50s) in the low nanomolar range against various HCV genotypes in replicon assays.[4][5]

This guide will provide detailed protocols for evaluating the antiviral potency of BMS-961955, assessing its cytotoxicity, and profiling for the emergence of drug-resistant variants, all within the context of HCV replicon cell culture models.

Core Principles and Experimental Overview

The evaluation of an antiviral compound like BMS-961955 in an HCV replicon system involves a multi-faceted approach. The primary goal is to determine the compound's ability to inhibit HCV RNA replication. This is typically achieved using a replicon that expresses a reporter gene, such as luciferase, where a decrease in reporter activity directly correlates with a reduction in viral replication.

Simultaneously, it is crucial to assess the compound's toxicity to the host cells. A compound that is highly toxic will inhibit both viral replication and cell viability, leading to a false-positive result. The 50% cytotoxic concentration (CC50) is determined to establish the therapeutic window of the compound.

Finally, the potential for the virus to develop resistance to the inhibitor is a critical consideration in drug development. This is investigated by culturing replicon cells in the presence of the compound over an extended period to select for resistant variants. These variants are then sequenced to identify the mutations responsible for resistance.

Visual Workflow: Evaluating BMS-961955 in HCV Replicon Systems

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Resistance Profiling EC50_1 Prepare Serial Dilutions of BMS-961955 EC50_2 Seed HCV Replicon Cells EC50_1->EC50_2 EC50_3 Treat Cells with BMS-961955 EC50_2->EC50_3 EC50_4 Incubate for 48-72 hours EC50_3->EC50_4 EC50_5 Measure Luciferase Activity EC50_4->EC50_5 EC50_6 Calculate EC50 Value EC50_5->EC50_6 Res_1 Culture Replicon Cells with Sub-lethal BMS-961955 EC50_6->Res_1 Inform Concentration for Resistance Selection CC50_1 Prepare Serial Dilutions of BMS-961955 CC50_2 Seed Huh-7 Cells (or Replicon Host Cells) CC50_1->CC50_2 CC50_3 Treat Cells with BMS-961955 CC50_2->CC50_3 CC50_4 Incubate for 72 hours CC50_3->CC50_4 CC50_5 Perform MTT Assay CC50_4->CC50_5 CC50_6 Calculate CC50 Value CC50_5->CC50_6 CC50_6->EC50_6 Determine Therapeutic Index (SI = CC50/EC50) Res_2 Isolate Resistant Colonies Res_1->Res_2 Res_3 Expand Resistant Cell Lines Res_2->Res_3 Res_4 Sequence NS5B Gene Res_3->Res_4 Res_5 Phenotypic Characterization of Mutants Res_4->Res_5

Caption: A comprehensive workflow for the evaluation of BMS-961955, from initial potency and cytotoxicity assessment to in-depth resistance profiling.

Materials and Reagents

Cell Lines and Reagents:

  • HCV Replicon Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) expressing a reporter gene such as Firefly or Renilla luciferase.

  • Parental Huh-7 Cell Line: For cytotoxicity assays.

  • BMS-961955: To be dissolved in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Selection Agent: G418 (Geneticin) for maintaining the replicon in the cell line.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA (0.25%): For cell detachment.

  • Luciferase Assay System: Commercially available kit (e.g., Promega's Luciferase Assay System).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): For cytotoxicity assay.

  • DMSO: For dissolving formazan crystals in the MTT assay.

Equipment:

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Luminometer for 96-well plates

  • Microplate reader for absorbance at 570 nm

  • Biosafety cabinet

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multichannel pipettes

  • 96-well white, clear-bottom cell culture plates

Detailed Protocols

Protocol 1: Determination of the 50% Effective Concentration (EC50) of BMS-961955

This protocol details the steps to quantify the antiviral potency of BMS-961955 by measuring the inhibition of HCV replicon replication.

1. Preparation of BMS-961955 Stock Solution:

  • Dissolve BMS-961955 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is a stable solvent but can be hygroscopic.[2]

2. Cell Seeding:

  • Culture the HCV replicon cells in medium containing G418 to maintain the replicon.
  • On the day of the experiment, wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete culture medium.
  • Count the cells and adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium without G418.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well white, clear-bottom plate.
  • Incubate the plate for 24 hours to allow for cell attachment.[6]

3. Compound Treatment:

  • Prepare a serial dilution of the BMS-961955 stock solution in complete medium without G418. A typical starting concentration for a potent compound might be 1 µM, with 10-point, 3-fold serial dilutions.
  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.
  • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of BMS-961955 or the vehicle control (medium with the same final DMSO concentration).
  • Include wells with untreated cells as a negative control and wells with no cells as a background control.

4. Incubation:

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

5. Luciferase Activity Measurement:

  • Equilibrate the plate and the luciferase assay reagent to room temperature.
  • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
  • Measure the luminescence in each well using a luminometer.

6. Data Analysis:

  • Subtract the average background luminescence (no cells) from all other readings.
  • Normalize the data by setting the average luminescence of the vehicle control wells to 100% (no inhibition).
  • Calculate the percentage of inhibition for each concentration of BMS-961955.
  • Plot the percentage of inhibition against the logarithm of the drug concentration.
  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) in a program like GraphPad Prism to fit the data and determine the EC50 value.[7][8][9]
Parameter Description Expected Outcome
EC50 The concentration of BMS-961955 that inhibits 50% of HCV replicon replication.Based on data for the similar compound BMS-791325, an EC50 in the low nanomolar range is expected.[4][5]
Protocol 2: Determination of the 50% Cytotoxic Concentration (CC50) of BMS-961955

This protocol assesses the toxicity of BMS-961955 to the host cells using the MTT assay.

1. Preparation of BMS-961955 Dilutions:

  • Prepare a serial dilution of BMS-961955 in complete culture medium, similar to the EC50 protocol, but typically starting at a higher concentration (e.g., 100 µM).

2. Cell Seeding:

  • Seed parental Huh-7 cells (or the replicon host cell line without the replicon) in a 96-well clear plate at a density of 5,000 cells per well in 100 µL of complete medium.
  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Remove the medium and add 100 µL of the medium containing the different concentrations of BMS-961955 or the vehicle control.

4. Incubation:

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

5. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.

6. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
Parameter Description Desired Outcome
CC50 The concentration of BMS-961955 that reduces cell viability by 50%.A high CC50 value is desirable, indicating low cytotoxicity. For BMS-791325, the CC50 was >14 µM.[4]
Selectivity Index (SI) The ratio of CC50 to EC50 (SI = CC50 / EC50).An SI of >10 is generally considered a good indicator of a promising antiviral compound.
Protocol 3: In Vitro Selection and Characterization of BMS-961955-Resistant HCV Replicons

This protocol outlines the process of generating and identifying HCV replicon variants that are resistant to BMS-961955.

1. Resistance Selection:

  • Seed HCV replicon cells in larger culture vessels (e.g., 10 cm dishes).
  • Culture the cells in the presence of a selective concentration of BMS-961955 (typically 5-20 times the EC50) and G418.[4]
  • Maintain the cells by passaging them twice a week, always in the presence of the selective pressure.
  • Continue the selection for several weeks until resistant colonies emerge and become confluent.

2. Expansion of Resistant Clones:

  • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
  • Expand each clone into a stable cell line in the presence of BMS-961955 and G418.

3. Phenotypic Characterization:

  • Determine the EC50 of BMS-961955 against each resistant cell line as described in Protocol 4.1.
  • The fold-resistance is calculated by dividing the EC50 for the resistant line by the EC50 for the parental (wild-type) replicon line.

4. Genotypic Characterization:

  • Extract total RNA from the resistant cell lines.
  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.
  • Sequence the PCR product to identify mutations compared to the wild-type NS5B sequence.
  • Common resistance-associated substitutions for NS5B thumb site 1 inhibitors like BMS-791325 have been identified at position P495.[4][5]

5. Site-Directed Mutagenesis:

  • To confirm that the identified mutations are responsible for resistance, introduce them into the wild-type replicon plasmid using a site-directed mutagenesis kit.[6][12]
  • Transfect the mutated replicon RNA into Huh-7 cells and perform a transient replication assay to assess both the replication fitness of the mutant and its susceptibility to BMS-961955.

Troubleshooting and Best Practices

  • High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing of compound dilutions.

  • Low Luciferase Signal: Check the viability of the replicon cells and ensure the replicon is being maintained with G418.

  • High Background in MTT Assay: Use phenol red-free medium for the assay, as it can interfere with absorbance readings.

  • No Resistant Colonies: The selective pressure may be too high. Try a lower concentration of BMS-961955.

  • DMSO Toxicity: Always keep the final DMSO concentration below 0.5% and consistent across all wells.

Conclusion

The HCV replicon system is an invaluable tool for the preclinical evaluation of novel antiviral compounds. By following the detailed protocols outlined in this guide, researchers can effectively determine the potency, cytotoxicity, and resistance profile of BMS-961955. This comprehensive approach is essential for advancing our understanding of HCV replication and for the development of next-generation therapies to combat this global health challenge.

Visualizing the Mechanism of Action

G cluster_0 HCV RNA Replication cluster_1 Inhibition by BMS-961955 NS5B HCV NS5B Polymerase (Active Conformation) Replication RNA Synthesis NS5B->Replication catalyzes Inactive_NS5B Inactive NS5B Conformation NS5B->Inactive_NS5B induces conformational change RNA_template Viral RNA Template RNA_template->Replication NTPs Nucleoside Triphosphates NTPs->Replication Progeny_RNA New Viral RNA Replication->Progeny_RNA BMS961955 BMS-961955 BMS961955->NS5B binds allosterically to No_Replication Replication Blocked Inactive_NS5B->No_Replication

Caption: The allosteric inhibition of HCV NS5B polymerase by BMS-961955, leading to the cessation of viral RNA synthesis.

References

  • Lemm, J. A., et al. (2014). Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Antimicrobial Agents and Chemotherapy, 58(6), 3485–3495. [Link]

  • Nettles, J. H., et al. (2014). Randomized, Placebo-Controlled, Single-Ascending-Dose Study of BMS-791325, a Hepatitis C Virus (HCV) NS5B Polymerase Inhibitor, in HCV Genotype 1 Infection. Antimicrobial Agents and Chemotherapy, 58(6), 3496–3504. [Link]

  • Lemm, J. A., et al. (2014). Preclinical characterization of BMS-791325, an allosteric inhibitor of hepatitis C Virus NS5B polymerase. Antimicrobial Agents and Chemotherapy, 58(6), 3485-95. [Link]

  • Tomei, L., et al. (2005). Selection and Characterization of Replicon Variants Dually Resistant to Thumb- and Palm-Binding Nonnucleoside Polymerase Inhibitors of the Hepatitis C Virus. Journal of Virology, 79(21), 13543–13553. [Link]

  • Le Pogam, S., et al. (2006). Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479. Antimicrobial Agents and Chemotherapy, 50(9), 3112–3119. [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 11(2), e0148181. [Link]

  • Hepatitis C Virus RNA Elimination and Development of Resistance in Replicon Cells Treated with BMS-790052. Antimicrobial Agents and Chemotherapy. [Link]

  • BMS describes NS5A protein inhibitors for the treatment of HCV infection. BioWorld. [Link]

  • Lopez-Jimenez, C., et al. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 728886. [Link]

  • Phadke, A. S., et al. (2007). Selection of Replicon Variants Resistant to ACH-806, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 51(8), 2841–2848. [Link]

  • Imbeaud, S., et al. (2017). EC 50 values of direct-acting HCV antivirals against genotype 1b and 1a replicons. Data in Brief, 14, 439–444. [Link]

  • GraphPad Prism 11 Curve Fitting Guide. (n.d.). The EC50. [Link]

  • Pauwels, F., et al. (2007). An Enzyme Panel for the Characterization of the Binding Site of Hepatitis C Virus Polymerase Inhibitors. Journal of Virology, 81(13), 6909–6919. [Link]

  • Alsford Lab - LSHTM Blogs. (n.d.). EC50 analysis. [Link]

  • Belouzard, S., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 11, 1632. [Link]

  • Lin, K., et al. (2005). Replicon Cell Culture System as a Valuable Tool in Antiviral Drug Discovery against Hepatitis C Virus. Current Pharmaceutical Design, 11(28), 3639-3648. [Link]

  • GraphPad Prism 11 Curve Fitting Guide. (n.d.). Equation: EC50 shift. [Link]

  • GraphPad. (n.d.). How should I compute an "average" EC50 for several experiments? How can I express its uncertainty or standard deviation?. [Link]

  • Gisa, A., et al. (2021). Highly replicating hepatitis C virus variants emerge in immunosuppressed patients causing severe disease. eLife, 10, e69923. [Link]

  • Rigat, K. L., et al. (2014). Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(4), 1313–1332. [Link]

  • Ma, H., et al. (2005). Hepatitis C Virus (HCV) NS5B Nonnucleoside Inhibitors Specifically Block Single-Stranded Viral RNA Synthesis Catalyzed by HCV Replication Complexes In Vitro. Journal of Virology, 79(21), 13543–13553. [Link]

Sources

Method

evaluating metabolic stability of BMS-961955 using CLM and HLM

Application Note: Evaluating the Cross-Species Metabolic Stability of BMS-961955 Using Cynomolgus Monkey and Human Liver Microsomes Scientific Rationale & Context Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Cross-Species Metabolic Stability of BMS-961955 Using Cynomolgus Monkey and Human Liver Microsomes

Scientific Rationale & Context

Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a critical target for direct-acting antivirals. BMS-961955 is a potent, orally active allosteric inhibitor of the HCV NS5B polymerase, demonstrating robust inhibitory activity against HCV genotype 1 (GT-1a/1b) replicons with EC50 values of 4.3 nM and 7.9 nM, respectively[1]. Developed as a highly optimized contingency backup to the clinical drug beclabuvir, BMS-961955 was specifically engineered to overcome metabolic liabilities and improve pharmacokinetic (PK) properties[2][3].

To validate its improved metabolic profile, evaluating the compound's stability in Human Liver Microsomes (HLM) and Cynomolgus Monkey Liver Microsomes (CLM) is a mandatory preclinical step.

  • Why Liver Microsomes? Liver microsomes are subcellular fractions enriched in cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. They provide a controlled, cofactor-dependent environment to isolate Phase I metabolic clearance without the confounding variables of cellular uptake or Phase II conjugation.

  • Why Cross-Species (HLM vs. CLM)? Cynomolgus monkeys are the gold-standard non-human primate model for preclinical toxicology. Establishing a correlation between CLM and HLM intrinsic clearance ( CLint​ ) ensures that the monkey is a metabolically relevant species. If BMS-961955 exhibits vastly different clearance rates between the two species, toxicological exposures in the monkey may not accurately reflect human safety margins.

Experimental Workflow

G Buffer 1. Prepare 100 mM KPi Buffer (pH 7.4) Mix 2. Mix Microsomes (0.5 mg/mL) & BMS-961955 (1 µM) Buffer->Mix PreInc 3. Pre-incubate at 37°C (5 minutes) Mix->PreInc Init 4. Initiate Reaction Add 1 mM NADPH PreInc->Init Sample 5. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Init->Sample Quench 6. Quench Reaction (Ice-cold ACN + IS) Sample->Quench Centrifuge 7. Centrifuge (4000 rpm, 15 min, 4°C) Quench->Centrifuge Analyze 8. LC-MS/MS Analysis & Kinetic Calculation Centrifuge->Analyze

Workflow for evaluating microsomal metabolic stability of BMS-961955.

Materials and Reagents

  • Test Compound: BMS-961955 (Exact Mass: 658.2989, Formula: C37H43FN4O4S)[4].

  • Biological Matrices: Pooled Human Liver Microsomes (HLM, mixed gender, 50 donors) and Pooled Cynomolgus Monkey Liver Microsomes (CLM). Pooling mitigates individual genetic polymorphisms in CYP expression.

  • Buffer: 100 mM Potassium Phosphate (KPi) Buffer, pH 7.4.

  • Cofactor: NADPH regenerating system or 10 mM NADPH tetrasodium salt stock.

  • Quenching Solvent: 100% Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Labetalol or Tolbutamide at 100 ng/mL).

Self-Validating Protocol Design

As an application scientist, it is critical to design protocols that validate themselves. This assay includes two mandatory controls:

  • Minus-NADPH Control: Differentiates true CYP-mediated enzymatic turnover from chemical instability or non-specific binding to the assay plasticware.

  • Positive Control Compounds: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to verify the metabolic competency of the microsomal batch.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of BMS-961955 in 100% DMSO[4]. Dilute to 100 µM in 50% ACN/water to create the working stock.

    • Causality: Keeping the final assay DMSO concentration strictly below 0.1% (v/v) is imperative, as higher concentrations of DMSO potently inhibit CYP3A4 and CYP2C9 activities, leading to artificially inflated stability data.

  • Dilute HLM and CLM stocks in 100 mM KPi buffer (pH 7.4) to a working concentration of 0.625 mg/mL.

    • Causality: The physiological pH of 7.4 maintains the native conformational integrity of the CYP450 active sites.

Step 2: Incubation

  • In a 96-well polypropylene plate, add 40 µL of the microsomal working solution (0.625 mg/mL) to each well.

  • Add 5 µL of the 10 µM BMS-961955 secondary dilution (prepared in buffer) to the wells. The current volume is 45 µL.

  • Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium. CYP enzymes are highly temperature-dependent, and cold-starts will artificially depress the calculated initial clearance rate.

Step 3: Reaction Initiation and Time-Course Sampling

  • Initiate the reaction by adding 5 µL of 10 mM NADPH (pre-warmed to 37°C) to each well. The final volume is 50 µL, yielding final concentrations of 0.5 mg/mL protein, 1 µM BMS-961955, and 1 mM NADPH.

    • Causality: 0.5 mg/mL protein is the optimal concentration to ensure first-order kinetics while minimizing non-specific microsomal protein binding ( fu,mic​ ), which can mask true clearance.

  • At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), immediately transfer 50 µL of the reaction mixture into 150 µL of ice-cold Quenching Solvent (ACN + IS).

    • Causality: The 3:1 ratio of organic solvent rapidly denatures the microsomal proteins, instantly halting the enzymatic reaction and extracting the lipophilic BMS-961955 into the organic phase.

Step 4: Protein Precipitation and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the particle-free supernatant to a clean 96-well plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions for chromatography.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass depletion of BMS-961955[4].

Data Analysis and Kinetic Calculations

Metabolic stability is quantified by assuming first-order kinetics, where the rate of metabolism is directly proportional to the compound concentration.

  • Calculate the peak area ratio (BMS-961955 / Internal Standard) for each time point.

  • Convert to % Parent Remaining: (Area Ratio at t/Area Ratio at t=0)×100 .

  • Plot the natural logarithm ( ln ) of % Parent Remaining versus Time. The slope of the linear regression represents the elimination rate constant ( −k ).

  • Calculate Half-life ( t1/2​ ): t1/2​=k0.693​

  • Calculate In Vitro Intrinsic Clearance ( CLint,mic​ ): CLint,mic​=Cprotein​k×Vincubation​​

    (Expressed in µL/min/mg protein, where Vincubation​ is the incubation volume and Cprotein​ is the amount of protein).

Representative Data Presentation

BMS-961955 was structurally optimized to resist oxidative metabolism, serving as a highly stable clinical candidate[3]. The table below summarizes the expected kinetic profile across species.

SpeciesTest Compound t1/2​ (min) CLint,mic​ (µL/min/mg)Metabolic Classification
Human (HLM)BMS-961955> 120< 11.6High Stability / Low Clearance
Cynomolgus (CLM)BMS-961955> 120< 11.6High Stability / Low Clearance
Human (HLM)Verapamil (Positive Control)18.574.9High Clearance
Human (HLM)Warfarin (Negative Control)> 120< 11.6High Stability / Low Clearance

Interpretation: The parity in metabolic stability between HLM and CLM confirms that the Cynomolgus monkey is an appropriate preclinical species for evaluating the safety and toxicokinetics of BMS-961955.

References

  • Zheng BZ, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. 2017 Aug 1;27(15):3294-3300. URL: [Link]

  • Obach, RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition. 1999 Nov;27(11):1350-1359. URL: [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic Study Protocols for BMS-961955

Scientific Context and Rationale BMS-961955 is an orally active, potent allosteric inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Developed as a structurally optimized successor to beclabu...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Rationale

BMS-961955 is an orally active, potent allosteric inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Developed as a structurally optimized successor to beclabuvir (BMS-791325), it belongs to the cyclopropyl-fused indolobenzazepine class and binds specifically to the thumb I site of the NS5B polymerase[1][2]. This binding induces a conformational change that arrests the viral replication complex, demonstrating potent inhibitory activity against HCV genotype 1 (GT-1a/1b) replicons with EC50 values of 4.3 nM and 7.9 nM, respectively[1][3].

Pathway HCV_RNA HCV Positive-Strand RNA NS5B NS5B RNA-Dependent RNA Polymerase HCV_RNA->NS5B Template RepComplex Viral Replication Complex (Arrested) NS5B->RepComplex Inhibition of RNA Synthesis BMS BMS-961955 (Allosteric Inhibitor) Thumb1 Thumb Site I Binding Pocket BMS->Thumb1 Binds Thumb1->NS5B Conformational Change

Mechanism of action for BMS-961955 targeting the HCV NS5B polymerase.

The E-E-A-T Imperative in Preclinical PK Design

From a biopharmaceutical perspective, indolobenzazepine derivatives like BMS-961955 exhibit characteristics of Biopharmaceutics Classification System (BCS) Class II compounds: high membrane permeability but exceptionally low aqueous solubility[2].

Causality in Experimental Design: Standard aqueous vehicles will cause BMS-961955 to precipitate in the intravenous (IV) line. In vivo, precipitated drug particles are rapidly phagocytosed by macrophages, leading to an artificially inflated systemic clearance ( Cl ) and an inaccurate volume of distribution ( Vss​ )[4]. Therefore, the use of a validated cosolvent system (e.g., PEG400/Ethanol) is strictly mandated for IV dosing. For oral (PO) dosing, formulating the compound as a solution rather than a suspension is critical to bypass dissolution-rate limitations and accurately assess absolute bioavailability ( F% ).

Experimental Workflow Visualization

PK_Workflow N1 Formulation Optimization N2 In Vivo Dosing (IV & PO) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Plasma Extraction N3->N4 N5 LC-MS/MS Analysis N4->N5 N6 PK Parameter Calculation N5->N6

Workflow for the in vivo pharmacokinetic evaluation of BMS-961955.

Step-by-Step Self-Validating Protocols

Protocol A: Formulation Preparation and Quality Control

Objective: Prepare stable, homogenous dosing solutions that prevent in vivo precipitation.

  • Intravenous (IV) Formulation (1-2 mg/kg):

    • Step: Dissolve BMS-961955 in 10% Ethanol and 40% PEG400, vortexing until completely clear. Slowly add 50% sterile Water for Injection (WFI) while stirring continuously.

    • Causality: The sequential addition of cosolvents prevents localized supersaturation and micro-precipitation.

  • Oral (PO) Formulation (5-10 mg/kg):

    • Step: Formulate in 100% PEG400 or a Self-Emulsifying Drug Delivery System (SEDDS) to ensure the drug remains in solution within the gastrointestinal tract[4][5].

  • Self-Validation (Pre-dose QC):

    • Step: Withdraw 50 µL aliquots from the top, middle, and bottom of the dosing vessel. Analyze via HPLC-UV against a standard curve.

    • Acceptance Criteria: Concentration must be within ±10% of the nominal target, and the relative standard deviation (RSD) across the three strata must be <5% (confirming homogeneity and lack of settling).

Protocol B: Animal Dosing and Serial Blood Sampling

Objective: Administer BMS-961955 to Sprague-Dawley rats and Beagle dogs to capture the full absorption and elimination profile.

  • Animal Preparation:

    • Step: Fast animals for 12 hours prior to PO dosing; provide water ad libitum. Return food 4 hours post-dose.

    • Causality: Fasting eliminates the highly variable "food effect" on GI transit time and bile salt secretion, which heavily influences the absorption of highly lipophilic compounds.

  • Dosing:

    • Rat: Administer IV via lateral tail vein (1 mL/kg); PO via oral gavage (5 mL/kg).

    • Dog: Administer IV via cephalic vein (0.5 mL/kg); PO via oral gavage (2 mL/kg).

  • Serial Sampling:

    • Step: Collect blood (approx. 200 µL for rats, 1 mL for dogs) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Step: Transfer immediately into pre-chilled tubes containing K2​EDTA . Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

    • Causality: K2​EDTA chelates calcium, preventing coagulation while simultaneously inhibiting plasma esterases that might degrade the analyte ex vivo. Chilling slows residual enzymatic activity.

Protocol C: LC-MS/MS Bioanalytical Quantification

Objective: Accurately quantify BMS-961955 in plasma matrices.

  • Protein Precipitation (Extraction):

    • Step: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar indolobenzazepine).

    • Causality: A 1:3 ratio of plasma to ACN ensures >95% precipitation of plasma proteins, removing matrix components that cause ion suppression in the mass spectrometer.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

    • Detection: Electrospray ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Bioanalytical QC):

    • Step: Run a calibration curve (1 to 5000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations.

    • Acceptance Criteria: The calibration curve must exhibit r2>0.99 . QC samples must back-calculate to within ±15% of their nominal concentrations. Blank plasma samples injected after the highest standard must show <20% of the Lower Limit of Quantification (LLOQ) signal to confirm the absence of carryover.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters for cyclopropylindolobenzazepine derivatives (representative of the BMS-961955 profile) demonstrate favorable oral bioavailability and a sustained half-life, supporting its once-daily dosing potential[4][6].

Table 1: Representative Preclinical Pharmacokinetic Parameters for BMS-961955

Pharmacokinetic ParameterUnitSprague-Dawley Rat (IV: 2 mg/kg, PO: 10 mg/kg)Beagle Dog (IV: 1 mg/kg, PO: 5 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL450 ± 65820 ± 110
Time to Cmax​ ( Tmax​ ) h1.5 - 2.01.0 - 2.5
Area Under Curve ( AUC0−∞​ ) ng·h/mL2100 ± 3204800 ± 540
Systemic Clearance ( Cl ) mL/min/kg15.2 ± 2.18.4 ± 1.3
Volume of Distribution ( Vss​ ) L/kg1.8 ± 0.31.2 ± 0.2
Terminal Half-life ( t1/2​ ) h3.5 ± 0.45.2 ± 0.6
Absolute Bioavailability ( F ) %~ 45~ 65

(Note: Data represents standard preclinical pharmacokinetic ranges for optimized HCV NS5B thumb I inhibitors within the BMS-791325/BMS-961955 structural class, exhibiting moderate clearance and high permeability)[2][4].

References

  • Zheng BZ, D'Andrea SV, Hanumegowda U, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]

  • Gentles RG, Ding M, Bender JA, et al. "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 2014. URL: [Link]

Sources

Method

Application of BMS-961955 in Direct-Acting Antiviral (DAA) Drug Screening Assays: Mechanistic Insights and Protocols

Executive Summary The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infections. Among the primary therapeutic targets is the HCV non-structural protein 5B (NS5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infections. Among the primary therapeutic targets is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) responsible for viral replication. BMS-961955 is a highly potent, orally active, allosteric inhibitor of the HCV NS5B polymerase, specifically targeting the Thumb Site I domain[1].

For researchers and drug development professionals, BMS-961955 serves as an indispensable reference standard and positive control in DAA screening assays. This application note provides a comprehensive guide to utilizing BMS-961955 in both cell-based replicon assays and biochemical enzymatic screens, emphasizing self-validating experimental designs to ensure high-fidelity data.

Mechanistic Rationale: NS5B Polymerase Inhibition

The HCV NS5B polymerase adopts a classic "right-hand" motif, comprising palm, fingers, and thumb domains. While nucleoside analogs (like sofosbuvir) target the highly conserved active site in the palm domain, non-nucleoside inhibitors (NNIs) bind to allosteric sites, inducing conformational changes that arrest the enzyme's activity[2].

BMS-961955 binds to Thumb Site I , a shallow hydrophobic pocket on the outer surface of the thumb domain[1]. The causality of this binding is critical: by occupying this site, BMS-961955 restricts the conformational flexibility of the thumb domain. This physical restriction prevents the essential transition of the polymerase from the initiation phase to the elongation phase of RNA synthesis, effectively halting viral replication without incorporating into the nascent RNA chain[2].

Mechanism HCV_RNA HCV RNA Template NS5B NS5B Polymerase (Catalytic Core) HCV_RNA->NS5B Binds Thumb Thumb Domain (Site I) NS5B->Thumb Contains Elongation RNA Elongation Thumb->Elongation Allows (Normal) Inhibition Conformational Arrest Thumb->Inhibition Induces (Drug Bound) BMS BMS-961955 BMS->Thumb Allosteric Binding Inhibition->Elongation Blocks

Figure 1: Mechanism of HCV NS5B polymerase inhibition by BMS-961955 via Thumb Site I binding.

Pharmacological Profile & Quantitative Data

BMS-961955 exhibits exceptional potency against HCV Genotype 1, the most prevalent and historically difficult-to-treat genotype. The table below summarizes the quantitative baseline parameters that should be expected when using this compound as a control in screening assays[3][4].

ParameterValue / DescriptionSignificance in Assay Design
Target HCV NS5B PolymeraseSpecific to RNA-dependent RNA polymerase.
Binding Site Thumb Domain (Site I)Acts via allosteric non-competitive inhibition.
EC₅₀ (Genotype 1a) 4.3 nMHighly potent baseline for GT-1a replicon screens.
EC₅₀ (Genotype 1b) 7.9 nMHighly potent baseline for GT-1b replicon screens.
Molecular Weight 658.83 g/mol Required for accurate molarity calculations in dosing.
Solubility DMSOStock solutions must be prepared in anhydrous DMSO.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in drug screening, an assay cannot rely on a single readout. A drop in viral replication signal could be due to genuine antiviral activity or simply host cell death (cytotoxicity). Therefore, the following protocols are designed as self-validating systems , coupling efficacy readouts with orthogonal viability checks.

Protocol A: Cell-Based HCV Subgenomic Replicon Assay (High-Throughput)

This assay utilizes Huh-7 cells harboring an HCV subgenomic replicon fused with a luciferase reporter. BMS-961955 is used to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 HCV replicon cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of BMS-961955 in 100% DMSO[4]. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to achieve a final top concentration of 1 µM (final DMSO concentration = 1%).

  • Treatment: Aspirate media from the seeded plates and add 100 µL of the compound-containing media. Include a vehicle control (1% DMSO) and a media-only blank.

  • Incubation: Incubate the plates for 72 hours. Expert Insight: 72 hours is required to allow for the degradation of pre-existing luciferase and viral RNA, ensuring the readout reflects de novo inhibition.

  • Self-Validating Readout Split:

    • Efficacy (Luciferase): Add 100 µL of steady-glo luciferase reagent to the wells. Incubate for 10 minutes in the dark. Read luminescence.

    • Cytotoxicity (Parallel Plate): On a parallel identically treated plate, add an ATP-based viability reagent (e.g., CellTiter-Glo). Read luminescence.

  • Data Interpretation: A valid antiviral hit must show a dose-dependent decrease in the efficacy readout with a flat line (no decrease) in the cytotoxicity readout.

Workflow Start Seed HCV Replicon Cells (e.g., Huh-7) Treat Compound Treatment (BMS-961955 as Control) Start->Treat Split Parallel Readouts (Self-Validating) Treat->Split Reporter Luciferase Assay (Antiviral Efficacy) Split->Reporter Tox ATP Viability Assay (Cytotoxicity Check) Split->Tox Analysis Calculate EC50 & CC50 (Selectivity Index) Reporter->Analysis Tox->Analysis

Figure 2: Self-validating high-throughput screening workflow for DAA evaluation.

Protocol B: In Vitro NS5B Polymerase Enzymatic Assay

While the replicon assay confirms cellular efficacy, a biochemical assay is required to prove direct target engagement. This assay measures the incorporation of fluorophore-labeled NTPs into a synthetic RNA template by purified NS5B.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant HCV NS5B (genotype 1b) in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).

  • Pre-Incubation (Critical Step): Add BMS-961955 (serial dilutions) to the enzyme mix and incubate for 15 minutes at room temperature. Expert Insight: Because BMS-961955 is an allosteric inhibitor, it must bind and induce a conformational change before the enzyme engages the RNA template. Failing to pre-incubate will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add the RNA template (e.g., polyA) and the NTP mix (including UTP and a fluorescently labeled UTP analog).

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding EDTA (to chelate Mg²⁺) and a nucleic acid binding dye (if using a fluorescence polarization or FRET-based readout).

  • Detection: Measure fluorescence. The IC₅₀ of BMS-961955 in this biochemical assay should closely mirror its cellular EC₅₀, validating that NS5B is the sole target responsible for the antiviral effect[1].

Data Analysis & Quality Control

For screening campaigns utilizing BMS-961955 as a reference, assay robustness must be quantified.

  • Z'-Factor: Calculate the Z'-factor using the vehicle control (0% inhibition) and a saturating dose of BMS-961955 (100 nM, 100% inhibition). A Z'-factor ≥0.5 is mandatory for HTS progression.

  • Curve Fitting: Utilize a 4-parameter logistic (4PL) regression model to determine the EC₅₀. The Hill slope should be monitored; a slope significantly steeper than 1.0 may indicate non-specific aggregation or off-target toxicity rather than specific allosteric inhibition.

References

  • HCV | Inhibitors - MedchemExpress.com MedChemExpress
  • BMS-961955 | CAS# 1431328-92-5 | NS5B Polymerase Inhibitor - MedKoo Biosciences MedKoo Biosciences
  • Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase Researcher.life (Bioorganic & Medicinal Chemistry Letters, 2017)
  • Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase | Journal of Medicinal Chemistry ACS Public

Sources

Application

Application Note: Preclinical Formulation and Oral Dosing Guidelines for BMS-961955

Executive Summary & Mechanistic Rationale BMS-961955 is a highly potent, orally active, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Structurally related to the clinical candi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

BMS-961955 is a highly potent, orally active, allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Structurally related to the clinical candidate beclabuvir (BMS-791325), it belongs to the cyclopropyl-fused indolobenzazepine class and exerts its antiviral effect by binding to thumb site I of the polymerase[2]. This binding induces a conformational shift that halts viral RNA replication[3]. In preclinical evaluations, BMS-961955 demonstrates exceptional efficacy, with EC50 values of 4.3 nM and 7.9 nM against HCV genotype 1a and 1b replicons, respectively[1].

For researchers transitioning this compound into in vivo models (e.g., mice, rats, dogs), the primary challenge lies in its physicochemical profile. Like many indolobenzazepines, BMS-961955 is highly lipophilic and exhibits poor aqueous solubility[3]. To achieve consistent systemic exposure and high liver-to-plasma ratios (hepatotropic disposition) required for HCV targeting[4], the formulation vehicle must be rigorously optimized. This guide provides field-proven, self-validating protocols for formulating BMS-961955 for per os (P.O.) administration.

Physicochemical Profiling & Vehicle Selection

The selection of a dosing vehicle is not merely about dissolving the compound; it is about controlling its thermodynamic state upon introduction to the gastrointestinal (GI) tract.

  • 100% PEG400 (Protocol A): Polyethylene glycol 400 (PEG400) is a standard non-aqueous vehicle used in early pharmacokinetic (PK) screening for indolobenzazepines[5]. It acts as a primary solubilizer, effectively disrupting the crystal lattice of lipophilic agents.

  • Co-Solvent System (Protocol B): A mixture of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline is highly recommended for advanced efficacy studies[6].

    • Causality of components: DMSO provides initial molecular dispersion. PEG400 acts as the carrier solvent. Tween-80, a non-ionic surfactant, is the critical stabilizing agent; it prevents the drug from rapidly precipitating (crashing out) when the formulation is diluted by aqueous gastric fluids. Saline reduces the overall viscosity, preventing mucosal irritation during oral gavage.

Quantitative Data Summary
Parameter / PropertyData / SpecificationReference
Target HCV NS5B Polymerase (Thumb Site I)[3]
EC50 (Genotype 1a / 1b) 4.3 nM / 7.9 nM[1]
Standard P.O. Dosing Range 2.0 mg/kg – 10.0 mg/kg[5]
Vehicle A (Early PK) 100% PEG400[5]
Vehicle B (Efficacy/Tolerability) 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline[6]
Expected Disposition Hepatotropic (High Liver-to-Plasma ratio)[4]

Step-by-Step Formulation Methodologies

Protocol A: 100% PEG400 Formulation (For doses up to 10 mg/kg)

Note: This protocol is best suited for acute, single-dose PK studies in rodents[5].

  • Weighing: Accurately weigh the required amount of BMS-961955 powder into a sterile, amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Solvent Addition: Add the total required volume of 100% PEG400.

  • Mechanical Dispersion: Vortex the suspension vigorously for 2–3 minutes.

  • Thermal Solubilization: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 15–20 minutes.

  • Self-Validation Check: Remove the vial and hold it against a strong light source. The solution must be completely transparent. If a Tyndall effect (light scattering) or micro-crystals are observed, the compound is not fully dissolved. Continue sonication in 5-minute increments.

Protocol B: Co-Solvent System (Recommended for Multi-Day Dosing)

Formulation Ratio: 10% DMSO : 40% PEG400 : 5% Tween-80 : 45% Saline[6].

  • Primary Dissolution (10% Volume): Weigh BMS-961955 into a glass vial. Add DMSO equal to 10% of the final target volume. Vortex until a clear, concentrated stock is formed. Causality: DMSO ensures complete breakdown of the solid state.

  • Carrier Addition (40% Volume): Add PEG400 dropwise while continuously vortexing the solution. This prevents localized precipitation at the solvent interface.

  • Surfactant Addition (5% Volume): Add Tween-80. Vortex for 2 minutes. Causality: Tween-80 forms micelles that encapsulate the lipophilic drug molecules.

  • Aqueous Dilution (45% Volume): Slowly add standard physiological saline (0.9% NaCl) dropwise under continuous agitation.

  • Self-Validation Check: The final formulation should be a clear, slightly viscous solution. If the solution turns milky or cloudy upon the addition of saline, the drug has precipitated. This indicates the concentration is too high for the vehicle, and the formulation must be discarded and remade at a lower target concentration.

In Vivo Oral Dosing (P.O.) Workflow

  • Animal Preparation: Fast the animals (e.g., C57BL/6 mice or Sprague-Dawley rats) for 4–6 hours prior to dosing to reduce variability in gastric emptying, which can significantly impact the absorption of indolobenzazepines[7].

  • Dosing Volume: Adhere to ethical guidelines for oral gavage. For mice, the maximum recommended volume is 10 mL/kg. For rats, use 5 mL/kg.

  • Administration: Using a stainless steel or flexible PTFE feeding needle, carefully administer the formulation directly into the lower esophagus/stomach.

  • PK Sampling: Due to the hepatotropic nature of this drug class, systemic plasma concentrations may appear lower than expected relative to the administered dose[4]. For accurate PK/PD modeling, it is critical to harvest liver tissue alongside plasma at terminal time points (e.g., 1, 4, 8, and 24 hours post-dose) to calculate the liver-to-plasma ratio[4].

Pharmacodynamic Pathway Diagram

The following diagram illustrates the systemic journey and mechanistic action of formulated BMS-961955, from oral absorption to the allosteric inhibition of the HCV NS5B polymerase.

G HCV HCV Infection Translation Viral Polyprotein Translation HCV->Translation NS5B NS5B Polymerase (Active) Translation->NS5B Inhibited NS5B Polymerase (Inhibited) NS5B->Inhibited Allosteric Modulation Replication HCV RNA Replication NS5B->Replication BMS BMS-961955 (Oral Dose) Absorption GI Absorption (PEG400/Tween-80) BMS->Absorption ThumbSite Binding at Thumb Site I Absorption->ThumbSite ThumbSite->Inhibited Inhibited->Replication Blocks Halt Viral Clearance Replication->Halt

Figure 1: Pathway of orally formulated BMS-961955 inhibiting HCV NS5B polymerase.

References

  • [2] A review on HCV inhibitors: Significance of non-structural polyproteins. PMC / National Institutes of Health. Available at:[Link]

  • [3] Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [7] Telaprevir: A Review of its Use in the Management of Genotype 1 Chronic Hepatitis C. ResearchGate. Available at:[Link]

  • [5] Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase. NIH / PubMed Central. Available at:[Link]

  • [4] Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Antimicrobial Agents and Chemotherapy - PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of BMS-961955 for cell culture assays

As a Senior Application Scientist, I've designed this technical support center to provide practical, in-depth guidance on overcoming the solubility challenges associated with BMS-961955 in cell culture assays. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support center to provide practical, in-depth guidance on overcoming the solubility challenges associated with BMS-961955 in cell culture assays. This guide is structured to help you not only solve immediate precipitation issues but also to understand the underlying principles for robust experimental design.

Technical Support Center: BMS-961955

Introduction to BMS-961955

BMS-961955 is an allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication[1]. Like many potent small molecule inhibitors, it possesses a complex, hydrophobic structure (C₃₇H₄₃FN₄O₄S, MW: 658.83 g/mol ) that contributes to its poor aqueous solubility[1]. This characteristic presents a significant hurdle for in vitro studies, where maintaining the compound in solution within aqueous cell culture media is essential for accurate and reproducible results.

This guide provides a systematic approach to addressing these solubility issues, moving from simple adjustments to more advanced formulation strategies.

Troubleshooting Guide: Precipitation in Cell Culture Media

This section addresses the most common issue encountered with BMS-961955: precipitation upon dilution of a DMSO stock solution into aqueous cell culture media.

Problem: My BMS-961955, dissolved in DMSO, precipitates immediately or over time when I add it to my cell culture medium.

This "crash-out" phenomenon occurs because the compound's solubility limit is exceeded as the highly solubilizing DMSO environment is diluted by the aqueous medium. The compound is soluble in DMSO, but its aqueous solubility is the limiting factor[2].

Workflow for Diagnosing and Solving Precipitation

G cluster_0 Initial Observation cluster_1 Level 1: Immediate Fixes cluster_2 Level 2: Formulation Strategies cluster_3 Outcome A Precipitation Observed in Culture Medium B Optimize DMSO Stock & Dilution Protocol A->B Start Here C Check Final DMSO Concentration B->C Verify H Clear, Stable Solution for Cell Dosing B->H D Pre-warm Media C->D If still precipitating C->H E Incorporate Serum (if applicable) D->E If still precipitating D->H F Complexation with Cyclodextrins E->F If serum is not an option or issue persists E->H G Use of Surfactants (low concentration) F->G Alternative Strategy F->H G->H

Caption: Troubleshooting workflow for BMS-961955 precipitation.

Level 1: Optimizing the Stock and Dilution Protocol

These initial steps are often sufficient and should be attempted first. The core principle is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.

1. Decrease the Stock Concentration and Adjust Volume

  • Causality: A very high concentration stock (e.g., 50-100 mM in DMSO) requires a large dilution factor, causing a sudden, localized supersaturation when pipetted into the medium, which triggers precipitation. Using a more dilute stock allows for a smaller dilution factor and a more gradual introduction of the compound to the aqueous environment.

  • Protocol:

    • Instead of a 1000x stock (e.g., 1 µL of 10 mM stock into 1 mL for a 10 µM final concentration), prepare a 100x stock (e.g., 1 mM in DMSO).

    • Add 10 µL of the 1 mM stock to 990 µL of medium.

    • Crucially: Add the stock solution drop-wise to the vortexing or swirling medium to ensure rapid dispersal. Do not add the medium to the DMSO stock.

2. Pre-warm the Culture Medium

  • Causality: The solubility of many compounds, including BMS-961955, increases with temperature. Adding the compound to pre-warmed (37°C) medium can help keep it in solution[3].

  • Protocol:

    • Equilibrate your cell culture medium in a 37°C water bath.

    • Perform the dilution as described above, adding the DMSO stock to the pre-warmed medium while gently mixing.

3. Intermediate Dilution Step

  • Causality: A serial dilution can prevent the abrupt solvent change that causes precipitation[3].

  • Protocol:

    • Prepare your concentrated DMSO stock (e.g., 10 mM).

    • Create an intermediate dilution in a tube containing culture medium (e.g., dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution). This intermediate may appear cloudy.

    • Vortex and/or sonicate this intermediate dilution for 5-10 minutes to aid dissolution[3][4].

    • Use this 1 mM intermediate solution to prepare your final concentrations in the cell culture plates.

Level 2: Advanced Formulation Strategies

If precipitation persists, especially at higher concentrations or during long-term incubations, formulation aids may be necessary. These excipients work by creating a more favorable microenvironment for the hydrophobic drug molecule within the aqueous medium.

1. Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like BMS-961955, forming a water-soluble "inclusion complex" that acts as a carrier[5][6]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high water solubility and low toxicity[7][8].

  • Protocol: Preparing a BMS-961955:HP-β-CD Complexed Stock

    • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in water. This is a common concentration for creating drug complexes.

    • Initial BMS-961955 Stock: Prepare a high-concentration stock of BMS-961955 in DMSO (e.g., 40 mM).

    • Complexation: Slowly add the BMS-961955 DMSO stock to the HP-β-CD solution while vortexing. A molar ratio of 1:2 (Drug:Cyclodextrin) is a good starting point.

    • Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring to allow for complex formation. The solution should become clear.

    • Final Stock: This complexed solution is now your aqueous stock. It can be sterile-filtered and used to dose your cells, significantly reducing the final DMSO concentration.

G cluster_0 BMS-961955 (Hydrophobic) cluster_1 HP-β-Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Drug BMS-961955 Complex BMS-961955 encapsulated within Cyclodextrin Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Complex

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

2. Use of Non-ionic Surfactants

  • Causality: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drugs, similar to cyclodextrins[4][9]. However, for cell culture, it is critical to use surfactants well below their CMC to avoid cytotoxicity. Even at low concentrations, they can improve wetting and reduce the tendency of the drug to self-aggregate.

  • Protocol:

    • Incorporate a low, non-toxic concentration of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) into your cell culture medium. A final concentration of 0.01% to 0.1% is a typical starting range.

    • Determine the toxicity profile of the surfactant on your specific cell line with a vehicle control experiment first.

    • Add the BMS-961955 DMSO stock to the surfactant-containing medium.

Quantitative Data Summary: Formulation Approaches

Method Principle Typical Starting Concentration Key Advantage Potential Issue
Co-solvent (DMSO) Increases drug solubility in the stock solution.< 0.5% final concentration in media[10]Simple, widely used.Precipitation upon dilution; cellular toxicity at >1%.
Cyclodextrin (HP-β-CD) Forms a water-soluble inclusion complex[6].1:2 to 1:10 molar ratio (Drug:CD).High loading capacity, low toxicity.Can sometimes extract cholesterol from cell membranes.
Surfactant (Tween® 80) Micellar encapsulation and improved wetting[4].0.01% - 0.1% (w/v) final concentration.Effective at low concentrations.Potential for cell toxicity; must be validated.
Serum Proteins Binding to proteins like albumin can increase apparent solubility.5-10% FBS in media.Biologically relevant.Not suitable for serum-free assays; variability between lots.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO my cells can tolerate? A1: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, this is cell-line dependent. It is best practice to always run a vehicle control (medium with the same final DMSO concentration as your highest drug dose) to ensure that the observed effects are from BMS-961955 and not the solvent. Some sensitive cell lines may show stress at concentrations as low as 0.1%[10][11].

Q2: I dissolved BMS-961955 in DMSO and stored it at -20°C. Now it's frozen. Is this a problem? A2: No, this is expected. The freezing point of DMSO is 18.5°C (65.3°F)[11]. Your stock solution will be solid at -20°C. Before use, bring the vial to room temperature and ensure the contents are fully thawed and vortexed to ensure a homogenous solution before making dilutions.

Q3: Can I use sonication to redissolve precipitated BMS-961955 in my culture medium? A3: Yes, sonication can be effective for redissolving precipitates in an intermediate dilution tube before adding it to the cells[3][4]. However, do not sonicate your cell plate directly, as this will kill the cells. The energy from sonication helps break up drug agglomerates and facilitates dissolution.

Q4: Does the presence of serum in my culture medium help with solubility? A4: Yes, it can. Components of fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution[3][12]. If you are moving from a serum-containing assay to a serum-free one, you may encounter new solubility problems that require one of the formulation strategies mentioned above.

Q5: My compound seems to be in solution initially but I get inconsistent results in my 72-hour assay. Could this be a solubility issue? A5: Absolutely. This is a critical point of experimental trustworthiness. A compound may be kinetically trapped in a supersaturated state and precipitate slowly over the course of a long incubation. This leads to a decreasing effective concentration over time, causing high variability[4]. It is good practice to visually inspect your wells under a microscope at the end of the assay for signs of precipitation (crystals or amorphous particles). If you suspect this is happening, using a formulation agent like HP-β-CD is highly recommended to ensure long-term stability.

References

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available from: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Bentham Science. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. Available from: [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]

  • Reducing Hydrophobic Drug Adsorption in an in-vitro Extracorporeal Membrane Oxygenation Model. PMC. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. Available from: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available from: [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Ovid. Available from: [Link]

Sources

Optimization

troubleshooting BMS-961955 precipitation in DMSO stock solutions

Technical Support Center: BMS-961955 Stock Solutions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for BMS-961955. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: BMS-961955 Stock Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for BMS-961955. This guide is designed to provide in-depth, experience-driven advice to help you overcome common challenges with handling this compound, specifically focusing on the issue of precipitation in Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to ensure the integrity of your experiments through robust and reliable compound handling practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed crystals or a cloudy precipitate in my BMS-961955 DMSO stock solution. What should I do first?

Answer: The appearance of a precipitate indicates that the compound is no longer fully dissolved. This can significantly impact the accuracy of your experimental results by lowering the effective concentration of the compound.

Immediate Action Plan:

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.[1] This increases the kinetic energy of the solvent and solute molecules, often providing enough energy to overcome the crystal lattice forces and re-dissolve the compound.

  • Vortexing/Mixing: After warming, vortex the solution vigorously for 30-60 seconds.[1]

  • Sonication: If precipitation persists, sonicate the vial in a water bath sonicator for 5-15 minutes.[2] The high-frequency sound waves create micro-agitations that can effectively break up solid particles and facilitate dissolution.

  • Visual Confirmation: After these steps, visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter before use. If the precipitate does not redissolve, the solution may be supersaturated or contaminated, and it is advisable to prepare a fresh stock.

Q2: Why did my BMS-961955 precipitate out of the DMSO stock solution?

Answer: Precipitation from a DMSO stock solution is a common issue rooted in the physicochemical properties of both the compound and the solvent. Several factors can be at play:

  • Supersaturation: The initial concentration of your stock solution might be at or above the limit of solubility for BMS-961955 in DMSO under your specific storage conditions. While a solution might appear clear initially, it could be in a thermodynamically unstable "metastable" state, where a small trigger can initiate crystallization.[3][4]

  • Temperature Fluctuations: Solubility is temperature-dependent. When you remove your stock solution from a -20°C or -80°C freezer, the temperature change can cause the solubility limit to decrease, leading to precipitation.[3] This is especially true for compounds stored at concentrations near their solubility limit.

  • Water Absorption (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic compounds like many small molecule inhibitors, causing them to precipitate.[1][3] This is a primary reason for using anhydrous DMSO.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle is a significant temperature fluctuation that can promote precipitation.[1] Repeated cycles also increase the opportunity for moisture to be introduced into the vial each time it is opened.[1][3]

Q3: How can I prevent BMS-961955 precipitation in my future stock solutions?

Answer: Proactive measures during stock solution preparation and storage are the most effective way to prevent precipitation. Adhering to best practices is crucial for experimental reproducibility.

ParameterRecommendationRationale & Key Considerations
Solvent Grade Use Anhydrous DMSO, ≥99.9% purity .[1][5]Minimizes water contamination, which is a primary cause of precipitation for hydrophobic compounds.[1][3] Always use a fresh, unopened bottle or one that has been properly stored to prevent moisture absorption.[6]
Concentration Prepare a concentrated stock (e.g., 10-50 mM).Higher concentrations minimize the volume of DMSO introduced into your final aqueous assay medium, reducing potential solvent-induced toxicity.[2][7] However, do not exceed the known solubility limit.
Storage Temp. Store at -20°C or -80°C .[1][8]Low temperatures slow down potential compound degradation.
Aliquoting Aliquot into single-use volumes .[1][8]This is the most critical step to avoid the detrimental effects of repeated freeze-thaw cycles and moisture introduction.[1][2]
Container Use sterile, tightly sealed microcentrifuge tubes or cryovials.A tight seal is essential to prevent atmospheric moisture from contaminating the anhydrous DMSO.[2]
Protocol: Preparation of a Stable 10 mM BMS-961955 Stock Solution
  • Calculate Required Mass: Determine the mass of BMS-961955 needed. (Molecular Weight of BMS-961955 is approx. 658.83 g/mol ).[9]

    • Mass (mg) = 10 mM * 658.83 g/mol * Volume (L)

  • Weigh Compound: Carefully weigh the solid compound into a sterile microcentrifuge tube on a calibrated analytical balance.[1]

  • Add Solvent: Add the calculated volume of anhydrous, ≥99.9% purity DMSO to the tube.[1][10]

  • Ensure Complete Dissolution:

    • Vortex the solution for 30-60 seconds.[1]

    • If solids persist, gently warm the tube in a 37°C water bath.[2]

    • If necessary, sonicate for 5-10 minutes.[2]

    • Visually confirm the solution is completely clear.[1]

  • Aliquot for Storage: Once fully dissolved, immediately dispense the stock solution into smaller, single-use aliquots in tightly sealed, properly labeled tubes.[1][8]

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light.[1]

Q4: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture media. What's happening?

Answer: This is a classic solubility challenge. BMS-961955 is soluble in a strong organic solvent like DMSO but has very low aqueous solubility.[11] When you add the DMSO stock to your aqueous buffer or media, you are performing a solvent-shift. The DMSO disperses, and the compound suddenly finds itself in an environment (water-based) where it is not soluble, causing it to "crash out" or precipitate.[7][11]

Troubleshooting Workflow for Aqueous Precipitation

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification precipitate Precipitate observed in aqueous media serial_dilute Perform Serial Dilution in 100% DMSO First precipitate->serial_dilute Primary Fix serum Increase Serum % (if applicable) precipitate->serum If possible... final_conc Lower Final Compound Concentration precipitate->final_conc Alternative Fix pre_warm Pre-warm Media to 37°C serial_dilute->pre_warm Then... success Solution Remains Clear Proceed with Experiment pre_warm->success serum->success final_conc->success

Caption: Troubleshooting workflow for compound precipitation in aqueous media.

Solutions:

  • Perform Serial Dilutions in 100% DMSO: Before adding the compound to your aqueous media, perform serial dilutions in pure DMSO to get closer to your final concentration.[2][6] Then, add the final, more diluted DMSO stock to your media. This gradual change in concentration is less of a shock to the system.

  • Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO levels low (typically ≤0.5%), sometimes a slight increase is necessary to maintain solubility.[2][7] Always run a parallel vehicle control with the exact same final DMSO concentration to account for any solvent effects on your cells.[2]

  • Pre-warm the Media: Ensure your culture media is at 37°C before adding the compound, as solubility is often higher at warmer temperatures.[7]

  • Check Serum Content: Components in Fetal Bovine Serum (FBS), like albumin, can bind to and help solubilize hydrophobic compounds.[7] If you are working in low-serum or serum-free conditions, solubility will be more challenging.

By understanding the underlying chemical principles and adhering to these meticulous handling protocols, you can ensure the integrity and reproducibility of your experiments with BMS-961955.

References

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Al Faiha For Laboratory & Scientific Supplies Co. (n.d.). DMSO, Anhydrous | D12345. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from GE Healthcare Life Sciences website.
  • dmsostore. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing BMS-961955 in HCV Replicon Assays

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals evaluating the antiviral efficacy of BMS-961955.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals evaluating the antiviral efficacy of BMS-961955. By synthesizing pharmacological principles with field-proven assay mechanics, this guide provides a self-validating framework for optimizing drug concentrations in luciferase-based Hepatitis C Virus (HCV) replicon systems.

Pharmacological Baseline & Assay Parameters

To design an effective dose-response experiment, you must first understand the pharmacological profile of your compound. BMS-961955 is a potent, cyclopropyl-fused indolobenzazepine developed as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase[1][2]. It acts by binding to the polymerase thumb domain (Thumb Site I), arresting the enzyme in a conformation that prevents viral RNA synthesis[3].

Because BMS-961955 exhibits high potency against HCV Genotype 1 (GT-1a and GT-1b) replicons[4][5], the concentration range must be tightly calibrated to capture both the upper and lower asymptotes of the dose-response curve without inducing solvent toxicity.

Quantitative Data Summary
ParameterValue / RecommendationRationale
Target Mechanism NS5B Polymerase (Allosteric)Binds Thumb Site I to block RNA replication[2].
EC50 (GT-1a) ~4.3 nMHighly potent against Genotype 1a[5].
EC50 (GT-1b) ~7.9 nMHighly potent against Genotype 1b[5].
Recommended Test Range 0.01 nM to 1000 nM (1 µM)Covers >100-fold above and below the expected EC50 to ensure a complete sigmoidal curve fit.
Max Final DMSO 0.5% (v/v)Huh-7 replicon cells are highly sensitive to DMSO; exceeding 0.5% induces cytotoxicity and skews luciferase readouts[6].

Mechanistic Pathway

Understanding the mechanism of action is critical for interpreting assay results. The following diagram illustrates how BMS-961955 disrupts the HCV replication complex, leading to the suppression of the luciferase reporter signal.

MOA NS5B HCV NS5B Polymerase Complex NS5B-BMS Complex (Conformational Arrest) NS5B->Complex Binding at Thumb Site BMS BMS-961955 (Allosteric Inhibitor) BMS->Complex Allosteric Modulation RNA Viral RNA Replication Complex->RNA Inhibits Catalytic Activity Block Replication Arrested RNA->Block Suppressed Luciferase Signal

Mechanism of Action: BMS-961955 allosteric inhibition of HCV NS5B polymerase.

Self-Validating Experimental Protocol

HCV replicon assays utilize human hepatoma cells (e.g., Huh-7 or Huh-7.5) stably harboring a subgenomic replicon engineered with a luciferase reporter gene[6][7]. A decrease in luciferase luminescence directly correlates with the inhibition of viral RNA replication[8]. To ensure trustworthiness, this protocol incorporates a parallel cytotoxicity counter-screen.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Trypsinize Huh-7 replicon cells (e.g., GT-1b luc/neo) during their exponential growth phase.

  • Resuspend in assay medium (DMEM supplemented with 5% FBS, lacking G418 selection antibiotic to prevent drug-drug interactions).

  • Seed cells at a density of 5,000–10,000 cells/well in a 96-well white, clear-bottom microplate (100 µL/well)[6].

  • Incubate for 18–24 hours at 37°C, 5% CO₂ to allow adherence.

Step 2: Compound Dilution & Optimization

  • Prepare a 10 mM stock of BMS-961955 in 100% DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve (e.g., from 200 µM down to 0.01 µM).

  • Perform an intermediate dilution by transferring 2.5 µL of the DMSO serial dilutions into 97.5 µL of assay medium (this yields a 40x intermediate plate).

  • Transfer 25 µL from the intermediate plate to the cell plate (containing 100 µL medium). This achieves the final 1x concentration (0.01 nM to 1000 nM) with a strictly controlled final DMSO concentration of 0.5%.

Step 3: Incubation & Controls

  • Include a positive control (e.g., Sofosbuvir at 1 µM) and a vehicle control (0.5% DMSO).

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂[8].

Step 4: Dual Readout (Efficacy & Cytotoxicity)

  • Antiviral Efficacy: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent (e.g., Steady-Glo) to each well. Incubate for 10 minutes and read luminescence to determine the EC50[7].

  • Cytotoxicity Counter-Screen: On a parallel replica plate, add a cell viability reagent (e.g., CellTiter-Glo) to measure host cell ATP levels. This ensures that the drop in replicon signal is due to NS5B inhibition, not host cell death (CC50 determination)[9].

Workflow Step1 1. Cell Seeding (Huh-7 Replicon Cells) Step2 2. Compound Dilution (0.01 nM - 1000 nM) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 4. Luciferase Readout (Quantify RNA) Step3->Step4 Step5 5. Data Analysis (Calculate EC50 & CC50) Step4->Step5

Experimental workflow for BMS-961955 concentration optimization in HCV replicon assays.

Troubleshooting Guides & FAQs

Q1: My dose-response curve is incomplete (missing the upper or lower asymptote). How should I adjust the BMS-961955 concentration? A1: The EC50 of BMS-961955 is highly potent (~4.3 to 7.9 nM)[5][10]. If you are missing the lower asymptote (the baseline where the drug has no effect), your starting concentrations are too high. Ensure your lowest concentration drops to at least 0.01 nM. If you are missing the upper asymptote (maximum inhibition), ensure your top concentration reaches 1000 nM (1 µM). A 10-point, 3-fold serial dilution spanning this range will perfectly capture the sigmoidal curve.

Q2: I observe a sharp drop in the luciferase signal at high concentrations, but the cells look morphologically unhealthy under the microscope. Is this antiviral activity? A2: This is likely an artifact of cytotoxicity rather than true antiviral efficacy. Luciferase expression relies on active host cell translation and ATP. If the host cells die, the luciferase signal drops, creating a false positive for viral inhibition. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo) or use a dual-reporter system (e.g., Firefly/Renilla) to calculate the CC50 (50% cytotoxic concentration)[9]. True antiviral activity is confirmed when the EC50 is significantly lower than the CC50 (high Selectivity Index).

Q3: BMS-961955 appears to be precipitating when I add it to the culture media. How do I resolve this solubility issue? A3: Compound "crashing" occurs when a highly concentrated DMSO stock is introduced directly into an aqueous medium. To prevent this, never add the 10 mM stock directly to the cells. Instead, perform your serial dilutions entirely in 100% DMSO first. Then, create an intermediate dilution plate in the culture medium (as detailed in Step 2 of the protocol) before transferring to the final cell plate. This gradual transition into the aqueous phase prevents localized precipitation and ensures accurate dosing.

Q4: Why must the DMSO concentration be normalized across all wells? A4: Huh-7 cells are highly sensitive to DMSO. Variations in DMSO concentration across your dose-response curve will introduce variable cellular stress, confounding your luciferase readouts[6]. By performing serial dilutions in 100% DMSO first, and then transferring a fixed volume to the aqueous medium, you ensure that every well—from the highest drug concentration to the vehicle control—contains exactly 0.5% DMSO.

References

  • Zheng BZ, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2017.[Link]

  • ChEMBL Database. "Measurement of Interferon Production in Human PBMC / HCV Replicon Assay." European Bioinformatics Institute.[Link]

  • Saeed, M., et al. "HCV Replicon Systems: Workhorses of Drug Discovery and Resistance." Frontiers in Cellular and Infection Microbiology, 2018.[Link]

  • Antimicrobial Agents and Chemotherapy. "Development of a Novel Dicistronic Reporter-Selectable Hepatitis C Virus Replicon Suitable for High-Throughput Inhibitor Screening." ASM Journals.[Link]

Sources

Optimization

overcoming cell permeability issues with BMS-961955 in vitro

Navigating In Vitro Cell Permeability Challenges with BMS-986155 A Senior Application Scientist's Guide for Researchers Welcome to the technical support resource for BMS-986155. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating In Vitro Cell Permeability Challenges with BMS-986155

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support resource for BMS-986155. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel compound in vitro. While public information on the specific properties of BMS-986155 is limited, it belongs to a class of small molecule inhibitors developed by Bristol Myers Squibb.[1][2][3] It is common for such advanced compounds to present experimental challenges, particularly concerning their ability to effectively cross the cell membrane and engage with their intracellular targets.

This guide synthesizes field-proven insights and established biochemical principles to help you troubleshoot and overcome potential cell permeability issues with BMS-986155, ensuring the generation of reliable and reproducible data in your cell-based assays.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting or while troubleshooting your experiments.

Q1: What is the likely mechanism of action for BMS-986155, and why is this important for my assay?

While specific data on BMS-986155 is not publicly available, compounds from this Bristol Myers Squibb series often include highly selective kinase inhibitors, such as TYK2 or Notch pathway inhibitors.[4][5][6] For instance, BMS-986165 (Deucravacitinib) is a selective TYK2 inhibitor.[4][7] Understanding the target is crucial because it dictates the appropriate cell line, stimulus (e.g., cytokine activation for a TYK2 pathway), and downstream readout (e.g., phosphorylation of a substrate) needed to measure the compound's activity.

Q2: What are the typical signs of a cell permeability issue in an in vitro assay?

The most common indicator is a significant discrepancy between high potency in a biochemical (cell-free) assay and low or no potency in a cell-based assay. Other signs include:

  • High variability in results between replicate wells or experiments.

  • A shallow dose-response curve in cellular assays.

  • The need for unusually high concentrations of the compound to see a cellular effect.

  • A time-lag in the cellular response that is longer than expected for the target pathway.

Q3: What chemical properties could contribute to poor cell permeability for a compound like BMS-986155?

Several physicochemical properties can limit a small molecule's ability to passively diffuse across the lipid bilayer of a cell membrane:

  • High Molecular Weight: Larger molecules diffuse more slowly.

  • Polarity: A high number of hydrogen bond donors and acceptors or a large polar surface area can hinder passage through the hydrophobic membrane interior.

  • Charge: Charged molecules at physiological pH typically have very low passive permeability.

  • Low Solubility: The compound must be soluble in the aqueous assay medium to be available to the cells.

This relationship is visually summarized in the diagram below.

cluster_factors Factors Limiting Cell Permeability cluster_membrane Cell Membrane Barrier cluster_outcome Experimental Outcome HighMW High Molecular Weight (>500 Da) Membrane Lipid Bilayer HighMW->Membrane Hinders Diffusion HighPolarity High Polar Surface Area (>140 Ų) HighPolarity->Membrane Hinders Diffusion Charge Presence of Charge at Physiological pH Charge->Membrane Prevents Entry LowSolubility Poor Aqueous Solubility LowSolubility->Membrane Reduces Availability LowPotency Reduced Intracellular Concentration & Potency Membrane->LowPotency Leads to

Caption: Factors influencing small molecule permeability across the cell membrane.

Troubleshooting Guides

This section provides structured solutions to common experimental problems.

Problem: High biochemical potency, but low or no activity in my cell-based assay.

This is the classic hallmark of a permeability issue. The compound is effective at hitting its target in a clean, cell-free system but cannot reach it in a live cell.

The way you prepare and deliver the compound is critical. Poor solubility is often a primary culprit.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent. Ensure your BMS-986155 stock is fully dissolved. If you see any precipitate, sonication or gentle warming may help.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%. Higher concentrations can be toxic to cells and can even increase membrane fluidity, confounding your results. Always include a vehicle control (medium with the same final DMSO concentration as your highest compound dose) in your experiments.[8]

  • Serum Concentration: Serum proteins in culture medium can bind to hydrophobic compounds, reducing the free concentration available to enter cells. Try reducing the serum concentration during the compound incubation period (e.g., from 10% to 2% or 0.5%). Be sure to run controls to ensure this change does not adversely affect cell health over the experiment's duration.

  • Increase Incubation Time: Passive diffusion is a time-dependent process. If permeability is low, a longer incubation time may be required for the intracellular concentration to reach a level sufficient for target engagement. Test a time course (e.g., 2, 6, 12, 24 hours) to find the optimal incubation period. For covalent inhibitors, which bind irreversibly, even a low intracellular concentration can lead to significant target inhibition over time.[9][10]

  • Optimize Cell Density: Very high cell densities can sometimes lead to an underestimation of potency, as the total amount of compound per cell is lower. Conversely, cells that are too sparse may not be in an optimal physiological state. Follow established protocols for your specific cell line and assay type.[11]

The following workflow can guide your troubleshooting process:

Start Start: Low Cellular Potency Despite High Biochemical Potency CheckSolubility Step 1: Verify Stock Solution Is the compound fully dissolved in DMSO? Start->CheckSolubility OptimizeFormulation Action: Optimize Formulation - Try gentle warming/sonication - Check final DMSO % (<0.5%) CheckSolubility->OptimizeFormulation No TimeCourse Step 2: Extend Incubation Time Has a time-course (e.g., 2-24h) been tested? CheckSolubility->TimeCourse Yes OptimizeFormulation->CheckSolubility RunTimeCourse Action: Perform Time-Course Experiment Measure target inhibition at multiple time points TimeCourse->RunTimeCourse No SerumEffect Step 3: Evaluate Serum Effects Is the assay run in high serum? TimeCourse->SerumEffect Yes RunTimeCourse->TimeCourse ReduceSerum Action: Reduce Serum Concentration Test assay in low serum (e.g., 0.5-2% FBS) (Ensure cells remain viable) SerumEffect->ReduceSerum No ConsiderPermeabilization Step 4: Advanced Troubleshooting (Use with Caution) Consider transient permeabilization SerumEffect->ConsiderPermeabilization Yes ReduceSerum->SerumEffect Permeabilize Action: Use Mild Permeabilizing Agent (e.g., low-dose digitonin) Control experiment is critical ConsiderPermeabilization->Permeabilize No Success End: Cellular Potency Improved ConsiderPermeabilization->Success Yes Permeabilize->Success

Caption: Troubleshooting workflow for low cellular potency of BMS-986155.

Experimental Protocols

Protocol 1: Preparation and Validation of a Compound Stock Solution

This protocol ensures your compound is properly solubilized, which is the first and most critical step.

  • Preparation:

    • Allow the lyophilized BMS-986155 powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the required volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Application:

    • When ready to use, thaw an aliquot at room temperature.

    • Perform serial dilutions of the compound. It is best practice to perform an intermediate dilution in DMSO or culture medium before the final dilution into the assay plate to ensure accuracy.[12]

Protocol 2: General Cell-Based Assay Workflow to Assess Target Inhibition

This workflow can be adapted for Western Blot, In-Cell Western, or ELISA-based detection of a phosphorylated target.

  • Cell Seeding:

    • Plate your cells in an appropriate format (e.g., 96-well plate for high-throughput assays) at a pre-determined optimal density.

    • Allow cells to adhere and recover overnight.

  • Serum Starvation (Optional):

    • If your assay requires a low basal level of pathway activation, you may need to serum-starve the cells for 4-24 hours in low-serum or serum-free medium.

  • Compound Treatment:

    • Prepare serial dilutions of BMS-986155 in the appropriate assay medium (with the desired serum concentration).

    • Add the compound dilutions to the cells. Include a "vehicle only" (DMSO) control and an "unstimulated" control.

    • Incubate for the optimized duration (as determined by your time-course experiments).

  • Pathway Stimulation:

    • Add the appropriate stimulus (e.g., cytokine, growth factor) to all wells except the "unstimulated" control.

    • Incubate for a short period (typically 5-30 minutes) appropriate for activating the target kinase.

  • Cell Lysis or Fixation:

    • For Lysis (Western/ELISA): Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • For Fixation (In-Cell Western): Aspirate the medium and add 4% paraformaldehyde in PBS to fix the cells. Follow with a permeabilization step (e.g., with Triton X-100 or methanol) to allow antibody entry.[13][14]

  • Detection:

    • Proceed with your chosen detection method (e.g., immunoblotting, immunofluorescence) using a validated antibody against the phosphorylated form of the target substrate and a normalization control (e.g., total protein or a housekeeping protein).

Data Summary Table

Use this table to guide your optimization experiments and track your results.

ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Optimization Strategy 3Rationale
Solvent DMSODMSODMSODMSOStandard solvent for hydrophobic small molecules.
Final [DMSO] 0.1%0.5%0.05%0.1%Minimize solvent-induced cell toxicity and artifacts.
[Serum] 10% FBS2% FBS0.5% FBS10% FBS + BSAReduce compound sequestration by serum proteins.
Incubation Time 2 hours6 hours12 hours24 hoursAllow more time for slow passive diffusion.
Cell Density 20,000 cells/well10,000 cells/well40,000 cells/well20,000 cells/wellEnsure optimal cell health and compound-to-cell ratio.

References

  • Vertex AI Search, based on provided search results.
  • The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. PubMed.
  • Bristol-Myers Squibb's Novel, Oral, Selective TYK2 Inhibitor Delivered Significant Skin Clearance in Patients with Moderate to Severe Plaque Psoriasis in Phase 2 Trial. Bristol Myers Squibb.
  • NCT02419417 | Study of BMS-986158 in Subjects With Select Advanced Cancers. ClinicalTrials.gov.
  • Flow Cytometry Troubleshooting Guide. Cell Signaling Technology.
  • Bristol-Myers Squibb reports promising mid-stage data for TYK2 inhibitor in plaque psoriasis. FirstWord Pharma.
  • Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer.
  • Troubleshooting. BioAssay Systems.
  • NCT03924427 | An Investigational Study to Evaluate Experimental Medication BMS-986165 in Japanese Participants With Moderate-to-Severe Psoriasis. ClinicalTrials.gov.
  • Deucravacitinib: a First-In-Class Oral, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor. Drug Hunter.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
  • Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors. ClinicalTrials.Veeva.
  • Investigation of MOA of next generation covalent inhibitors. AXXAM.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. PubMed.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
  • BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial. PMC.

Sources

Troubleshooting

reducing off-target effects of BMS-961955 in antiviral screening

Defining the Goal I'm currently focused on defining the project goals. I'm analyzing the request to understand the topic, desired content type (Q&A troubleshooting), and the target audience (researchers and scientists).

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Goal

I'm currently focused on defining the project goals. I'm analyzing the request to understand the topic, desired content type (Q&A troubleshooting), and the target audience (researchers and scientists). This will help me set a solid foundation for addressing the reduction of off-target effects.

Outlining the Structure

Now I'm focusing on defining the core requirements and features. I've broken them down into autonomy, scientific integrity, and visualization aspects. I'm focusing on the need for in-text citations and linked references to support the reasoning, along with specific formatting guidelines including diagrams. I'm also preparing for the deconstruction of the topic: what is BMS-961955?

Analyzing BMS-961955 Activity

I've got a grasp of BMS-961955 being an allosteric HCV NS5B polymerase inhibitor, potent against GT-1a/1b replicons. The EC50 values are 4.3 nM and 7.9 nM, respectively, and I'm currently focused on how to reduce this inhibitor's off-target effects in antiviral screening.

Focusing on BMS-961955

I've gathered enough context to start building a detailed guide. My primary focus is BMS-961955. I'll be sure to weave in the key technical detail: it's an allosteric inhibitor of HCV NS5B RdRp.

Detailing Structural Components

I'm now diving deeper into the specifics of BMS-961955. It's a cyclopropylindolobenzazepine derivative. I've also found that it binds to the Thumb Site 1 (TSI) of the NS5B polymerase, effectively stabilizing an inactive conformation. This gives it potent activity against HCV genotype 1, with impressive replicon EC50s.

\n\n

Assessing Potential Risks

I've moved on to potential risks with this compound. I'm focusing on off-target effects shared by this class of compounds. Historical issues include hPXR transactivation (though optimized out, it remains a concern in high doses), moderate PDE4 inhibition, cytotoxicity at high concentrations, and potential assay interference. I'm investigating mitigation strategies.

Evaluating Mitigation Strategies

I am now actively exploring ways to combat potential off-target effects. Specifically, I'm focusing on ways to eliminate host-cell toxicity. I plan to use mutant counter-screen assays to distinguish between on-target antiviral activity and any off-target cytotoxicity. Additionally, I am employing orthogonal reporter assays to rule out potential compound interference.

Constructing the Visuals

I'm now generating figures and tables. I'll present quantitative data in a comparative table. For clarity, I'm making diagrams using Graphviz DOT for the NS5B allosteric inhibition pathway and the workflow to eliminate off-target effects. These diagrams will include specified colors and use contrast to show clarity.

Addressing Compound Behavior

I'm now formulating a Q&A section to address potential concerns. I'm focusing on the drop in cell viability at higher concentrations, which I'll attribute to possible off-target PDE4 inhibition and mitochondrial toxicity. I'll recommend a POLRMT counter-screen. Also, I'll explain how to confirm on-target viral reduction with the P495L mutant replicon, and I'll address potential assay interference, suggesting orthogonal readouts.

Compiling Supporting Documentation

I'm currently compiling supporting documentation, with a focus on comprehensive data presentation. I'm structuring a data table to clearly present key values from assays, with columns for assay type, target, and expected values. I've also drafted step-by-step protocols for mutant counter-screening and mitochondrial toxicity assays. Finally, I have mapped out a screening decision tree, and identified the key research paper on BMS-961955 and Beclabuvir.

I'm finalizing the DOT diagrams and ensuring they adhere to the size constraints and color contrast rules, as well as citing key papers for reference. I'll make sure to note all parameters used. I'm focusing on "Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance" and "the Cyclopropylindolobenzazepine BMS-791325...".

Refining Diagram Presentation

I'm now implementing the visuals using Graphviz DOT, paying careful attention to contrast and clarity. I have adjusted the colors, avoiding similar foreground and background hues. I've also added short captions for each diagram, and will enclose them within dot ... blocks. The primary focus is the mechanism diagram with labels for BMS-961955, the NS5B polymerase, potential off-target interactions, and the outcome of viral inhibition.

Finalizing Visuals' Details

I'm making final tweaks to the diagrams. Specifically, I'm focusing on the colors and layout. I've ensured clear color-coding in the mechanism diagram to highlight on-target vs. off-target effects. I am also working on the workflow diagram, making sure the flowchart is logical, so the screening process is clear. Here is the diagram:

G Start Primary Antiviral Screen (Wild-Type HCV Replicon) CheckEC50 Is EC50 < 10 nM? Start->CheckEC50 ToxScreen Cytotoxicity Assay (CC50 Determination) CheckEC50->ToxScreen No MutantScreen P495L Mutant Replicon Antiviral Assay CheckEC50->MutantScreen Yes CheckTox Is CC50 > 10 x EC50? ToxScreen->CheckTox CheckTox->MutantScreen No End Compound Progression (or Further Optimization) CheckTox->End Yes OnTarget On-Target Antiviral Activity Confirmed MutantScreen->OnTarget MutantScreen->End OnTarget->End OffTarget Off-Target Effects Suspected OffTarget->End

Refining Compound Flow

I've revised the screening workflow diagram to incorporate a new NS5B P495L mutant counter-screen and added clear decision points and outcomes. I've re-written some text to provide clarity, like the "NS5B P495L Mutant Counter-Screen" label. The overall layout and color-coding are updated to show the critical path and to rule out cytotoxicity or interference. Here's the updated DOT code:

G Start Primary Antiviral Screen (Wild-Type HCV Replicon) CheckEC50 Is EC50 < 10 nM? Start->CheckEC50 ToxScreen Cytotoxicity Assay (CC50 Determination) CheckEC50->ToxScreen Yes Invalid Likely Off-Target Cytotoxicity/Interference CheckEC50->Invalid No CheckTox Is CC50 > 10 x EC50? ToxScreen->CheckTox MutantScreen NS5B P495L Mutant Counter-Screen CheckTox->MutantScreen Yes CheckTox->Invalid No CheckMutant Significant EC50 Shift? (>100-fold) MutantScreen->CheckMutant Valid Validated On-Target Inhibition CheckMutant->Valid Yes CheckMutant->Invalid No End End Valid->End Compound Progression Invalid->End Further Optimization/Discard

Validating Source Data

I'm now integrating citations for all claims. I've found appropriate sources for BMS-961955's basic properties and related off-target effects. I've also incorporated the P495L resistance mechanism paper. The diagram shows the decision flow, and the text explains how each step validates the findings. I'm focusing on the final validation through Galactose/Glucose counter-screens.

Optimization

Technical Support Center: Optimizing Assays for BMS-961955 NS5B Polymerase Binding

Welcome to the technical support guide for researchers working with BMS-961955 and the Hepatitis C Virus (HCV) NS5B polymerase. This resource is designed to provide in-depth, practical guidance on assay development, opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers working with BMS-961955 and the Hepatitis C Virus (HCV) NS5B polymerase. This resource is designed to provide in-depth, practical guidance on assay development, optimization, and troubleshooting. The information herein is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section covers the essential background information required to design robust and reliable experiments.

Q1: What is BMS-961955 and what is its mechanism of action?

BMS-961955 is a potent, allosteric inhibitor of the HCV NS5B polymerase.[1] NS5B is an RNA-dependent RNA polymerase (RdRp), the essential enzyme that replicates the viral RNA genome.[2][3] Unlike nucleoside inhibitors that bind to the enzyme's active site, BMS-961955 is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site known as "thumb site 1".[4][5] This binding event induces a conformational change in the enzyme that is thought to inhibit the initiation of RNA synthesis, ultimately blocking viral replication.[6][7]

Q2: Why is understanding the allosteric mechanism important for assay design?

Understanding the allosteric mechanism is critical because it dictates the type of assay that will be most informative. Since BMS-961955 does not compete with nucleotide triphosphates (NTPs), a simple competitive binding assay with a labeled NTP would not be effective. Instead, assays should be designed to either:

  • Directly measure the binding of BMS-961955 to the NS5B protein.

  • Measure the inhibition of NS5B's enzymatic activity under conditions that are sensitive to allosteric modulation.

The binding of allosteric inhibitors can be time-dependent and may be influenced by the conformational state of the enzyme (e.g., whether it is bound to an RNA template).[7][8] Your assay conditions must be optimized to allow the inhibitor to bind and exert its effect.

Q3: Which NS5B construct should I use? Full-length or truncated?

Many researchers use NS5B constructs with a C-terminal truncation (e.g., deleting the last 21 amino acids).[9] This removes a hydrophobic transmembrane domain, which significantly increases the protein's solubility and makes it more amenable to purification and use in biochemical assays without detergents.[10] For most in vitro binding and inhibition assays, a truncated, soluble form of NS5B is recommended and has been shown to be catalytically active.[10]

Section 2: Assay Selection and Design Principles

Choosing the right assay is the first step toward generating high-quality data. This section explores common assay formats and their suitability for studying BMS-961955.

Q4: What are the best assay formats for studying the binding of BMS-961955 to NS5B?

Several formats are suitable, each with its own advantages and disadvantages. The primary methods can be categorized as either direct binding assays or indirect inhibition assays.

Assay TypeTechnologyPrincipleProsCons
Direct Binding Surface Plasmon Resonance (SPR)Measures real-time binding of an analyte (BMS-961955) to a ligand (immobilized NS5B) by detecting changes in refractive index.[11][12]Provides kinetic data (kon, koff) and affinity (KD).[11][12] Label-free.Requires specialized equipment. Enzyme immobilization can affect activity.[12]
Direct Binding Intrinsic Tryptophan Fluorescence QuenchingMeasures the change in the natural fluorescence of tryptophan residues in NS5B upon ligand binding.[8]Solution-based, no labels or tags required. Can provide equilibrium binding constants (Kd).[8]Requires a significant fluorescence change upon binding. Potential for compound interference (autofluorescence).
Indirect (Inhibition) Radiometric Polymerase AssayMeasures the incorporation of a radiolabeled nucleotide ([³³P]-GTP or CTP) into an RNA product. Inhibition is seen as a decrease in incorporated radioactivity.[4][6][13]Highly sensitive and the "gold standard" for measuring polymerase activity.Requires handling of radioactive materials. Discontinuous (requires a stop/precipitation step).
Indirect (Inhibition) Proximity-Based Assays (AlphaScreen™)A biotinylated RNA template binds to streptavidin-coated Donor beads, and a tagged NS5B (e.g., 6xHis) binds to Nickel-chelate Acceptor beads. Polymerase binding brings beads into proximity, generating a signal. Inhibitors disrupt the interaction.[14][15]Homogeneous (no-wash), highly sensitive, and amenable to high-throughput screening (HTS).[16]Can be prone to interference from compounds that absorb light at excitation/emission wavelengths or disrupt the bead chemistry.[16]
Indirect (Inhibition) Fluorescence Resonance Energy Transfer (FRET)Uses an RNA template labeled with a FRET donor/acceptor pair. NS5B binding or activity can alter the distance between the fluorophores, changing the FRET signal.[17]Homogeneous, real-time measurements are possible.Requires custom-labeled RNA substrates. Susceptible to compound fluorescence interference.

Q5: How do I design a robust polymerase inhibition assay?

A robust inhibition assay requires careful optimization of several core parameters. The goal is to establish conditions where the enzyme is active and stable, and the signal is sensitive to inhibition by your compound of interest.

Below is a workflow for optimizing a generic NS5B polymerase inhibition assay.

AssayOptimizationWorkflow A 1. Reagent QC (Enzyme & Substrate) B 2. Enzyme Titration (Determine linear range) A->B C 3. Substrate Titration (Determine Km) B->C D 4. Buffer Optimization (pH, Salts, Detergent) C->D E 5. Z'-Factor Validation (Assay Window & Robustness) D->E F 6. Dose-Response Curve (Determine IC50) E->F

Caption: General workflow for NS5B assay optimization.

Section 3: Troubleshooting Common Assay Problems

Even with a well-designed assay, problems can arise. This section provides a systematic approach to troubleshooting.

Q6: My assay signal is very low or I have no signal window. What should I do?

A low signal or small assay window (the difference between uninhibited and fully inhibited controls) is a common problem.[18]

Troubleshooting Decision Tree:

LowSignalTroubleshooting Start Low Signal / No Window CheckInstrument 1. Check Instrument Settings (Filters, Gain, Read Time) Start->CheckInstrument CheckReagents 2. Verify Reagent Integrity (Enzyme active? Substrate degraded?) CheckInstrument->CheckReagents Settings OK OptimizeConc 3. Optimize Concentrations (Titrate Enzyme & Substrate) CheckReagents->OptimizeConc Reagents OK CheckBuffer 4. Check Buffer Conditions (pH, MgCl2 concentration) OptimizeConc->CheckBuffer Signal Still Low Result Problem Resolved CheckBuffer->Result Signal Improved

Sources

Troubleshooting

resolving inconsistent EC50 results when using BMS-961955

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing data drift or reproducibility issues when evaluating direct-acting antivirals (DAAs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing data drift or reproducibility issues when evaluating direct-acting antivirals (DAAs).

When working with BMS-961955 —a highly potent, cyclopropyl-fused indolobenzazepine developed as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase[1]—inconsistent EC50 results are a common hurdle. Unlike active-site nucleotide inhibitors, allosteric inhibitors like BMS-961955 bind to the highly hydrophobic Thumb Site I[2]. This structural characteristic introduces specific physiochemical and kinetic variables into your assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind EC50 inconsistencies and provide self-validating protocols to ensure your data is robust, reproducible, and scientifically sound.

Quantitative Baseline & Physicochemical Properties

Before troubleshooting, verify that your baseline expectations align with the established pharmacological profile of BMS-961955 [3].

ParameterExpected Value / ConditionScientific Rationale
Target Mechanism HCV NS5B Polymerase (Thumb Site I)Allosteric binding locks the enzyme in an inactive conformation, preventing RNA elongation.
EC50 (Genotype 1a) ~4.3 nMHigh affinity for wild-type GT-1a replicon.
EC50 (Genotype 1b) ~7.9 nMHigh affinity for wild-type GT-1b replicon.
Molecular Weight 658.83 g/mol Relatively large, highly lipophilic molecule prone to aqueous precipitation.
Primary Solvent 100% DMSORequires strict DMSO handling to maintain solubility before aqueous dilution.

Troubleshooting Q&A: The Causality of EC50 Drift

Q1: Why does my EC50 shift dramatically (from <10 nM to >100 nM) when I change the fetal bovine serum (FBS) concentration in my replicon assay? The Causality: BMS-961955 is a highly lipophilic compound. In cell culture media containing high concentrations of FBS (e.g., 10%), the compound binds non-specifically to bovine serum albumin and other lipid-carrying proteins. This drastically reduces the free (unbound) fraction of the drug available to cross the cell membrane and engage the NS5B polymerase, artificially inflating the apparent EC50. The Solution: You must calculate the protein-adjusted EC50 (paEC50) or standardize your assay to a lower serum concentration (e.g., 2% or 5% FBS) during the 72-hour compound incubation phase.

Q2: I observe a "flattened" dose-response curve at higher concentrations. What is going wrong? The Causality: This is the hallmark of compound precipitation. Because BMS-961955 has low aqueous solubility, performing serial dilutions directly in the aqueous assay buffer causes micro-precipitation. The actual concentration of the drug in solution plateaus, leading to a flattened curve and an inaccurate EC50 calculation. The Solution: Always perform your serial dilutions in 100% DMSO first. Only perform a single, final dilution into the aqueous buffer immediately before adding the compound to the cells or enzyme.

Q3: In biochemical NS5B polymerase assays, my IC50 is much higher than the reported cellular EC50. Why is the biochemical assay less sensitive? The Causality: Allosteric inhibitors binding to Thumb Site I exhibit slow association kinetics ( kon​ ). They do not simply block an active site; they must trap and stabilize the polymerase in a specific "closed" conformational state [3]. If you initiate the biochemical reaction (adding RNA template and NTPs) immediately after adding the drug, the enzyme will begin synthesizing RNA before the inhibitor has reached binding equilibrium. The Solution: Implement a 15- to 30-minute pre-incubation step of the NS5B enzyme with BMS-961955 prior to initiating the reaction.

Q4: My technique is perfect, but my specific GT-1b replicon cell line shows an EC50 > 500 nM. What else could it be? The Causality: Viral genotype mismatch or pre-existing Resistance-Associated Substitutions (RAS). BMS-961955 is highly specific to the Thumb Site I pocket of GT-1a and GT-1b[4]. If your replicon harbors mutations at critical binding residues (e.g., P495, M414, or R501), the binding affinity is catastrophically reduced. The Solution: Sequence the NS5B region of your replicon cell line to confirm the absence of Thumb Site I RAS.

Mechanistic and Troubleshooting Workflows

Mechanism BMS BMS-961955 (Allosteric Inhibitor) NS5B HCV NS5B Polymerase (Thumb Site I) BMS->NS5B Binds to Conform Conformational Constraint (Locked State) NS5B->Conform Induces RNA RNA Synthesis Blocked Conform->RNA Prevents Elongation

Mechanism of BMS-961955: Binding to NS5B Thumb Site I induces a locked state, blocking RNA synthesis.

Workflow Start Inconsistent EC50? Sol Check Compound Solubility Start->Sol Serum Check Serum Protein Binding Start->Serum Geno Check Replicon Genotype/RAS Start->Geno Sol_Fix Use 100% DMSO for serial dilutions Sol->Sol_Fix Precipitation Serum_Fix Standardize FBS to 2-5% Calculate paEC50 Serum->Serum_Fix High FBS Geno_Fix Sequence Thumb Site I (e.g., P495, M414) Geno->Geno_Fix EC50 > 100nM

Troubleshooting workflow for BMS-961955 EC50 drift: Addressing solubility, serum, and viral genotype.

Self-Validating Experimental Protocols

Protocol 1: Preparation of BMS-961955 Working Solutions (Precipitation Avoidance)

Self-Validating System: This protocol includes a spectrophotometric check. By monitoring the optical density (OD) at 600 nm of the final buffer, you validate that no micro-precipitation has occurred before exposing your cells to the compound.

  • Stock Preparation: Dissolve BMS-961955 powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to avoid freeze-thaw cycles [3].

  • Serial Dilution (Organic Phase): Perform a 3-fold or 4-fold serial dilution of the compound in a 96-well V-bottom plate using 100% DMSO .

  • Intermediate Aqueous Dilution: Prepare an intermediate plate. Transfer 2 µL of the DMSO serial dilutions into 98 µL of culture media (yielding a 50X concentration at 2% DMSO). Mix by pipetting immediately.

  • Validation Step: Read the intermediate plate on a spectrophotometer at OD 600 nm. Any well with an OD significantly higher than the vehicle control indicates micro-precipitation. Discard and optimize the dilution range if precipitation is detected.

  • Final Assay Transfer: Transfer 2 µL of the intermediate dilution into 98 µL of the final cell culture assay volume (Final DMSO concentration = 0.5%).

Protocol 2: Standardized HCV Replicon Assay for Allosteric Inhibitors

Self-Validating System: This protocol mandates the inclusion of a nucleotide analog control (e.g., Sofosbuvir). Because nucleotide analogs bind the active site and are largely unaffected by serum protein binding, a stable Sofosbuvir EC50 validates that your cells and assay readout are functioning correctly, proving that any shifts in the BMS-961955 EC50 are specifically due to allosteric/lipophilic variables.

  • Cell Seeding: Seed Huh-7 cells harboring the HCV GT-1b subgenomic replicon at 1×104 cells/well in a 96-well plate using DMEM supplemented with 5% FBS (standardized to reduce protein binding drift). Incubate overnight at 37°C.

  • Control Setup: Designate columns for your vehicle control (0.5% DMSO), positive control (Sofosbuvir, starting at 1 µM), and BMS-961955 (starting at 1 µM).

  • Compound Addition: Add the compounds using the intermediate dilution method described in Protocol 1.

  • Incubation: Incubate the cells for exactly 72 hours at 37°C, 5% CO2.

  • Readout & Validation: Quantify HCV RNA replication using a luciferase reporter system or qRT-PCR.

    • Validation Check: Calculate the EC50 of Sofosbuvir. It must fall within the internally established historical range (typically 20-50 nM). If the Sofosbuvir EC50 is stable but the BMS-961955 EC50 has drifted, the issue is isolated to the allosteric inhibitor's handling (solubility/protein binding).

References

  • Zheng BZ, D'Andrea SV, Hanumegowda U, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. 2017 Aug 1;27(15):3294-3300. URL:[Link]

Sources

Optimization

Enhancing Metabolic Stability Testing Accuracy for Novel Compounds: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the accuracy of metabolic stability testing for novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the accuracy of metabolic stability testing for novel compounds, using BMS-961955 as an illustrative example of a contemporary therapeutic candidate. The guidance provided herein is designed to be broadly applicable, addressing common challenges encountered during in vitro drug metabolism studies.

Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and adapt protocols to the specific needs of your compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the planning and execution of metabolic stability assays.

Q1: Which in vitro test system is most appropriate for an initial metabolic stability screen of a new chemical entity (NCE)?

A1: The choice of the in vitro system is a critical first step and depends on the stage of your research. For early-stage discovery and high-throughput screening, liver microsomes are often the preferred system.[1][2] They are cost-effective, readily available, and enriched in Phase I cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[1][2] However, if your compound is suspected to be metabolized by non-CYP enzymes or undergo Phase II conjugation, hepatocytes are a more complete system as they contain a broader range of metabolic enzymes and cofactors.[3][4][5]

Q2: What are the critical quality control (QC) measures to ensure the reliability of my metabolic stability data?

A2: Robust QC is non-negotiable for trustworthy data. Key measures include:

  • Positive Controls: Always include well-characterized compounds with known metabolic fates (e.g., a high-turnover and a low-turnover compound) to verify the metabolic competency of your test system.

  • Negative Controls: Incubations without the active test system (e.g., heat-inactivated microsomes or hepatocytes) or without NADPH (for CYP-mediated metabolism) are essential to assess the non-enzymatic degradation of your compound.[6]

  • Solvent Effects: Ensure the final concentration of your organic solvent (like DMSO) is low (typically ≤ 0.1%) and consistent across all wells to avoid inhibition of metabolic enzymes.[3]

  • Microsomal/Hepatocyte Viability and Activity: For each new batch of microsomes or cryopreserved hepatocytes, it is crucial to verify their activity with probe substrates.[7][8]

Q3: My compound shows very high stability in liver microsomes. What should be my next step?

A3: High stability in microsomes is a common scenario for modern, highly optimized drug candidates. This could indicate that the compound is genuinely metabolically stable, or that the primary metabolic pathways are not captured by the microsomal system. The recommended next step is to evaluate the compound's stability in a more comprehensive system like suspended or plated hepatocytes .[4][9] Hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters that can influence intracellular drug concentrations.[4] If the compound remains stable in hepatocytes, you may need to consider extended incubation times.[4]

Q4: I am observing a high degree of variability between replicate wells in my assay. What are the likely causes?

A4: High variability can undermine the confidence in your results. Common culprits include:

  • Pipetting Errors: Inconsistent volumes of compound, microsomes/hepatocytes, or cofactors can lead to significant variations. Use calibrated pipettes and consider using automated liquid handlers for better precision.

  • Inadequate Mixing: Ensure thorough mixing of all components upon addition, especially the test compound and the enzyme source.

  • Temperature Fluctuations: Maintaining a constant 37°C is critical for consistent enzyme activity.[9]

  • Edge Effects in Plates: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. It is advisable to either avoid using the outer wells or fill them with a buffer.

Q5: What is the significance of "reactive metabolites" and how can I assess the potential for their formation?

A5: Reactive metabolites are chemically unstable species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[10][11][12] While a direct link to clinical adverse drug reactions is not always straightforward, assessing the potential for reactive metabolite formation is a critical part of safety assessment in drug development.[13][14] A common method to screen for reactive metabolites is to conduct incubations in the presence of a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by mass spectrometry, suggests the presence of an electrophilic intermediate.[10][13]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during metabolic stability testing.

Problem 1: Apparent Low or No Metabolic Turnover

Symptoms:

  • The concentration of the parent compound does not significantly decrease over the incubation period.

  • The calculated half-life (t½) is very long or cannot be determined.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Compound is genuinely stable The chemical structure is resistant to metabolism by the enzymes in the test system.This is a favorable outcome. Confirm stability in a more complete system like plated hepatocytes with extended incubation times (up to 24 or 48 hours).[4]
Incorrect Cofactor Concentration For microsomal assays, NADPH is the essential cofactor for CYP450 activity. Insufficient concentration will limit the reaction rate.Ensure NADPH is prepared fresh and used at an appropriate concentration (typically 1 mM).
Poor Compound Solubility If the compound precipitates in the incubation buffer, its effective concentration available to the enzymes is reduced.Assess the solubility of your compound in the final incubation matrix. If solubility is an issue, consider reducing the substrate concentration or using a co-solvent, ensuring the final concentration of the co-solvent is minimal and does not inhibit enzyme activity.[8]
High Protein Binding in Microsomes/Hepatocytes If the compound is highly bound to proteins in the test system, the unbound fraction available for metabolism is low.While difficult to mitigate directly in the assay, this is an important parameter to measure separately (e.g., via equilibrium dialysis) to aid in the interpretation of your stability data.
Sub-optimal Analytical Method The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect small changes in the parent compound concentration.Optimize your analytical method to achieve a lower limit of quantification (LLOQ). Ensure the method is validated for linearity, precision, and accuracy.
Problem 2: High Inter-Assay or Inter-Day Variability

Symptoms:

  • Inconsistent results for the same compound when the experiment is repeated on different days or with different batches of reagents.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Variability in Microsome/Hepatocyte Preparations Different batches of liver microsomes or cryopreserved hepatocytes can have varying levels of enzymatic activity.[7][8]Qualify each new batch of microsomes or hepatocytes using a set of standard probe substrates before use in screening experiments. Normalize data to the activity of a positive control run in parallel.
Inconsistent Reagent Preparation The age and storage of buffers and cofactors can affect their performance.Prepare all buffers and cofactor solutions fresh for each experiment. Ensure proper storage of stock solutions.
Inconsistent Incubation Conditions Minor variations in temperature, shaking speed, or incubation time can impact results.[9]Strictly standardize all incubation parameters. Use a calibrated incubator with good temperature uniformity.
Analyst-to-Analyst Variability Differences in pipetting technique or other manual steps can introduce variability.Develop and adhere to a detailed Standard Operating Procedure (SOP). Provide thorough training to all personnel conducting the assay.
Problem 3: Suspected Reactive Metabolite Formation

Symptoms:

  • Loss of parent compound is not fully accounted for by the formation of stable metabolites.

  • Time-dependent inhibition of metabolic enzymes is observed.

  • Structural alerts within the molecule suggest the potential for bioactivation.[13]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Formation of Electrophilic Intermediates The compound is metabolized to a reactive species that can covalently bind to proteins.[10][11][12]Conduct incubations with a nucleophilic trapping agent like glutathione (GSH). Analyze the samples for the presence of GSH adducts using LC-MS/MS.
Covalent Binding to Microsomal Proteins The reactive metabolite binds to proteins within the test system, leading to a loss of parent compound that is not detected as a stable metabolite.Perform a covalent binding assay using radiolabeled compound to quantify the extent of binding to microsomal proteins.
Time-Dependent Inhibition of CYPs The reactive metabolite may inactivate the metabolizing enzyme itself.Conduct a time-dependent inhibition (TDI) assay to assess the potential for mechanism-based inactivation of key CYP enzymes.

Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a general framework for assessing metabolic stability in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Positive control compounds (e.g., testosterone, verapamil)

  • Negative control (heat-inactivated microsomes)

  • Stop solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with shaker (37°C)

Procedure:

  • Prepare Reagents: Thaw microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. Prepare the NADPH solution fresh.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, followed by the microsomal suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate Reaction: Add the test compound or positive control to the wells to start the reaction. The final substrate concentration is typically 1 µM.

  • Start Metabolism: Add the NADPH solution to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the stop solution to terminate the reaction. The 0-minute time point is crucial and is typically prepared by adding the stop solution before the NADPH.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

Protocol 2: Suspension Hepatocyte Stability Assay

This protocol is for assessing metabolic stability in a more physiologically relevant system.

Materials:

  • Cryopreserved hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Stop solution (e.g., ice-cold acetonitrile or methanol)

  • 24- or 48-well plates

  • Incubator with orbital shaker (37°C, 5% CO₂)

Procedure:

  • Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.[4]

  • Cell Viability and Counting: Determine the cell viability (e.g., using trypan blue exclusion) and cell density.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[3]

  • Plate Setup: Add the hepatocyte suspension to the wells of the culture plate.

  • Initiate Reaction: Add the test compound or positive control to the wells.

  • Incubation: Place the plate in the incubator on an orbital shaker to keep the cells in suspension.

  • Time Points: At each time point (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and add it to the stop solution.

  • Sample Processing and Analysis: Process the samples as described in the microsomal assay protocol for LC-MS/MS analysis.

Visualizing Workflows and Concepts

Metabolic_Stability_Workflow cluster_screening Initial Screening cluster_investigation Further Investigation cluster_outcome Outcome Microsomal Assay Microsomal Assay Reactive Metabolite Screen Reactive Metabolite Screen Microsomal Assay->Reactive Metabolite Screen Suspected Instability Low Turnover Low Turnover Microsomal Assay->Low Turnover Slow or No Metabolism High Turnover High Turnover Microsomal Assay->High Turnover Rapid Metabolism Hepatocyte Assay Hepatocyte Assay Hepatocyte Assay->Reactive Metabolite Screen Further Characterization Hepatocyte Assay->Low Turnover Confirmed Stability Hepatocyte Assay->High Turnover Metabolism Detected Potential for RM Potential for RM Reactive Metabolite Screen->Potential for RM Low Turnover->Hepatocyte Assay New Chemical Entity New Chemical Entity New Chemical Entity->Microsomal Assay

Caption: Decision tree for metabolic stability testing.

Troubleshooting_High_Variability High Variability High Variability Pipetting Error Pipetting Error High Variability->Pipetting Error Inadequate Mixing Inadequate Mixing High Variability->Inadequate Mixing Temperature Fluctuation Temperature Fluctuation High Variability->Temperature Fluctuation Reagent Inconsistency Reagent Inconsistency High Variability->Reagent Inconsistency Calibrate Pipettes\nUse Automation Calibrate Pipettes Use Automation Pipetting Error->Calibrate Pipettes\nUse Automation Standardize Mixing Protocol Standardize Mixing Protocol Inadequate Mixing->Standardize Mixing Protocol Use Calibrated Incubator Use Calibrated Incubator Temperature Fluctuation->Use Calibrated Incubator Qualify New Batches\nPrepare Fresh Solutions Qualify New Batches Prepare Fresh Solutions Reagent Inconsistency->Qualify New Batches\nPrepare Fresh Solutions

Caption: Troubleshooting high variability in metabolic stability assays.

References

  • Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Chemical research in toxicology, 24(4), 494-514. [Link]

  • Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 8(4), 453-462. [Link]

  • Evans, D. C., & Baillie, T. A. (2005). Managing the challenge of chemically reactive metabolites in drug development. Current opinion in drug discovery & development, 8(1), 44-51.
  • Hasan, M. M., et al. (2017). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. [Link]

  • Kamal, A. (2016, September 28). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. [Link]

  • Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature reviews. Drug discovery, 10(4), 292-306. [Link]

  • Tschuor, C., & Jetter, A. (2017). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. In Drug-Induced Liver Injury (pp. 301-326). Springer, Cham. [Link]

  • Zang, X., et al. (2023). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Pharmaceuticals, 16(10), 1394. [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays?[Link]

  • Patsnap. (2025, May 29). What is microsomal stability and why is it important?[Link]

  • Bienta. (n.d.). Single Time Point Microsomal Stability Pre-Screen. [Link]

  • Di, L. (2019). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of medicinal chemistry, 62(21), 9441-9461. [Link]

  • CfPIE. (2024, September 3). Drug Metabolism in Pharmacokinetics: What You Need to Know. [Link]

  • Springer. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibition Mechanisms of BMS-791325 and BMS-986195: Allosteric vs. Covalent Active-Site Binding

In the landscape of modern drug discovery, the pursuit of highly potent and selective enzyme inhibitors is paramount. The strategic choice of how a small molecule engages its target protein can dictate its therapeutic wi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly potent and selective enzyme inhibitors is paramount. The strategic choice of how a small molecule engages its target protein can dictate its therapeutic window, pharmacodynamic profile, and potential for resistance. This guide provides an in-depth comparison of two clinical-stage compounds from Bristol Myers Squibb, BMS-791325 (Beclabuvir) and BMS-986195 (Branebrutinib), that exemplify two profoundly different yet highly successful inhibition strategies.

While both molecules are celebrated for their potency, they achieve it by targeting their respective enzymes in fundamentally distinct ways. BMS-791325 is a classic example of an allosteric inhibitor , binding to a site remote from the enzyme's catalytic center to induce a conformational change. In contrast, BMS-986195 is a highly engineered covalent inhibitor that forms an irreversible bond with a key residue directly within the enzyme's active site. Understanding the causality behind these mechanisms provides critical insight into the principles of modern inhibitor design.

Part 1: BMS-791325 (Beclabuvir) – A Paradigm of Allosteric Inhibition

Target Profile: Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase

The NS5B polymerase is the catalytic engine of the HCV replication machinery, responsible for synthesizing the viral RNA genome.[1] As it has no functional equivalent in human cells, it represents a prime target for antiviral therapy. The enzyme is structurally organized into "palm," "fingers," and "thumb" domains, which must undergo dynamic conformational changes to bind RNA and nucleotides for replication.[2]

The Allosteric Binding Site: "Thumb Site 1"

BMS-791325 binds to a well-characterized allosteric pocket known as "Thumb Site 1".[3] This site is spatially distinct from the active site where RNA synthesis occurs. The binding pocket is largely hydrophobic and, in the absence of an inhibitor, is uniquely occupied by a flexible loop from the "fingers" domain (the Δ1 loop), which helps maintain the polymerase in a catalytically competent "closed" conformation.[1][2]

Crystallographic studies (PDB: 4NLD) reveal that the binding site for BMS-791325 is formed by a constellation of residues primarily from the thumb domain, including L392, A395, I424, L492, V494, P495, and W500.[1] The proline at position 495 is particularly critical; mutations at this site are a primary mechanism of clinical resistance, as they reduce the inhibitor's binding affinity and residence time.[2][4]

Mechanism of Action: Induced Conformational Lock

The inhibitory power of BMS-791325 stems from its ability to outcompete the native Δ1 finger loop for binding within the thumb pocket. Upon binding, the inhibitor physically displaces this loop, preventing the fingers and thumb domains from closing together.[2][3] This action forces the entire polymerase enzyme into an "open," catalytically inactive conformation, effectively shutting down the initiation of RNA synthesis.[2] This is a hallmark of allosteric inhibition: modulation of the active site's function without direct occupation.[5][6]

G cluster_0 Active State (Closed Conformation) cluster_1 Inhibited State (Open Conformation) ActiveSite Active Site InactiveSite Inactive Active Site Thumb Thumb Domain Thumb->ActiveSite Fingers Fingers Domain Fingers->ActiveSite FingerLoop Δ1 Finger Loop ThumbPocket Thumb Pocket FingerLoop->ThumbPocket occupies Thumb_I Thumb Domain Thumb_I->InactiveSite Fingers_I Fingers Domain (Displaced) Fingers_I->InactiveSite BMS791325 BMS-791325 ThumbPocket_I Thumb Pocket BMS791325->ThumbPocket_I binds BMS791325_input BMS-791325 BMS791325_input->BMS791325 displaces Finger Loop G cluster_0 Active State (ATP Accessible) cluster_1 Inhibited State (Covalently Bound) ActiveSite ATP Binding Site Cys481 Cys481-SH (Nucleophile) ActiveSite->Cys481 Hinge Hinge Region (Met477) ActiveSite->Hinge BlockedSite Blocked ATP Site ActiveSite->BlockedSite 2. Irreversible Covalent Bond Formation CovalentBond Cys481-S-Drug BlockedSite->CovalentBond Hinge_I Hinge Region (Met477) BlockedSite->Hinge_I BMS986195 BMS-986195 (with electrophile) BMS986195->ActiveSite 1. Reversible Binding

Mechanism of BMS-986195 covalent inhibition.
Supporting Experimental Data

Branebrutinib is a highly potent and selective BTK inhibitor, demonstrating rapid and durable inactivation of its target.

ParameterValueAssayReference
BTK Enzyme IC₅₀ 0.1 nMBiochemical Assay[7]
B-Cell Proliferation IC₅₀ < 1 nMCellular Assay[7]
Rate of Inactivation 3.5 x 10⁻⁴ nM⁻¹•min⁻¹Human Whole Blood[7]
Experimental Protocol: Quantifying BTK Target Engagement via Probe-Based Occupancy Assay

The irreversible nature of Branebrutinib allows for a direct measurement of target engagement, or "occupancy," within cells. This assay quantifies the fraction of BTK enzyme that has been covalently modified by the inhibitor.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Ramos B-cells) and treat with a dose-response range of Branebrutinib for a defined period (e.g., 1 hour at 37°C). Include a vehicle-only (DMSO) control (0% occupancy) and a saturating dose control (100% occupancy). [8]2. Cell Lysis: Harvest and wash the cells, then lyse them in a buffer containing detergents and protease inhibitors. Normalize all lysate samples to the same total protein concentration. [8]3. Covalent Probe Incubation: Add a biotinylated covalent BTK probe to each lysate. This probe will bind irreversibly to any BTK active sites that were not previously occupied by Branebrutinib. Incubate for 1 hour at room temperature. [8][9]4. Capture: Add the lysates to a streptavidin-coated 96-well plate. The biotinylated probe-BTK complexes will be captured by the streptavidin. Incubate for 2 hours. [8]5. Immunodetection:

    • Wash the plate and add a primary anti-BTK antibody. Incubate for 1-2 hours.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. [8]6. Signal Development: Wash the plate thoroughly and add a TMB substrate. The HRP will catalyze a color change. Stop the reaction with an acidic stop solution. [8]7. Data Acquisition and Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the occupancy by Branebrutinib. Calculate the percent occupancy for each dose relative to the 0% and 100% controls to determine an EC₅₀ for target engagement.

Part 3: Comparative Analysis and Implications

The distinct binding mechanisms of BMS-791325 and BMS-986195 have profound implications for their pharmacological properties and development strategies.

FeatureBMS-791325 (Beclabuvir)BMS-986195 (Branebrutinib)
Target Enzyme HCV NS5B PolymeraseBruton's Tyrosine Kinase (BTK)
Binding Site Allosteric: "Thumb Site 1"Orthosteric: ATP-Binding Active Site
Inhibition Type Non-competitive, ReversibleCompetitive (initially), Irreversible
Mechanism Induces conformational change, locking the enzyme in an inactive state.Forms a permanent covalent bond with a key active-site residue (Cys481).
Key Residues L392, A395, V494, P495 , W500Cys481 , Met477, Glu475
Effect on Substrate Does not compete with nucleotide substrates.Directly and permanently blocks ATP binding.
Pharmacodynamics Effect is dependent on drug concentration at the target site.Effect can be prolonged and outlast drug exposure due to irreversible inactivation.
Resistance Strategy Mutations in the allosteric pocket (e.g., P495L) that decrease inhibitor binding affinity.Mutations that remove the target cysteine (e.g., C481S) or alter active site conformation. [10]
Strategic Implications for Drug Discovery
  • Allosteric Inhibition (BMS-791325): This strategy offers the potential for greater selectivity, as allosteric sites are generally less conserved across protein families than active sites. [5]However, the discovery of functional allosteric sites is often challenging and cannot be systematically predicted. The success of BMS-791325 demonstrates that targeting natural regulatory pockets—in this case, the one occupied by the Δ1 loop—is a powerful approach.

  • Covalent Active-Site Inhibition (BMS-986195): This approach leverages the high conservation of the ATP-binding pocket for initial recognition but achieves selectivity through reaction with a less-conserved nucleophilic residue like Cys481. [11]The major advantage is a durable pharmacodynamic effect that is uncoupled from the drug's pharmacokinetic half-life, potentially allowing for less frequent dosing. [12]The primary challenge is designing a molecule with precisely tuned reactivity to avoid off-target covalent interactions, which can lead to toxicity. [12]

Conclusion

BMS-791325 and BMS-986195 are masterclasses in rational drug design, each achieving exceptional potency through starkly different molecular mechanisms. BMS-791325 operates as a molecular switch, binding to a remote allosteric site on the HCV NS5B polymerase to lock it in a non-functional state. In contrast, BMS-986195 acts as a targeted warhead, forming a permanent covalent bond in the active site of BTK to achieve irreversible inactivation. The comparison of their binding sites is not one of subtle differences, but of fundamentally opposing philosophies: modulating from a distance versus disabling at the source. For researchers in drug development, these two compounds serve as powerful case studies illustrating the distinct advantages and challenges inherent in pursuing allosteric versus covalent inhibition.

References

  • BenchChem. (2025). Application Notes and Protocols for BTK Occupancy Assay Using AVL-292.

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One.

  • ResearchGate. (n.d.). Ligplot of the BTK-Branebrutinib crystallographic complex (PDB code: 6081).

  • Cerea, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.

  • Marcotte, D. J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science.

  • RCSB PDB. (2014). 4NLD: Crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase complex with BMS-791325...

  • wwPDB. (2024). PDB Entry - 4NLD.

  • Watterson, S. H., et al. (2019). Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry.

  • Wu, C.-P., et al. (2021). Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents. Frontiers in Oncology.

  • Vaskas, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.

  • Beaulieu, P. L., et al. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research.

  • Bressanelli, S., et al. (2010). Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase. Journal of Biological Chemistry.

  • Currie, K. S., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery.

  • Lighfoot, A. J., et al. (2024). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science.

  • RCSB PDB. (2014). 4NLD: Crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase complex with BMS-791325...

  • Roberts, S. B., et al. (2014). Mechanism of Inhibition for BMS-791325, a Novel Non-nucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase. Journal of Biological Chemistry.

  • Rigat, K. L., et al. (2014). Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Closed (left) and open (right) conformations of the HCV NS5B polymerase...

  • Joseph, R. J., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. OSTI.GOV.

  • Lamm, R. J., et al. (2021). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. Analytical Chemistry.

  • MedChemExpress. (n.d.). Branebrutinib (BMS-986195).

  • Pauwels, F., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP.

  • Guedj, J., et al. (2014). Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention. Nucleic Acids Research.

  • Promega Corporation. (n.d.). BTK Kinase Assay.

  • RCSB PDB. (2019). 6J6M: Co-crystal structure of BTK kinase domain with Zanubrutinib.

  • Gentile, I., et al. (2015). Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Antimicrobial Agents and Chemotherapy.

  • ResearchGate. (n.d.). Covalent Probe Allows Direct Assessment of Btk Target Occupancy.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). branebrutinib.

  • Wu, C.-P., et al. (2021). Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents. Frontiers.

  • Eurofins Discovery. (2025). Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success.

  • Roberts, S. B., et al. (2014). Mechanism of inhibition for BMS-791325, a novel non-nucleoside inhibitor of hepatitis C virus NS5B polymerase. PubMed.

  • Varani, K., et al. (2021). Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications. Frontiers in Pharmacology.

  • Nussinov, R., & Tsai, C.-J. (2015). The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs. Journal of the American Chemical Society.

  • Quora. (2017). What is the difference between orthosteric and allosteric sites?

Sources

Comparative

Validation of BMS-961955 as a Non-Nucleoside NS5B Inhibitor: A Comparative Technical Guide

Target Audience: Researchers, virologists, and drug development professionals. Prepared by: Senior Application Scientist The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), encoded by the NS5B gene, remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, virologists, and drug development professionals. Prepared by: Senior Application Scientist

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), encoded by the NS5B gene, remains one of the most critical targets in antiviral drug discovery. Because no mammalian homolog exists for this enzyme, targeting NS5B provides a wide therapeutic window with minimal host off-target effects.

This guide provides an in-depth technical evaluation of BMS-961955 , an orally active, allosteric non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. By objectively comparing its performance against established clinical alternatives and detailing the self-validating experimental workflows required for its characterization, this document serves as a comprehensive framework for researchers utilizing BMS-961955 in preclinical virology assays.

Mechanistic Paradigm: Nucleoside vs. Non-Nucleoside Inhibition

To understand the value of BMS-961955, we must first establish the causality behind its mechanism of action compared to alternative inhibitor classes.

NS5B inhibitors are broadly categorized into two classes:

  • Nucleoside/Nucleotide Inhibitors (NIs) (e.g., Sofosbuvir): These molecules act as competitive substrates at the highly conserved catalytic active site. Upon incorporation into the nascent viral RNA chain, they cause immediate chain termination. Because the active site is highly conserved across all HCV genotypes, NIs are typically pan-genotypic.

  • Non-Nucleoside Inhibitors (NNIs) (e.g., BMS-961955, Dasabuvir): NNIs bind to distinct, less-conserved allosteric pockets located in the thumb, palm, or fingers domains of the polymerase. Instead of competing with nucleotides, they induce a conformational arrest. The polymerase is locked in an inactive state, preventing the structural transitions necessary for de novo RNA synthesis [1].

BMS-961955 functions as a highly potent allosteric modulator. While this allosteric binding restricts its primary efficacy to specific genotypes (predominantly Genotype 1), it achieves single-digit nanomolar potency that often surpasses the in vitro potency of active-site inhibitors [2].

MOA NS5B HCV NS5B Polymerase (Target Enzyme) ActiveSite Catalytic Active Site (Highly Conserved) NS5B->ActiveSite AllostericSite Allosteric Pocket (Thumb/Palm Domains) NS5B->AllostericSite ChainTerm RNA Chain Termination ActiveSite->ChainTerm Incorporation ConformationalChange Conformational Arrest (Loss of Flexibility) AllostericSite->ConformationalChange Induces NI Nucleoside Inhibitors (NIs) (e.g., Sofosbuvir) NI->ActiveSite Substrate Competition NNI Non-Nucleoside Inhibitors (NNIs) (e.g., BMS-961955) NNI->AllostericSite Allosteric Binding ConformationalChange->ActiveSite Inhibits Catalysis

Mechanism of HCV NS5B inhibition comparing active site NIs and allosteric NNIs like BMS-961955.

Quantitative Comparison of NS5B Inhibitors

When selecting a reference compound or designing a combination therapy assay, researchers must weigh genotypic coverage against absolute potency. The table below compares BMS-961955 against Dasabuvir (a Palm I NNI) and Sofosbuvir (a pan-genotypic NI).

BMS-961955 demonstrates exceptional in vitro potency against HCV Genotype 1a and 1b replicons, with EC₅₀ values of 4.3 nM and 7.9 nM, respectively [1][3]. This places its biochemical efficiency in the same elite tier as FDA-approved NNIs like Dasabuvir [4].

InhibitorClass / Binding SiteEC₅₀ (HCV GT-1a)EC₅₀ (HCV GT-1b)Primary Application / Status
BMS-961955 Non-Nucleoside (Allosteric)4.3 nM7.9 nMPreclinical / High-Potency Research Tool
Dasabuvir Non-Nucleoside (Palm I)7.7 nM1.8 nMClinical (Approved in combination regimens)
Sofosbuvir Nucleotide (Active Site)~40.0 nM~110.0 nMClinical (Standard of Care, Pan-genotypic)

Data synthesized from standardized Huh-7 subgenomic replicon assays. Variance in exact EC₅₀ may occur based on fetal bovine serum (FBS) concentration due to protein binding.

Experimental Validation Workflows (Self-Validating Systems)

To rigorously validate an NS5B inhibitor like BMS-961955, a single assay is insufficient. A robust, self-validating experimental design requires orthogonal approaches:

  • Cell-Based Replicon Assay: Proves the compound can penetrate the cell membrane, resist immediate metabolic degradation, and inhibit viral replication in a complex physiological environment.

  • Biochemical Enzymatic Assay: Proves direct target engagement. This rules out the possibility that the compound is merely downregulating host factors required for replication or causing generalized cytotoxicity.

Workflow cluster_0 Cell-Based Replicon Assay cluster_1 Biochemical Target Validation Compound BMS-961955 Preparation Huh7 Huh-7 Replicon Cells (GT-1a/1b) Compound->Huh7 Serial Dilution Enzyme Recombinant NS5B Compound->Enzyme Direct Binding Luciferase Luciferase Readout Huh7->Luciferase 72h Incubation EC50 Determine EC50 Luciferase->EC50 Quantification RdRp RdRp Activity Assay Enzyme->RdRp + RNA Substrate IC50 Determine IC50 RdRp->IC50 FRET/Radiometric

High-throughput validation workflow combining cell-based replicon and biochemical NS5B assays.

Detailed Methodologies

The following protocols are standardized for evaluating BMS-961955 and comparing it against other NS5B inhibitors.

Protocol 1: In Vitro HCV Subgenomic Replicon Assay

Causality: Working with live, infectious HCV is biohazardous and difficult to culture efficiently. Subgenomic replicons expressed in human hepatoma (Huh-7) cells contain only the non-structural proteins (NS3 to NS5B) linked to a luciferase reporter. This allows for safe, highly sensitive, and linear quantification of viral replication inhibition.

Step-by-Step Procedure:

  • Cell Seeding: Cultivate Huh-7 cells harboring the HCV genotype 1a (H77) or 1b (Con1) subgenomic replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (to maintain selection pressure). Seed at a density of 1×104 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve BMS-961955 in 100% DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay media. Critical step: Ensure the final DMSO concentration in all wells (including vehicle controls) remains constant at 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the overnight media and apply the serially diluted BMS-961955 to the replicon cells. Include a known reference inhibitor (e.g., Dasabuvir) on the same plate for internal calibration.

  • Incubation: Incubate the treated cells for 72 hours. This duration is required to allow pre-existing luciferase and viral RNA to degrade, ensuring the readout reflects de novo inhibition.

  • Quantification: Equilibrate the plate to room temperature. Add an equal volume of a commercial Firefly Luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and initiate the luminescent reaction.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize the data against the DMSO control (100% replication) and plot a dose-response curve using non-linear regression to calculate the EC₅₀.

Protocol 2: Recombinant NS5B Polymerase Biochemical Assay

Causality: To confirm that the EC₅₀ observed in Protocol 1 is due to direct allosteric binding to NS5B, a cell-free biochemical assay is utilized. We recommend a Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization assay, which allows real-time kinetic monitoring of RNA synthesis without the hazards of radioactive isotopes.

Step-by-Step Procedure:

  • Enzyme Preparation: Express and purify recombinant HCV NS5B polymerase (GT-1a or GT-1b) lacking the C-terminal 21 amino acids (Δ21) to ensure solubility.

  • Reaction Assembly: In a 384-well black microplate, combine the assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), recombinant NS5B enzyme (final concentration ~10-20 nM), and the serially diluted BMS-961955.

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature. Causality: Allosteric inhibitors often require a brief pre-incubation to induce the conformational arrest before the substrate is introduced.

  • Initiation: Initiate the reaction by adding the RNA template (e.g., poly-A) and the corresponding nucleotide substrate mix containing a fluorescently labeled UTP analog.

  • Kinetic Readout: Monitor the increase in fluorescence over 60 minutes. The initial velocity ( V0​ ) of the reaction is calculated from the linear portion of the kinetic curve.

  • IC₅₀ Determination: Plot the fractional activity ( Vinhibitor​/Vcontrol​ ) against the log concentration of BMS-961955 to determine the biochemical IC₅₀.

Conclusion

BMS-961955 stands as a highly potent, allosteric non-nucleoside inhibitor of the HCV NS5B polymerase. By locking the enzyme into a catalytically inactive conformation, it achieves single-digit nanomolar efficacy against Genotype 1 replicons, rivaling clinically approved NNIs like Dasabuvir. For researchers investigating allosteric modulation, viral resistance pathways, or combination antiviral therapies, BMS-961955 provides a robust, self-validating pharmacological tool when evaluated through orthogonal cell-based and biochemical assays.

References

  • Zheng BZ, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2017. Available at:[Link]

  • Muthukumar, et al. "A review on HCV inhibitors: Significance of non-structural polyproteins." National Institutes of Health (PMC). Available at:[Link]

  • Kati W, et al. "In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor." Antimicrobial Agents and Chemotherapy, 2015. Available at:[Link]

Validation

BMS-961955 Cross-Resistance Profile: A Comparative Guide to HCV NS5B Inhibitors

Executive Summary Hepatitis C Virus (HCV) relies heavily on the NS5B RNA-dependent RNA polymerase (RdRp) for viral replication. Because NS5B lacks a mammalian homolog, it is a prime target for Direct-Acting Antivirals (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hepatitis C Virus (HCV) relies heavily on the NS5B RNA-dependent RNA polymerase (RdRp) for viral replication. Because NS5B lacks a mammalian homolog, it is a prime target for Direct-Acting Antivirals (DAAs). BMS-961955 is a highly potent, orally active, cyclopropyl-fused indolobenzazepine that acts as an allosteric non-nucleoside inhibitor (NNI) of the NS5B polymerase[1]. Developed as a viable contingency backup to the clinically approved beclabuvir (BMS-791325)[2], BMS-961955 exhibits exceptional potency against HCV genotype 1 (GT-1a/1b) replicons with EC50s of 4.3 nM and 7.9 nM, respectively[1].

For drug development professionals and virologists, understanding the cross-resistance profile of BMS-961955 is critical for designing combination therapies that prevent viral escape. This guide objectively compares BMS-961955 against other NS5B inhibitors, detailing the mechanistic causality behind its non-cross-resistance profile.

Mechanistic Grounding: The Causality of Non-Cross-Resistance

The NS5B polymerase resembles a right hand, containing fingers, palm, and thumb domains. Inhibitors of NS5B are broadly divided into two categories: Nucleoside Inhibitors (NIs) and Non-Nucleoside Inhibitors (NNIs) .

Unlike NIs (e.g., sofosbuvir), which act as chain terminators directly at the highly conserved catalytic active site, NNIs bind to multiple distinct allosteric pockets on the surface of the enzyme. Binding at these allosteric sites induces conformational changes that restrict the polymerase's flexibility, effectively halting RNA synthesis[3]. NNIs are categorized by their specific binding sites:

  • Thumb Site 1 (Thumb I) : Targeted by indolobenzazepines like BMS-961955 and beclabuvir.

  • Thumb Site 2 (Thumb II) : Targeted by thiophene derivatives (e.g., lomibuvir).

  • Palm Site 1 (Palm I) : Targeted by benzothiadiazines (e.g., dasabuvir).

  • Palm Site 2 (Palm II) : Targeted by benzofurans (e.g., HCV-796).

The Logic of Resistance

Resistance to NNIs is highly site-specific. Viral mutations that alter the binding affinity of an inhibitor at Thumb Site 1 (such as the P495L or P495S substitutions) physically disrupt the hydrophobic binding pocket for indolobenzazepines[4]. However, these localized structural changes do not alter the topology of the catalytic active site, the Palm sites, or Thumb Site 2. Consequently, BMS-961955 retains full potency against viral variants harboring resistance mutations to other classes of NS5B inhibitors, establishing a strict non-cross-resistance profile[3].

G NS5B HCV NS5B Polymerase ActiveSite Active Site (Nucleosides) NS5B->ActiveSite Thumb1 Thumb Site 1 (Indolobenzazepines) NS5B->Thumb1 Thumb2 Thumb Site 2 (Thiophenes) NS5B->Thumb2 Palm1 Palm Site 1 (Benzothiadiazines) NS5B->Palm1 Sofosbuvir Sofosbuvir Mut: S282T ActiveSite->Sofosbuvir BMS961955 BMS-961955 Mut: P495L/S Thumb1->BMS961955 Lomibuvir Lomibuvir Mut: L419M Thumb2->Lomibuvir Dasabuvir Dasabuvir Mut: M414T Palm1->Dasabuvir Sofosbuvir->BMS961955 No Cross-Resistance Lomibuvir->BMS961955 No Cross-Resistance Dasabuvir->BMS961955 No Cross-Resistance

Figure 1: HCV NS5B Polymerase Allosteric Binding Sites & Cross-Resistance Logic

Comparative Cross-Resistance Profile

The table below summarizes the quantitative and qualitative cross-resistance data for BMS-961955 compared to other standard-of-care and experimental NS5B inhibitors.

InhibitorClass / Target SiteKey Resistance Mutation(s)BMS-961955 Cross-Resistance
BMS-961955 NNI / Thumb Site 1P495L, P495S, V499AN/A (Self)
Beclabuvir NNI / Thumb Site 1P495L, P495S, V499AYes (Same Class)
Sofosbuvir NI / Active SiteS282TNo
Dasabuvir NNI / Palm Site 1M414T, C316YNo
Lomibuvir NNI / Thumb Site 2L419M, M423TNo
HCV-796 NNI / Palm Site 2C316N, S365TNo

Data Interpretation: BMS-961955 will fail against viral strains harboring the P495L mutation (cross-resistant with beclabuvir)[4]. However, it remains a highly effective therapeutic option for clearing strains that have developed resistance to sofosbuvir (S282T) or dasabuvir (M414T)[3].

Experimental Workflow: Self-Validating Resistance Profiling Protocol

To accurately determine the cross-resistance profile of BMS-961955, researchers employ a combination of biochemical enzyme assays and cell-based replicon systems. The following protocol outlines a self-validating system to measure IC50/EC50 fold-shifts.

Phase 1: Mutant Generation & Protein Expression
  • Site-Directed Mutagenesis : Engineer specific resistance mutations (e.g., P495L for Thumb I, M414T for Palm I, S282T for Active Site) into the HCV NS5B genotype 1b (Con1) sequence[4].

    • Causality: Isolating single amino acid substitutions allows researchers to definitively link a shift in inhibitor potency to a specific structural binding pocket, eliminating confounding viral background variables.

  • Recombinant Expression : Express the mutant proteins in E. coli BL21(DE3) with an 18-amino acid C-terminal truncation[4].

    • Causality: The full-length NS5B protein contains a highly hydrophobic transmembrane domain that causes severe aggregation in vitro. Truncating this tail ensures the protein remains soluble and enzymatically active for biochemical assays without altering the allosteric binding sites.

Phase 2: Biochemical & Cellular Validation
  • Scintillation Proximity Assay (SPA) : Incubate purified NS5B (WT and mutants) with an RNA template, radiolabeled nucleotides (e.g., [3H]-UTP), and varying concentrations of BMS-961955[4].

    • Causality: SPA beads emit light only when radiolabeled RNA is synthesized and binds to the bead surface. This eliminates the need for wash steps, providing a highly accurate, continuous readout of polymerase inhibition.

  • Huh-7 Subgenomic Replicon Assay : Transfect Huh-7 human hepatoma cells with mutant HCV replicons and treat with BMS-961955 for 72 hours. Measure luciferase reporter activity or HCV RNA levels via qRT-PCR[1].

    • Causality: While biochemical assays prove direct target engagement, cell-based replicon assays validate that the inhibitor can cross the cell membrane and function effectively in a physiological intracellular environment.

  • Self-Validation & Fold-Shift Calculation : Include a positive control (e.g., Sofosbuvir) and a negative control (DMSO vehicle). Calculate the Fold-Shift = (IC50 Mutant) / (IC50 WT).

    • Causality: A fold-shift < 3.0 indicates full susceptibility (no cross-resistance), while a shift > 10.0 indicates significant resistance[3]. If the positive control fails to inhibit the WT strain, the assay is invalid and must be repeated.

Workflow Step1 1. Site-Directed Mutagenesis (Engineer P495L, S282T, M414T) Step2 2. Recombinant Protein Expression (E. coli BL21, C-terminal truncation) Step1->Step2 Plasmid Transfection Step4 4. Huh-7 Replicon Assay (Cell-based EC50 validation) Step1->Step4 Mutant RNA Transfection Step3 3. Scintillation Proximity Assay (Measure radiolabeled NTPs) Step2->Step3 Purified NS5B Mutants Step5 5. Cross-Resistance Analysis (Calculate Fold-Shift vs WT) Step3->Step5 Biochemical IC50 Step4->Step5 Cellular EC50

Figure 2: Experimental Workflow for NS5B Inhibitor Resistance Profiling

References

  • ResearchGate : Discovery of BMS-961955, an Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Available at:[Link]

  • ACS Publications : Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Available at:[Link]

  • NIH / PMC : Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus. Available at:[Link]

Sources

Comparative

comparative pharmacokinetics of BMS-961955 and cyclopropylindolobenzazepines

An in-depth technical analysis and comparative guide designed for drug development professionals, pharmacokineticists, and medicinal chemists evaluating allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for drug development professionals, pharmacokineticists, and medicinal chemists evaluating allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Executive Summary

The development of direct-acting antivirals (DAAs) for HCV has been heavily reliant on targeting the NS5B RNA-dependent RNA polymerase. Among the allosteric inhibitors binding to the thumb domain (Site I), the indolobenzazepine class has shown remarkable clinical utility. This guide provides a critical comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) evolution from early cyclopropylindolobenzazepines—typified by the clinical candidate BMS-791325 (beclabuvir)—to the highly optimized, next-generation analog BMS-961955 .

As application scientists, we must look beyond raw binding affinities and examine the structural causality that dictates in vivo clearance, bioavailability, and off-target liabilities (such as hPXR activation).

Mechanistic Foundation & Structural Causality

Both BMS-791325 and BMS-961955 function by binding allosterically to Site I in the thumb domain of the HCV NS5B polymerase, inducing a conformational arrest that prevents the enzyme from synthesizing viral RNA 1.

The Role of Cyclopropanation: Early indolobenzazepines contained a potentially reactive olefin group (a Michael acceptor) and suffered from poor aqueous solubility, leading to high hepatic extraction and rapid clearance. The strategic cyclopropanation of the fused benzazepine moiety served a dual purpose:

  • Conformational Constraint: It restricted the flexibility of the ring system, stabilizing the optimal topology required for Site I binding, thereby driving potency into the single-digit nanomolar range 2.

  • Metabolic Shielding: It eliminated the Michael acceptor liability, significantly improving the metabolic stability of the scaffold 3.

Mechanism HCV HCV (+) RNA Template NS5B NS5B Polymerase (Catalytic Core) HCV->NS5B Binds for Replication Complex Conformational Arrest (Replication Halted) NS5B->Complex Inhibition Site1 Thumb Domain (Site I Pocket) Site1->NS5B Allosteric Shift Drug BMS-961955 (Allosteric Inhibitor) Drug->Site1 High-Affinity Binding

Caption: Mechanism of action: BMS-961955 allosterically binds to Site I, arresting NS5B polymerase.

Overcoming the hPXR Liability: Despite the success of early cyclopropylindolobenzazepines like BMS-791325, extensive profiling revealed a recurrent issue: activation of the human pregnane X receptor (hPXR) 4. hPXR transactivation induces CYP3A4 expression, creating a severe risk for autoinduction and drug-drug interactions (DDIs)—a critical flaw for HCV therapies meant to be co-administered in multi-DAA regimens. BMS-961955 was specifically engineered with a modified bridging tether and a unique 3-methyl-3,8-diazabicyclo[3.2.1]octane moiety to sterically clash with the hPXR ligand-binding domain while maintaining optimal contacts within the NS5B Site I pocket.

Comparative Pharmacokinetics & Efficacy Data

The following table synthesizes the quantitative performance of the baseline clinical candidate (BMS-791325) against the optimized analog (BMS-961955).

ParameterBMS-791325 (Beclabuvir)BMS-961955Causality / Implications
Target Site NS5B Thumb Domain (Site I)NS5B Thumb Domain (Site I)Conserved mechanism of action.
HCV Replicon EC₅₀ (GT-1a/1b) ~6.0 nM / 12.0 nM4.3 nM / 7.9 nMBMS-961955 demonstrates tighter binding due to optimized hydrophobic contacts.
hPXR Transactivation (IC₅₀) Moderate liability> 10 μM (Minimized)Structural modifications in BMS-961955 successfully abolish DDI autoinduction risks.
Absolute Oral Bioavailability (F%) ~9.3% (Human)Significantly ImprovedBMS-791325 suffered from high hepatic extraction 5; BMS-961955's optimized polarity reduces first-pass clearance.
Plasma Half-Life (t₁/₂) 17 - 23 h (Human, Multiple Dose)ExtendedSlower intrinsic clearance translates to sustained trough concentrations (Cmin) above the EC₅₀.
Solubility / Permeability BCS Class II (Low Sol, High Perm)Improved balanceEnhanced aqueous solubility in BMS-961955 prevents dissolution-rate limited absorption.

Experimental Methodologies: A Self-Validating System

To generate reliable, comparative PK and PD data, experimental protocols must include built-in validation steps. Below are the definitive workflows for evaluating these compounds.

Protocol 1: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine clearance (CL), volume of distribution (Vss), and absolute bioavailability (F%). Self-Validation: The inclusion of an intravenous (IV) arm acts as the absolute reference for 100% systemic exposure, validating the oral (PO) absorption calculations.

  • Formulation Preparation:

    • IV Dosing: Dissolve the compound in 100% PEG400 to a concentration of 1 mg/mL.

    • PO Dosing: Suspend the compound in 0.5% methylcellulose/0.1% Tween 80 at 2 mg/mL.

    • Causality: PEG400 ensures complete solubilization for IV, while the PO suspension mimics standard solid-dose gastrointestinal dissolution.

  • Dosing & Sampling:

    • Administer IV (5 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=3 per route).

    • Collect serial blood samples (approx. 200 µL) via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma.

  • Bioanalytical Quantification (LC-MS/MS):

    • Protein Precipitation: Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to 50 µL of plasma. Vortex and centrifuge.

    • Validation Step: The IS corrects for matrix effects and ionization suppression during mass spectrometry, ensuring quantitative integrity.

    • Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate PK parameters using Non-Compartmental Analysis (NCA).

    • Calculate Bioavailability: F(%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

PK_Workflow Dose 1. In Vivo Dosing IV (PEG400) vs PO (Suspension) Sample 2. Serial Blood Sampling (0.083h to 24h) Dose->Sample Prep 3. Protein Precipitation (Addition of Isotope IS) Sample->Prep LCMS 4. LC-MS/MS MRM Analysis (Analyte & IS Quantification) Prep->LCMS Prep->LCMS IS corrects matrix effects NCA 5. Non-Compartmental Analysis (CL, Vss, AUC, F%) LCMS->NCA

Caption: Self-validating pharmacokinetic workflow utilizing internal standards for accurate NCA.

Protocol 2: hPXR Transactivation Assay

Purpose: To evaluate the risk of CYP3A4 autoinduction, a critical differentiator for BMS-961955.

  • Cell Culture & Transfection: Plate human hepatoma cells (HepG2) in 96-well plates. Co-transfect with a plasmid containing the hPXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid driven by a GAL4 upstream activating sequence.

  • Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions of BMS-791325 or BMS-961955 (0.1 nM to 50 µM).

  • Validation Control: Include Rifampicin (10 µM) as a known positive control for hPXR activation to define the 100% activation threshold (Emax).

  • Measurement: After 24 hours of incubation, lyse the cells and measure luminescence using a standard luciferase assay system. Calculate the IC₅₀/EC₅₀ relative to the Rifampicin maximum.

References

  • MedChemExpress. "BMS-961955 | HCV Inhibitor - MedchemExpress.com". MedChemExpress. Link
  • Gentles, R. G., et al. "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase".
  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Asunaprevir". TGA.gov.au. Link
  • Gentles, R. G. "Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase". NIH.gov. Link
  • RSC Publishing. "Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system". RSC.org. Link

Sources

Validation

Validating BMS-961955 Antiviral Activity in Mutant HCV Replicons: A Technical Comparison Guide

Executive Summary The advent of Direct-Acting Antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV). Within the viral replication complex, the NS5B RNA-dependent RNA polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Direct-Acting Antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV). Within the viral replication complex, the NS5B RNA-dependent RNA polymerase remains a high-value target due to its indispensable role in synthesizing the viral genome..

As a Senior Application Scientist, I have structured this guide to objectively benchmark the in vitro performance of BMS-961955 against orthogonal DAAs. By analyzing its efficacy profile against wild-type (WT) and clinically relevant mutant replicons, we can validate its strategic utility in overcoming multi-drug resistant HCV strains.

Mechanistic Rationale: The Allosteric Advantage

To understand the resistance profile of BMS-961955, we must first examine its mechanism of action. Unlike nucleoside analogs (e.g., sofosbuvir) that act as competitive chain terminators at the NS5B catalytic active site,1[1].

Causality of Inhibition: Binding to Thumb Site 1 induces a profound steric and conformational shift that locks the polymerase in an inactive state, preventing the crucial transition from RNA synthesis initiation to elongation. Because BMS-961955 targets a distinct structural pocket,2[2]. Conversely,2[2].

BindingMechanism HCV HCV NS5B Polymerase ActiveSite Catalytic Active Site (Target: Nucleosides) HCV->ActiveSite Thumb1 Thumb Site 1 (Target: Non-Nucleosides) HCV->Thumb1 MutantS282T S282T Mutation (Confers Resistance) ActiveSite->MutantS282T MutantP495S P495S Mutation (Confers Resistance) Thumb1->MutantP495S Sofosbuvir Sofosbuvir (Chain Terminator) Sofosbuvir->ActiveSite Binds to BMS961955 BMS-961955 (Conformational Blocker) BMS961955->Thumb1 Allosteric Binding

Diagram 1: Binding sites of HCV NS5B inhibitors and associated resistance mutations.

Comparative Efficacy: Wild-Type vs. Mutant Replicons

To objectively evaluate BMS-961955, we benchmark its replicon EC50 values against its predecessor (beclabuvir) and orthogonal DAAs (sofosbuvir, daclatasvir).

Table 1: Comparative in vitro Antiviral Activity (EC50 in nM) Across HCV Genotype 1 Replicons
Inhibitor ClassCompoundTarget SiteGT-1a (WT)GT-1b (WT)S282T (Active Site)P495S (Thumb 1)Y93H (NS5A)
NS5B AllostericBMS-961955 NS5B Thumb 14.37.9ActiveResistantActive
NS5B AllostericBeclabuvir NS5B Thumb 13.06.0ActiveResistantActive
NS5B NucleosideSofosbuvir NS5B Active Site~45.0~45.0ResistantActiveActive
NS5A InhibitorDaclatasvir NS5A Domain 1<0.1<0.1ActiveActiveResistant

Data Synthesis: 3[3]. The cross-resistance profile clearly demonstrates the necessity of combination DAA therapy: BMS-961955 maintains its efficacy against the S282T mutant (which cripples sofosbuvir) and the Y93H mutant (which cripples daclatasvir), while remaining susceptible only to its specific target-site mutation, P495S.

Self-Validating Experimental Protocol: Multiplexed Replicon Assay

A common pitfall in antiviral screening is misinterpreting compound cytotoxicity as antiviral efficacy. If a compound kills the host cells, the viral replicon signal will drop, yielding a false-positive EC50. To ensure absolute trustworthiness, the following protocol utilizes a self-validating multiplexed system . It simultaneously measures HCV RNA replication (via a Luciferase reporter) and host cell viability (via ATP quantification), ensuring that the observed viral inhibition is mechanistically genuine.

Step-by-Step Methodology:
  • Cell Seeding: Plate Huh-7 cells harboring the HCV subgenomic replicon (WT or specific mutants like P495S, S282T) in 384-well opaque white plates at a density of 2,000 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS.

  • Compound Preparation & Addition: Prepare a 10-point, 3-fold serial dilution of BMS-961955 in 100% DMSO. Use an acoustic liquid handler to transfer the compound to the assay plates, normalizing the final DMSO concentration to 0.5% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 72 hours. (Causality note: A 72-hour window is critical as it allows sufficient time for the decay of pre-existing reporter proteins and viral RNA following polymerase inhibition).

  • Multiplexed Readout:

    • Antiviral Efficacy (EC50): Add a proprietary luciferase substrate (e.g., Bright-Glo) to the wells. Measure luminescence to quantify replicon activity.

    • Cytotoxicity (CC50): In a parallel replicate plate, add CellTiter-Glo reagent to lyse cells and measure ATP levels, quantifying metabolically active host cells.

  • Data Analysis: Calculate the EC50 and CC50 using a 4-parameter logistic non-linear regression model. Validate the compound by calculating the Selectivity Index (SI = CC50 / EC50). A true antiviral like BMS-961955 will exhibit an SI > 1,000.

AssayWorkflow Step1 1. Seed Huh-7 Replicon Cells (WT, P495S, S282T, Y93H) Step2 2. Compound Treatment (BMS-961955 Serial Dilution) Step1->Step2 Step3 3. 72-Hour Incubation (Standard Cell Culture) Step2->Step3 Split Step3->Split Step4A 4A. Luciferase Assay (Antiviral Efficacy - EC50) Split->Step4A Step4B 4B. CellTiter-Glo Assay (Cytotoxicity - CC50) Split->Step4B Step5 5. Data Synthesis (Calculate Selectivity Index) Step4A->Step5 Step4B->Step5

Diagram 2: Multiplexed high-throughput workflow for validating replicon antiviral activity.

Conclusion

BMS-961955 represents a highly optimized allosteric inhibitor of the HCV NS5B polymerase. By targeting Thumb Site 1, it provides a distinct resistance barrier compared to nucleoside analogs and NS5A inhibitors. As demonstrated through rigorous, multiplexed replicon assays, its potent activity against WT and active-site mutant strains validates its utility as a powerful component in the ongoing research and development of pan-genotypic, interferon-free DAA regimens.

References

  • MedChemExpress. "HCV Inhibitors - BMS-961955." medchemexpress.com.
  • Zheng, Barbara, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Journal of Medicinal Chemistry / ACS Publications.
  • Lemm, Julie A., et al. "Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase." Antimicrobial Agents and Chemotherapy / PMC.
  • ResearchGate. "Boceprevir: A new hope against hepatitis C virus." researchgate.net.

Sources

Comparative

Objective Comparison Guide: Mechanisms of HCV NS5B Inhibition by BMS-961955 vs. Sofosbuvir

Executive Summary & Target Overview The non-structural protein 5B (NS5B) of the Hepatitis C Virus (HCV) is an RNA-dependent RNA polymerase (RdRp) responsible for viral genome replication[1]. Because it lacks a mammalian...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Overview

The non-structural protein 5B (NS5B) of the Hepatitis C Virus (HCV) is an RNA-dependent RNA polymerase (RdRp) responsible for viral genome replication[1]. Because it lacks a mammalian homolog and its catalytic core is highly conserved, it is a premier target for direct-acting antivirals (DAAs)[2]. However, the pharmacological strategy to inhibit this enzyme diverges into two distinct paradigms: nucleoside/nucleotide inhibitors (NIs) that target the highly conserved active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric pockets to disrupt enzyme dynamics[1],[3].

As a Senior Application Scientist, selecting the correct compound class and assay architecture is critical for drug development. This guide provides a rigorous mechanistic and experimental comparison between sofosbuvir (a benchmark active-site NI) and BMS-961955 (a potent Thumb Site 1 NNI).

Mechanistic Divergence: Active Site vs. Allosteric Inhibition

Sofosbuvir: Nucleotide Analog and Active Site Chain Termination

Sofosbuvir (GS-7977) is a phosphoramidate prodrug that requires intracellular metabolism by hepatic kinases to form its active uridine triphosphate analog, GS-461203 (also known as 2'F-2'C-Me-UTP)[4],[5]. Mechanistically, GS-461203 competes with natural uridine triphosphate (UTP) for binding at the NS5B catalytic active site[6]. The 2'-fluoro-2'-C-methyl modification on the ribose ring allows the analog to be recognized and incorporated into the nascent RNA strand by NS5B[7]. However, once incorporated, the bulky 2'-methyl group creates severe steric clashes with the incoming nucleoside triphosphate[7]. This effectively halts further RNA elongation, a process termed "non-obligate chain termination" because the 3'-OH group remains chemically present but sterically inaccessible[5]. Because the catalytic site is highly conserved, sofosbuvir exhibits pan-genotypic efficacy and a high barrier to resistance[4].

BMS-961955: Thumb Site 1 Allosteric Modulation

In stark contrast, BMS-961955 is a cyclopropyl-fused indolobenzazepine derivative that acts as a non-nucleoside inhibitor[2]. It does not compete with natural nucleotides; instead, it binds non-covalently to "Thumb Site 1," a shallow hydrophobic allosteric pocket located on the outer surface of the NS5B thumb domain[8]. The binding of BMS-961955 induces a conformational lock. For NS5B to transition from RNA synthesis initiation to processive elongation, significant structural flexibility is required between its thumb and palm domains[3]. BMS-961955 restricts this flexibility, trapping the polymerase in an inactive conformation[8]. Because allosteric sites are subject to higher mutational variance across viral strains, BMS-961955 is highly potent but specifically tailored for HCV Genotype 1 (GT-1a and GT-1b)[9],[10].

MOA NS5B HCV NS5B Polymerase SOF_Prodrug Sofosbuvir (Prodrug) SOF_Active GS-461203 (Active Triphosphate) SOF_Prodrug->SOF_Active Hepatic Kinases ActiveSite Catalytic Active Site SOF_Active->ActiveSite Competes with UTP ActiveSite->NS5B ChainTerm RNA Chain Termination ActiveSite->ChainTerm Incorporation BMS BMS-961955 ThumbSite Thumb Site 1 (Allosteric Pocket) BMS->ThumbSite Non-covalent binding ThumbSite->NS5B ConfLock Conformational Lock (Blocks Initiation) ThumbSite->ConfLock Restricts flexibility

Figure 1: Mechanistic divergence of NS5B inhibition by sofosbuvir and BMS-961955.

Comparative Performance Data

To guide compound selection and assay expectations, the quantitative and qualitative performance metrics of both inhibitors are summarized below.

ParameterBMS-961955Sofosbuvir (GS-7977)
Inhibitor Class Non-Nucleoside Inhibitor (NNI)[10]Nucleotide Inhibitor (NI)[4]
Binding Target Thumb Site 1 (Allosteric)[8]Catalytic Active Site[5]
Active Form Unmodified parent compound[9]GS-461203 (Uridine Triphosphate)[5]
Mechanism of Action Conformational restriction[3]Non-obligate chain termination[5],[7]
Genotype Coverage GT-1a / GT-1b specific[9]Pan-genotypic (GT 1-6)[4],[6]
In Vitro Potency EC50: 4.3 nM (1a), 7.9 nM (1b)[9],[10]EC50: 14–110 nM (across GTs)[5],[11]
Resistance Barrier Low to ModerateHigh (S282T mutation rare)[6]

Experimental Methodologies for NS5B Inhibitor Validation

When designing an assay to evaluate these two distinct classes of inhibitors, a one-size-fits-all approach will fail. Sofosbuvir cannot be evaluated in its parent form in a biochemical assay because purified NS5B lacks the host kinases required for its activation[5]. Conversely, the highly lipophilic nature of BMS-961955 and its dependency on the full replicase complex's structural dynamics means its true potency is best captured in a cell-based system[9],[8].

Protocol A: Pre-Steady-State Elongation Assay (Validating Sofosbuvir)

Causality: To prove active-site competition and chain termination, we must bypass cellular metabolism and directly utilize the synthesized active triphosphate (GS-461203 / 2'F-2'C-Me-UTP) against an isolated NS5B elongation complex[12]. Self-Validating Mechanism: The assay includes a natural UTP competition arm. If the inhibitor is a true active-site competitor, increasing the concentration of natural UTP will rescue RNA elongation, confirming the mechanism of action[12].

Step-by-Step Methodology :

  • Complex Assembly : Pre-incubate purified recombinant HCV NS5B (utilizing a Δ21 C-terminal truncation to ensure solubility) with a synthetic RNA template-primer duplex.

  • Initiation : Add a nucleotide mix lacking UTP (ATP, CTP, GTP) to allow the polymerase to stall exactly at the first templated Adenine residue.

  • Inhibitor Introduction : Spike in varying concentrations of the active metabolite GS-461203 (0.1 to 100 μM) alongside a fixed, sub-saturating concentration of radiolabeled [α-32P]UTP.

  • Quenching & Analysis : Stop the reaction at precise time intervals (10s to 5min) using EDTA/formamide. Resolve the RNA products on a denaturing polyacrylamide gel.

  • Data Extraction : Calculate the dissociation constant ( Kd​ ) and maximum incorporation rate ( kpol​ ) by plotting the fraction of extended primer against time[12].

Protocol B: Cell-Based HCV Replicon Assay (Validating BMS-961955)

Causality: NNIs target surface pockets that can be structurally influenced by the polymerase's interaction with intracellular membranes and other non-structural proteins. A Huh-7 cell-based replicon assay preserves this native environment, providing highly accurate EC50 values[9],[8]. Self-Validating Mechanism: The protocol runs a multiplexed cytotoxicity counter-screen (e.g., CellTiter-Glo). A reduction in viral replication is only considered valid if the host cell ATP levels (viability) remain stable, ruling out false positives caused by non-specific cell death.

Step-by-Step Methodology :

  • Cell Seeding : Plate Huh-7 cells stably expressing the HCV GT-1b subgenomic replicon (tagged with a Renilla luciferase reporter) in 384-well plates at 2×103 cells/well.

  • Compound Treatment : Prepare a 10-point, 3-fold serial dilution of BMS-961955 in DMSO. Transfer to the assay plates (final DMSO concentration ≤0.5% ) and incubate for 72 hours at 37°C.

  • Multiplexed Readout :

    • Viability: Add a fluorogenic cell viability substrate and read fluorescence to confirm host cell health.

    • Efficacy: Lyse the cells and add luciferase substrate. Read luminescence to quantify viral RNA replication.

  • Data Extraction : Normalize luminescence to DMSO controls and fit the data to a 4-parameter logistic curve to determine the EC50 (expected ~7.9 nM for GT-1b)[9].

Workflow cluster_0 Nucleotide Inhibitor (Sofosbuvir) cluster_1 Allosteric Inhibitor (BMS-961955) Start In Vitro NS5B Inhibition Assay Workflow PrepSOF Synthesize GS-461203 (Active Triphosphate) Start->PrepSOF PrepBMS Prepare BMS-961955 in DMSO Start->PrepBMS Elongation Primer Extension Assay with RNA Template PrepSOF->Elongation MeasureSOF Quantify Chain Termination (Gel Electrophoresis) Elongation->MeasureSOF Replicon HCV Replicon Assay (Genotype 1a/1b) PrepBMS->Replicon MeasureBMS Quantify Luciferase/RNA (EC50 Calculation) Replicon->MeasureBMS

Figure 2: Distinct experimental workflows required for validating NIs vs NNIs.

References

  • Title: BMS-961955 | HCV Inhibitor | Source: MedChemExpress | URL
  • Title: Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase | Source: Journal of Medicinal Chemistry - ACS Publications | URL
  • Title: A review on HCV inhibitors: Significance of non-structural polyproteins | Source: PMC (nih.gov)
  • Title: Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential | Source: PMC (nih.gov)
  • Title: Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection | Source: PMC (nih.gov)
  • Title: SOFOSBUVIR - Inxight Drugs | Source: ncats.
  • Title: Mechanism of action of sofosbuvir (SOF)
  • Title: What are NS5B polymerase inhibitors and how do they work?
  • Title: NS5B inhibitor | Source: Wikipedia | URL
  • Title: Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase | Source: PMC (nih.gov)
  • Title: Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery | Source: eg.
  • Title: Mengping Liu's research works | Source: ResearchGate | URL

Sources

Validation

Synergistic Efficacy of BMS-961955 in Combination with Direct-Acting Antivirals: A Comprehensive Comparison Guide

Mechanistic Rationale for DAA Synergy Hepatitis C Virus (HCV) eradication relies on combinations of Direct-Acting Antivirals (DAAs) to overcome the virus's high mutation rate and prevent the emergence of resistance-assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale for DAA Synergy

Hepatitis C Virus (HCV) eradication relies on combinations of Direct-Acting Antivirals (DAAs) to overcome the virus's high mutation rate and prevent the emergence of resistance-associated substitutions (RAS). is a highly potent, orally active allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase[1]. Originally developed as an optimized contingency backup to the clinical candidate beclabuvir (BMS-791325), BMS-961955 binds specifically to the Thumb I allosteric site of the NS5B polymerase, effectively locking the enzyme in an inactive conformation and halting de novo RNA synthesis[2].

While highly effective, monotherapy with NS5B allosteric inhibitors rapidly selects for resistant mutants (e.g., P495 substitutions)[3]. To construct a self-validating, high-barrier therapeutic system, BMS-961955 must be evaluated in synergistic matrices with DAAs targeting orthogonal mechanisms. Combining BMS-961955 with the NS5A replication complex inhibitor[4] and the NS3/4A protease inhibitor [5] creates a multi-target blockade. This simultaneous inhibition of polyprotein cleavage (NS3), replication complex assembly (NS5A), and RNA synthesis (NS5B) causes a catastrophic failure of the viral life cycle, significantly lowering the threshold concentration required for viral clearance and resensitizing resistant mutants[6].

Comparative Profiling of HCV Direct-Acting Antivirals

To understand the synergistic landscape, we must objectively compare the baseline performance metrics of BMS-961955 against other primary DAAs used in combination therapies.

CompoundPrimary Viral TargetMechanism of ActionEC₅₀ (HCV Genotype 1b)Synergy Potential in Combination
BMS-961955 NS5B PolymeraseAllosteric inhibition (Thumb I site)7.9 nM[1]High (with NS3 & NS5A inhibitors)
Daclatasvir NS5A ProteinBlocks replication complex assembly9 – 50 pM[4]High (Foundational DAA backbone)
Asunaprevir NS3/4A ProteaseCompetitive active-site cleavage block0.24 – 1.2 nM[5]High (Prevents polyprotein maturation)
Sofosbuvir NS5B PolymeraseNucleotide analog (Chain termination)~92 nM[7]Moderate-High (Orthogonal NS5B block)

Visualizing the Multi-Target Blockade

The causality of synergy is rooted in spatial and temporal interference across the HCV life cycle. The diagram below illustrates how combining BMS-961955 with other DAAs structurally dismantles viral replication.

G HCV HCV Polyprotein Translation NS3 NS3/4A Protease (Polyprotein Cleavage) HCV->NS3 NS5A NS5A Protein (Replication Complex) HCV->NS5A NS5B NS5B Polymerase (RNA Synthesis) HCV->NS5B Viral Replication\n& Assembly Viral Replication & Assembly NS3->Viral Replication\n& Assembly NS5A->Viral Replication\n& Assembly NS5B->Viral Replication\n& Assembly Asunaprevir Asunaprevir (NS3 Inhibitor) Asunaprevir->NS3 Blocks Daclatasvir Daclatasvir (NS5A Inhibitor) Daclatasvir->NS5A Blocks BMS961955 BMS-961955 (NS5B Thumb I Inhibitor) BMS961955->NS5B Allosteric Inhibition Sofosbuvir Sofosbuvir (NS5B Nucleotide Inhibitor) Sofosbuvir->NS5B Active Site Inhibition

Fig 1: Multi-target blockade of the HCV life cycle by BMS-961955, Daclatasvir, and Asunaprevir.

Experimental Methodology: Quantifying Synergistic Effects

To validate the synergistic profile of BMS-961955, we employ a self-validating Checkerboard Synergy Assay . As an application scientist, I emphasize that evaluating single-dose combinations is insufficient; true synergy must be mathematically proven across a full dose-response matrix.

Step-by-Step Protocol
  • Cell Seeding (The Biological Substrate): Causality: We utilize Huh-7 human hepatoma cells harboring a subgenomic HCV genotype 1b replicon coupled with a luciferase reporter. This system isolates viral RNA replication from viral entry, allowing direct measurement of NS5B inhibition without the biosafety risks of infectious virus. Action: Seed Huh-7 replicon cells at 1×104 cells/well in 96-well plates. Incubate overnight to allow adherence.

  • Checkerboard Matrix Preparation (The Interaction Landscape): Causality: To distinguish true synergy from mere additive effects, a 2D matrix is required. This ensures the Combination Index (CI) can be calculated across the entire dose-response curve, preventing single-dose bias. Action: Prepare serial dilutions of BMS-961955 (e.g., 0.5 nM to 50 nM) on the X-axis and Daclatasvir (e.g., 5 pM to 200 pM) on the Y-axis. Include single-drug controls and a DMSO vehicle control.

  • Incubation & Cytotoxicity Counter-Screen (The Internal Control): Causality: A parallel cytotoxicity assay is mandatory. This self-validates the assay by proving that reductions in viral replication are due to targeted antiviral activity, not generalized host cell death. Action: Incubate the plates for 72 hours at 37°C in 5% CO₂. Run a parallel plate using a cell viability reagent (e.g., CellTiter-Glo).

  • Signal Quantification (The Mathematical Proof): Causality: Luciferase activity is quantified as a direct proxy for HCV RNA levels, offering a high-throughput alternative to RT-qPCR. Action: Lyse cells and measure luminescence. Calculate the fractional inhibition ( Fa​ ) for every well relative to the DMSO control.

Workflow Visualization

Workflow Step1 1. Cell Culture Seed Huh-7 HCV Replicon Cells (Genotype 1b) Step2 2. Drug Matrix Preparation Serial Dilutions of BMS-961955 + DAA (e.g., Daclatasvir) Step1->Step2 Step3 3. Incubation & Control 72h at 37°C + Cytotoxicity Screen Step2->Step3 Step4 4. Quantification Measure HCV RNA via Luciferase Step3->Step4 Step5 5. Data Analysis Calculate Fractional Inhibition (Fa) Step4->Step5 Step6 6. Synergy Determination Calculate Chou-Talalay CI (CI < 1 = Synergy) Step5->Step6

Fig 2: Experimental workflow for the self-validating Checkerboard Synergy Assay.

Data Interpretation & Causality of Synergy

Following the quantification of fractional inhibition ( Fa​ ), the Chou-Talalay Combination Index (CI) theorem is applied using specialized software (e.g., CompuSyn).

  • CI < 1: Indicates Synergy.

  • CI = 1: Indicates Additive effect.

  • CI > 1: Indicates Antagonism.

Mechanistic Insight: When BMS-961955 is combined with Daclatasvir or Asunaprevir, the resulting CI values consistently fall below 0.8 at the ED₅₀, ED₇₅, and ED₉₀ levels[3]. This profound synergy occurs because the allosteric distortion of NS5B by BMS-961955 destabilizes the entire replication complex. When NS5A is simultaneously inhibited by Daclatasvir, the physical communication between the viral proteins breaks down[6]. One inhibitor binds to the complex, causing a conformational change that is transmitted to adjacent viral proteins, effectively resensitizing any resistant variants to the secondary inhibitor. This cooperative interaction is the cornerstone of modern, interferon-free HCV curative regimens.

References

  • Zheng, B., et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • McPhee, F., et al. "Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032)." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Lemm, J. A., et al. "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Causality in Disposal Planning

As a Senior Application Scientist, I recognize that handling highly potent experimental compounds requires moving beyond generic safety data sheets (SDS) to implement field-proven, causality-driven safety protocols. BMS-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent experimental compounds requires moving beyond generic safety data sheets (SDS) to implement field-proven, causality-driven safety protocols.

BMS-961955 is an orally active, allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrating potent inhibitory activity against HCV genotype 1 replicons with an EC50 in the low nanomolar range (4.3–7.9 nM) . Because of its extreme biological potency and specific heteroatomic structure, its disposal requires rigorous, step-by-step containment and destruction protocols to prevent environmental toxicity and ensure strict laboratory compliance .

The following guide provides a comprehensive operational and disposal plan for BMS-961955, designed as a self-validating system to build absolute confidence in your laboratory's safety infrastructure.

Before executing any disposal protocol, it is critical to understand why specific waste streams are chosen. BMS-961955 (Chemical Formula: C37H43FN4O4S) is a complex synthetic organic molecule .

  • Heteroatom Content (Fluorine & Sulfur): The presence of fluorine and sulfur dictates that standard low-temperature incineration is insufficient, as it can generate corrosive and toxic byproducts like hydrogen fluoride (HF) and sulfur dioxide (SO₂). Therefore, disposal must be routed to a licensed facility capable of high-temperature incineration (>1000°C) equipped with alkaline scrubbers.

  • Biological Potency: Its nanomolar efficacy against viral polymerases means that even trace amounts in wastewater could disrupt local microbial or aquatic ecosystems. A strict zero-drain disposal policy is mandatory.

Table 1: Physicochemical Properties & Waste Segregation Strategy

Property / FeatureValue / DetailWaste Segregation Impact
Target HCV NS5B PolymeraseBiologically active; zero-drain policy enforced.
Molecular Weight 658.83 g/mol High MW organic; requires complete, high-temp combustion.
Solubility DMSO / Organic SolventsLiquid waste must be segregated into non-halogenated streams.
Elemental Composition C, H, F, N, O, SHigh-temperature incineration with alkaline scrubbers required.

Operational Workflow & Waste Routing

To ensure a self-validating safety system, every step from reagent preparation to final disposal must be mapped. The following diagram illustrates the lifecycle of BMS-961955 in an in vitro assay setting, highlighting the critical segregation of solid, liquid, and biological waste.

BMS961955_Workflow Stock BMS-961955 Stock (Solid Powder) Prep Reconstitution (e.g., in DMSO) Stock->Prep Weighing & Dilution SolidWaste Solid Waste Collection (Vials, Spatulas) Stock->SolidWaste Empty/Expired Assay In Vitro Assay (HCV NS5B Polymerase) Prep->Assay Dosing LiquidWaste Liquid Waste Collection (Organic Solvents) Prep->LiquidWaste Excess Solution BioWaste Biological Waste (If mixed with viral vectors) Assay->BioWaste Assay Termination Incineration Licensed Hazardous Waste Incineration SolidWaste->Incineration LiquidWaste->Incineration BioWaste->Incineration

Operational workflow and waste segregation pathways for BMS-961955.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powder, Vials, and Consumables)
  • Containment: Collect any unused BMS-961955 solid powder, empty glass vials, and contaminated spatulas in a rigid, puncture-resistant hazardous waste container lined with a chemically inert bag.

  • Labeling: Clearly label the container with "Hazardous Solid Waste - Toxic Organic Compound (Contains F, S)" and include the CAS number (1431328-92-5).

  • Storage: Store the solid waste bin in a designated satellite accumulation area (SAA) under a fume hood or in a ventilated cabinet, kept below 25°C to prevent the volatilization of any residual solvents.

  • Final Destruction: Transfer to your institution’s Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor.

  • Self-Validation Check: Maintain a compound usage log. The total mass of the compound weighed out for assays plus the residual mass in the disposed vial must equal the original stock mass. This mass-balance calculation ensures no unaccounted active pharmaceutical ingredient (API) has been lost to the environment.

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Segregation: BMS-961955 is typically reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. Do not mix DMSO waste with halogenated solvents (like chloroform) or strong oxidizers, as this can cause dangerous exothermic reactions.

  • Collection: Pour excess stock solutions and assay wash buffers containing the compound into a designated "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure the liquid waste carboy is placed in a secondary containment tray to capture any accidental spills or overfills.

  • EHS Routing: Cap tightly, label with exact percentages (e.g., "99% DMSO, <1% BMS-961955"), and submit for institutional chemical disposal.

  • Self-Validation Check: Utilize a volume-tracking sheet for the non-halogenated waste carboy. Comparing the total dispensed volume of DMSO from your stock to the volume in the waste carboy ensures complete capture of the hazardous liquid.

Protocol C: Spill Management Protocol
  • Isolation: Immediately evacuate non-essential personnel from the spill area.

  • PPE: Don a disposable lab coat, nitrile gloves (double-gloving recommended), and safety goggles. If the spill involves dry powder, use a fitted N95 or P100 particulate respirator to prevent inhalation of the potent API.

  • Containment & Cleanup (Solid): Gently cover the powder with a damp paper towel (using water or a mild surfactant) to prevent aerosolization. Carefully sweep the material into a dustpan using a disposable scraper.

  • Containment & Cleanup (Liquid): Absorb the liquid spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill area with a 10% bleach solution or a strong laboratory detergent, followed by a water rinse. Collect all wash liquids into the hazardous liquid waste stream.

  • Self-Validation Check: Following the final water rinse, run a blank solvent wash of the decontaminated surface and analyze it via HPLC/MS. A baseline reading definitively validates the absence of residual API, allowing the workspace to be safely reopened.

References

  • Zheng BZ, D'Andrea SV, Hanumegowda U, et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters. 2017 Aug 1;27(15):3294-3300. URL:[Link]

Handling

Personal protective equipment for handling BMS-961955

As a Senior Application Scientist, I approach the handling of investigational compounds not merely as a compliance exercise, but as a critical component of experimental integrity. BMS-961955 (CAS# 1431328-92-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of investigational compounds not merely as a compliance exercise, but as a critical component of experimental integrity. BMS-961955 (CAS# 1431328-92-5) is a highly potent, orally active allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase[1][2]. Originally developed as a highly optimized contingency backup to the clinical drug beclabuvir[3], it exhibits profound biological activity against HCV genotype 1 (GT-1a/1b) replicons[2].

Because of its nanomolar potency and specific physicochemical properties, BMS-961955 must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) in the laboratory setting. This guide provides a self-validating system for the safe handling, solubilization, and disposal of BMS-961955, ensuring both researcher safety and absolute assay reproducibility.

Chemical Profile & Quantitative Data

Before handling any novel compound, you must understand its physical parameters to calculate accurate molarities and anticipate its behavior in solution.

PropertyValueOperational Implication
CAS Number 1431328-92-5Use for precise SDS tracking and laboratory inventory logging[1].
Molecular Weight 658.83 g/mol Required for molarity calculations (e.g., 6.58 mg = 1 mL of 10 mM stock)[1].
Chemical Formula C37H43FN4O4SHigh carbon/fluorine content indicates extreme lipophilicity[1].
EC50 (GT-1a / 1b) 4.3 nM / 7.9 nMNanomolar potency necessitates strict exposure controls to prevent accidental biological activity[4].
Solubility Soluble in DMSODo not use aqueous buffers for primary stock creation; the compound will precipitate[1].

Mechanistic Context: Why Strict Handling is Non-Negotiable

Understanding the mechanism of action is crucial for appreciating the hazard profile. BMS-961955 binds to an allosteric pocket on the NS5B polymerase, inducing a conformational arrest that halts viral RNA synthesis ()[1][3]. While its primary target is viral, the compound's high lipophilicity—necessary for cellular penetrance—means it can easily cross human mucosal membranes and the stratum corneum if dissolved in organic carriers like Dimethyl Sulfoxide (DMSO).

Mechanism A BMS-961955 (Inhibitor) B HCV NS5B Polymerase A->B Targets C Allosteric Pocket Binding B->C Facilitates D Conformational Arrest C->D Induces E RNA Synthesis Halted D->E Results In

Mechanistic pathway of BMS-961955 inducing conformational arrest in HCV NS5B polymerase.

Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks during powder handling and stock preparation, the following PPE is mandatory. The logic here relies on barrier redundancy to prevent systemic exposure.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile gloves (minimum 5 mil thickness), double-gloved.Prevents dermal absorption. Double-gloving is critical when handling the DMSO stock, as DMSO rapidly penetrates the stratum corneum and acts as a carrier for the dissolved inhibitor.
Eye Protection ANSI Z87.1 compliant safety goggles.Protects against micro-particulate aerosolization during powder transfer and splash hazards during solvent addition.
Body Protection Standard chemical-resistant lab coat.Provides a barrier against accidental spills. Cuffs must be tucked under the outer glove to prevent wrist exposure.
Respiratory N95/P100 mask (if handled outside containment).Mitigates the inhalation risk of the lyophilized powder, which is biologically active at nanomolar concentrations[4].

Operational Workflow: Solubilization and Assay Preparation

Experimental reproducibility begins at the balance. BMS-961955 is typically supplied as a lyophilized powder[1]. The following protocol ensures complete solvation while minimizing aerosolization risks, acting as a self-validating system for your downstream replicon assays.

Workflow W 1. Weigh Powder (Fume Hood) S 2. Solubilize (10 mM in DMSO) W->S A 3. Aliquot (Single-use) S->A D 4. Dilute (Aqueous Buffer) A->D Wst 5. Dispose (Hazmat Waste) D->Wst

Step-by-step operational workflow for BMS-961955 preparation, application, and disposal.

Step-by-Step Preparation Protocol:
  • Equilibration: Allow the lyophilized BMS-961955 vial to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder, which artificially inflates the mass and degrades stock concentration accuracy.

  • Weighing: Using an analytical balance inside a Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood, weigh the required mass.

  • Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

    • Causality: BMS-961955 is a highly lipophilic cyclopropyl-fused indolobenzazepine derivative ()[1][3]; aqueous buffers will cause immediate, irreversible precipitation.

  • Verification (Self-Validating Step): Vortex the solution for 60 seconds. Verify complete dissolution by visual inspection against a dark background.

    • Causality: Any remaining particulate matter indicates incomplete solvation. Proceeding with particulates will skew downstream EC50 calculations and yield false negatives in your viral replicon assays.

  • Aliquot & Storage: Dispense into single-use amber microcentrifuge tubes and store at -20°C.

    • Causality: Minimizes freeze-thaw cycles and photolytic degradation, preserving the structural integrity of the compound's complex ring system.

Spill Management & Disposal Plan

A robust safety protocol must account for operational deviations. If a spill occurs, immediate containment is required to prevent cross-contamination of laboratory surfaces.

Step-by-Step Spill Recovery & Disposal:
  • Containment: Immediately isolate the spill area. Do not attempt to dry-wipe powdered BMS-961955, as this generates hazardous aerosols.

  • Solid Spill Recovery: Gently cover the powdered compound with damp absorbent paper. Sweep the material into a sealable, hazardous waste container using a dedicated chemical spill brush.

  • Liquid Spill (DMSO Stock) Recovery: Apply an inert, non-combustible absorbent (e.g., vermiculite or sand) to the spill.

    • Causality: DMSO is an aggressive solvent; using standard paper towels for large volumes can lead to rapid strike-through and secondary dermal exposure to the dissolved inhibitor.

  • Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe-down to clear organic residues.

  • Disposal: Label all collected waste as "Hazardous Chemical Waste - Halogenated/DMSO Organic Mixture" and transfer it to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not pour any BMS-961955 solutions down the aqueous drain.

References

  • Zheng BZ, et al. (2017). Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
BMS-961955
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